methyl 1H-pyrrole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVSIQCFHAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494192 | |
| Record name | Methyl 1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2703-17-5 | |
| Record name | Methyl 1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrole-3-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Reactivity
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery.[2] Molecules incorporating the pyrrole core exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] Among the myriad of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate stands out as a key building block in organic synthesis. Its strategic placement of a carboxylate group on the pyrrole ring offers a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and synthesis.
Core Chemical Properties
The essential chemical identifiers and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 2703-17-5 | [5] |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Melting Point | 85-89 °C | [5] |
| Boiling Point | 284 °C | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Slightly soluble in water. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Below is a detailed analysis of its characteristic spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons on the pyrrole ring appear as doublets at 6.61 ppm and 6.46 ppm.[6] The methyl group protons typically resonate as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework. In a substituted methyl pyrrole-3-carboxylate derivative, the signal for the methyl group carbon is observed around 30.05 ppm, while the signals for the pyrrole ring carbons appear in the aromatic region between 109.42 ppm and 132.75 ppm.[6]
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrrole derivative with a carboxylic acid and an amide group shows a characteristic N-H stretching band at 3289 cm⁻¹, a broad O-H stretching band from 2587–3065 cm⁻¹, and a strong amide C=O stretching vibration at 1670 cm⁻¹.[6] For this compound, one would expect to see a characteristic N-H stretch, C-H stretches for the aromatic ring and the methyl group, and a strong C=O stretch for the ester functionality.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (125.13 g/mol ).
Synthesis of this compound
The synthesis of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocycle.
Classical and Modern Synthetic Approaches
Several powerful synthetic methodologies can be employed for the construction of the pyrrole nucleus, each offering distinct advantages in terms of substrate scope and reaction conditions.
-
Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to furnish substituted pyrroles.[7] Its enduring utility lies in its operational simplicity and the ready availability of starting materials.[7]
-
Barton-Zard Reaction: This reaction provides a convergent route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions.[6] It is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions.[8]
-
Van Leusen Pyrrole Synthesis: This [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor is a highly efficient method for constructing the pyrrole ring.[9]
The logical flow for a typical Paal-Knorr synthesis is depicted in the following workflow diagram.
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis via Fischer Esterification
A straightforward and common method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid.
Objective: To synthesize this compound from 1H-pyrrole-3-carboxylic acid and methanol.
Materials:
-
1H-pyrrole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-pyrrole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Mechanistic Insights
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the substituents on the ring.
Electrophilic Aromatic Substitution
The ester group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, reactions can still occur, typically at the C5 position, which is the most electron-rich position in the deactivated ring.
-
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, is typically required.
The mechanism for the Friedel-Crafts acylation is illustrated below.
Caption: Mechanism of Friedel-Crafts acylation on a pyrrole ring.
-
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrroles, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[10]
-
Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring and is typically carried out with formaldehyde and a secondary amine.[11]
N-Alkylation
The nitrogen atom of the pyrrole ring can be alkylated under basic conditions. The use of a strong base, such as sodium hydride, is often necessary to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl halide.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can serve as excellent substrates in these transformations.
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for the synthesis of biaryl compounds.
-
Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]
Applications in Drug Development and Materials Science
The this compound scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: The pyrrole ring is a key component of several anticancer drugs.
-
Antibacterial and Antifungal Agents: Pyrrole-containing compounds have shown promising activity against various microbial pathogens.[3]
-
Conducting Polymers: Polypyrroles are a class of conducting polymers with applications in electronics and sensors.
Safety and Handling
This compound is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its rich chemistry and the biological significance of the pyrrole scaffold make it a compound of great interest to researchers in academia and industry. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.
References
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Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem. Accessed January 11, 2026. Link
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Accessed January 11, 2026. Link
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. Accessed January 11, 2026. Link
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A Comprehensive Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Properties, Protocols, and Applications
This guide offers an in-depth exploration of methyl 1H-pyrrole-3-carboxylate, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to provide a holistic understanding of the molecule's character, behavior, and practical utility. We will delve into its core physicochemical properties, spectroscopic signature, and established experimental protocols, all grounded in authoritative references to ensure scientific integrity.
The pyrrole scaffold is a cornerstone in numerous natural products and pharmaceuticals, lauded for its diverse biological activities.[1][2] this compound serves as a versatile and strategically important building block, enabling the synthesis of more complex molecular architectures.[3] Its unique electronic and structural features dictate its reactivity and make it an object of significant interest in the development of novel therapeutic agents.[4][5]
Molecular Structure and Core Identifiers
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is an aromatic heterocyclic compound characterized by a five-membered pyrrole ring substituted with a methyl ester group at the C3 position.
Caption: Molecular Structure of this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 2703-17-5 | [3][6] |
| Molecular Formula | C₆H₇NO₂ | [6][7][8] |
| Molecular Weight | 125.13 g/mol | [6][7][9] |
| InChI | 1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | [3] |
| InChIKey | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC(=O)C1=CNC=C1 | [3][8] |
| Synonyms | Methyl 3-pyrrolecarboxylate, 1H-Pyrrole-3-carboxylic acid methyl ester | [6] |
Physicochemical Properties
The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. This compound is typically an off-white to light yellow solid at room temperature.[3]
| Property | Value | Source(s) |
| Form | Solid | [3] |
| Color | Off-white to light yellow | [3] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 284 °C | [3] |
| Density | 1.184 g/cm³ | [3] |
| Water Solubility | Slightly soluble | [3] |
| pKa | 15.42 ± 0.50 (Predicted) | [3] |
| Flash Point | 126 °C | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While raw spectra are instrument-dependent, the expected characteristic signals for this compound provide a reliable reference for identification.
-
¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the methyl ester protons. The aromatic protons on the pyrrole ring will appear as multiplets or distinct doublets of doublets, while the N-H proton will be a broad singlet, and the methyl group will be a sharp singlet at approximately 3.7-3.8 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will have the highest chemical shift (typically >160 ppm), followed by the carbons of the aromatic pyrrole ring, and finally the methyl carbon of the ester group at the lowest chemical shift.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[10] Characteristic absorption bands include a prominent N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration from the ester group around 1700 cm⁻¹, and various C-H and C-N stretching and bending vibrations.[10]
-
Mass Spectrometry (MS) : In a mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 125).[11] Further fragmentation patterns can provide additional structural confirmation.
Authoritative spectral data can often be found in chemical supplier databases and specialized spectroscopic libraries.[12][13][14]
Experimental Protocols: Synthesis and Purification
A reliable and reproducible synthesis is paramount for obtaining high-quality material for research. This compound is commonly synthesized via the esterification of its corresponding carboxylic acid.
Protocol: Fischer Esterification of 1H-Pyrrole-3-carboxylic Acid
This protocol describes a standard acid-catalyzed esterification. The causality is clear: the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, ~5 mol%).[3]
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The product, being less polar than the starting carboxylic acid, will preferentially partition into the organic layer.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: General workflow for the synthesis and purification of the title compound.
Purification: Silica Gel Column Chromatography
The crude product often requires purification to remove unreacted starting materials and byproducts. Column chromatography is the standard method.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
-
Method: The crude solid is dissolved in a minimum amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate), is passed through the column.[3][15] The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.
Reactivity, Stability, and Safety
Reactivity Profile
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 positions, which are more activated than C3 and C4. For instance, bromination using N-bromosuccinimide (NBS) has been shown to yield Methyl 5-bromo-1H-pyrrole-3-carboxylate, demonstrating the ring's susceptibility to electrophiles.[3] The ester functional group can participate in hydrolysis (saponification) under basic conditions to revert to the carboxylic acid, or undergo transesterification or amidation reactions.
Stability and Storage
This compound is a stable solid but should be stored under an inert atmosphere as pyrrole-containing compounds can be sensitive to air and light over time.[3] Standard storage in a well-sealed container at room temperature is generally sufficient for maintaining its integrity.[3][7]
Safety and Handling
According to GHS classifications, this compound is an irritant.[6]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]
Conclusion
This compound is a foundational building block in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable intermediate. A thorough understanding of its properties, handling requirements, and reactivity is essential for any researcher aiming to leverage this versatile molecule in the synthesis of novel compounds with potential therapeutic applications.
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. [Link]
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Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC - NIH. [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 1H-pyrrole-3-carboxylate
This guide provides a detailed exploration of methyl 1H-pyrrole-3-carboxylate, a key heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will dissect its molecular architecture, delve into the nuances of its chemical bonding, and provide practical insights into its synthesis and reactivity. This document moves beyond a simple recitation of facts to explain the causal relationships that govern the molecule's properties and utility.
Introduction: The Significance of the Pyrrole-3-carboxylate Scaffold
Pyrrole, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic properties allow for tight binding to biological targets, influencing everything from blood pressure to infectious disease.[1] this compound serves as a crucial building block in the synthesis of more complex molecules. The strategic placement of the electron-withdrawing methyl carboxylate group at the C3 position profoundly influences the ring's reactivity and electronic distribution, making a thorough understanding of its structure and bonding essential for its effective application in drug design and synthetic chemistry.
Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its chemical formula, C₆H₇NO₂, and a molecular weight of 125.13 g/mol .[2] Its structure consists of a planar, five-membered pyrrole ring attached to a methyl ester group at the C3 position.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| SMILES | COC(=O)C1=CNC=C1 | [2] |
| InChI Key | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [2] |
| CAS Number | 2703-17-5 | [2] |
| Hydrogen Bond Donors | 1 (from N-H) | [2] |
| Hydrogen Bond Acceptors | 2 (from C=O and O-CH₃) | [2] |
Crystallographic Insights and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides invaluable insights into the expected solid-state behavior.[3] X-ray diffraction data for this analog reveals a monoclinic crystal system where intermolecular forces dictate the packing arrangement.
Key interactions observed include:
-
N-H···O Hydrogen Bonding: The pyrrole N-H group acts as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen (C=O) of an adjacent molecule.[3] This is a primary organizing force in the crystal lattice, leading to the formation of chains.
-
π–π Stacking: The planar, aromatic pyrrole rings stack upon one another, with a centroid-centroid separation of approximately 3.84 Å.[3] These interactions are crucial for stabilizing the crystal structure in a three-dimensional network.
The diagram below illustrates the fundamental hydrogen bonding motif that is central to the supramolecular assembly of these pyrrole derivatives.
This predictable hydrogen bonding is a critical consideration in drug development for crystal engineering and controlling the solid-state properties of active pharmaceutical ingredients (APIs).
The Nature of Aromaticity and Chemical Bonding
The pyrrole ring is aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the five-membered ring. This electron system is formed from the four p-orbitals of the carbon atoms and the lone pair of electrons from the nitrogen atom, which resides in a p-orbital.
Resonance and Electron Distribution
The aromaticity of pyrrole results in a delocalized electron cloud that makes the ring carbons electron-rich and more reactive towards electrophiles than benzene.[4] Resonance structures show a partial positive charge on the nitrogen atom and partial negative charges on the ring carbons, particularly at the C2 and C5 positions.
However, the presence of the electron-withdrawing methyl carboxylate group at the C3 position significantly modulates this electron distribution. It deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole by pulling electron density away from the aromatic system through both inductive and resonance effects.
Molecular Orbital (MO) and Frontier Orbital Analysis
Computational studies using Density Functional Theory (DFT) on related pyrrole carboxylic acids provide a quantitative picture of the electronic structure.[5][6] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
-
HOMO: The HOMO is primarily localized over the C2, C5, and nitrogen atoms of the pyrrole ring. This indicates that these are the most nucleophilic sites, prone to attack by electrophiles.
-
LUMO: The LUMO is predominantly distributed over the electron-withdrawing carboxylate group and the C3/C4 positions of the ring. This region represents the most electrophilic part of the molecule, susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and stability.[7] A smaller gap suggests higher reactivity. For pyrrole derivatives, this gap is influenced by substituents that can either raise the HOMO energy (electron-donating groups) or lower the LUMO energy (electron-withdrawing groups), thereby fine-tuning the molecule's reactivity profile.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint for the molecule's structure. While a complete, published dataset for the title compound is elusive, the expected spectral features can be confidently predicted based on established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyrrole ring, the N-H proton, and the methyl ester protons. The N-H proton typically appears as a broad singlet at high chemical shift (> 8.0 ppm). The three ring protons (H2, H4, H5) will appear as multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment. The methyl protons of the ester group will be a sharp singlet around 3.7-3.8 ppm.
-
¹³C NMR: The carbon NMR will show six distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around 160-165 ppm. The four carbons of the pyrrole ring will have characteristic shifts in the aromatic region (approx. 110-130 ppm), and the methyl carbon will appear upfield (~51 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400–3250 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100–3000 | Medium |
| C-H Stretch (Aliphatic) | 3000–2850 | Medium |
| C=O Stretch (Ester) | ~1700 | Strong |
| C=C Stretch (Aromatic) | 1600–1400 | Medium-Weak |
| C-O Stretch (Ester) | 1300–1000 | Strong |
The strong carbonyl (C=O) absorption is one of the most diagnostic peaks in the spectrum.[8] The broad N-H stretch is also a key indicator of the pyrrole moiety.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (125). Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃, M-31) or the entire methyl carboxylate group (-•COOCH₃, M-59), which are characteristic fragmentation patterns for methyl esters.[9]
Chemical Reactivity and Synthetic Utility
Electrophilic Aromatic Substitution
Unsubstituted pyrrole is highly reactive towards electrophiles, with a strong preference for substitution at the C2 (α) position.[4][10][11] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields an intermediate stabilized by only two.
The C3-ester group in this compound is deactivating, making electrophilic substitution more difficult than in pyrrole itself. It directs incoming electrophiles primarily to the C5 position, which is the most electron-rich α-position not adjacent to the deactivating group. Substitution at C2 is also possible but generally less favored.
Synthesis Protocol
Pyrrole-3-carboxylates can be synthesized through various methods, including modifications of the Hantzsch or Knorr pyrrole syntheses.[12] A robust and scalable method for a related derivative involves the reaction of an α,β-unsaturated ester with toluenesulfonylmethyl isocyanide (TosMIC).[3] This reaction, known as the Van Leusen reaction, is a powerful tool for constructing the pyrrole ring.
Exemplary Protocol: Van Leusen Synthesis of a Pyrrole-3-Carboxylate Derivative [3]
This protocol describes the synthesis of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and serves as a validated workflow for this class of compounds.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the TosMIC reagent, forming the reactive nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Initial Reaction: Add the α,β-unsaturated ester (in this case, methyl 4,4,4-trifluorobut-2-enoate, 1 equivalent) to the stirred suspension. Stir for 15 minutes at room temperature.
-
TosMIC Addition: Add toluenesulfonylmethyl isocyanide (TosMIC, 1 equivalent) to the reaction mixture.
-
Mechanism: The deprotonated TosMIC undergoes a Michael addition to the unsaturated ester, followed by an intramolecular cyclization and subsequent elimination of the toluenesulfinate leaving group to form the aromatic pyrrole ring.
-
-
Heating: Heat the reaction mixture to 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and add ethyl acetate to dilute the mixture. Carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure methyl pyrrole-3-carboxylate derivative.
-
Validation: The purity of the final product should be confirmed by NMR and MS analysis.
-
Conclusion and Future Outlook
This compound is more than a simple heterocycle; it is a finely tuned synthetic intermediate whose properties are dictated by a delicate interplay of aromaticity, substituent effects, and intermolecular forces. A deep understanding of its planar structure, the delocalized π-system, and the directing effects of the C3-ester group is paramount for its strategic deployment in the synthesis of novel therapeutics. As drug discovery continues to demand molecules with high specificity and optimized physicochemical properties, the insights provided in this guide will aid scientists in harnessing the full potential of this versatile chemical scaffold.
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An In-Depth Technical Guide to the Synthesis and Discovery of Methyl 1H-pyrrole-3-carboxylate
Foreword: The Unassuming Architect in a World of Complex Molecules
In the intricate landscape of medicinal chemistry and drug development, the pyrrole nucleus stands as a cornerstone scaffold.[1] Its five-membered aromatic ring is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] From the cholesterol-lowering blockbuster atorvastatin to potent anticancer agents, the humble pyrrole provides a versatile framework for molecular innovation. This guide delves into the synthesis and discovery of a pivotal building block within this chemical family: methyl 1H-pyrrole-3-carboxylate. While seemingly simple, this molecule offers a strategic entry point for the elaboration of complex pyrrole-containing structures, making a thorough understanding of its synthesis and properties indispensable for researchers in the field. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and supported by practical, field-proven insights, to empower scientists in their pursuit of novel therapeutics.
Chapter 1: The Significance of the Pyrrole-3-carboxylate Scaffold
The strategic placement of a carboxylate group at the 3-position of the pyrrole ring renders this compound a particularly valuable intermediate. This functional handle allows for a diverse range of chemical transformations, including amidation, reduction to the corresponding alcohol, and participation in various coupling reactions. These subsequent modifications are central to the construction of more complex molecules with tailored biological activities. The pyrrole ring itself, being electron-rich, is amenable to electrophilic substitution, further expanding the possibilities for structural diversification. The inherent biological relevance of the pyrrole core, coupled with the synthetic versatility of the 3-carboxylate moiety, positions this compound as a key player in the synthesis of compounds targeting a wide spectrum of diseases, including but not limited to, cancer, infectious diseases, and inflammatory conditions.
Chapter 2: Key Synthetic Routes to this compound
The construction of the pyrrole ring has been a subject of extensive research, leading to the development of several named reactions. For the synthesis of this compound and its derivatives, two methodologies have proven to be particularly robust and widely adopted: the Paal-Knorr synthesis and the van Leusen reaction.
The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Approach
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone of pyrrole chemistry.[2] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[3][4]
Mechanism:
The mechanism of the Paal-Knorr pyrrole synthesis is generally accepted to proceed through the following key steps:
-
Hemiaminal Formation: The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: A series of dehydration steps, often acid-catalyzed, results in the formation of the aromatic pyrrole ring.[3]
The rate-determining step is believed to be the initial cyclization of the hemiaminal.[4]
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: A Representative Paal-Knorr Synthesis
While a specific, detailed protocol for the direct Paal-Knorr synthesis of the unsubstituted this compound from a simple 1,4-dicarbonyl precursor is not readily found in recent literature, the following represents a general procedure that can be adapted. The challenge often lies in the synthesis of the appropriate 1,4-dicarbonyl starting material.
Objective: To synthesize a substituted methyl pyrrole-3-carboxylate via the Paal-Knorr reaction.
Materials:
-
A suitable 1,4-dicarbonyl compound (e.g., a derivative of succinaldehyde or a 1,4-ketoester).
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia).
-
Solvent (e.g., acetic acid, ethanol, methanol).
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid).
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of the ammonia source to the solution.
-
If required, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl pyrrole-3-carboxylate derivative.
Note on Causality: The choice of solvent and acid catalyst can significantly impact the reaction rate and yield. Acetic acid can often serve as both the solvent and the catalyst.[3] The use of milder conditions, such as microwave irradiation, has been shown to accelerate the reaction.[2]
The Van Leusen Reaction: A Versatile [3+2] Cycloaddition
The van Leusen reaction, developed in the 1970s, offers a powerful and versatile alternative for the synthesis of pyrroles.[5] This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ester.[6][7]
Mechanism:
The reaction mechanism is understood to proceed as follows:
-
Deprotonation of TosMIC: In the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide), the acidic α-proton of TosMIC is removed to generate a stabilized carbanion.
-
Michael Addition: The TosMIC anion acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Michael acceptor.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the isocyanide carbon attacking the enolate.
-
Elimination of Tosyl Group: The final step involves the elimination of the tosyl group (a good leaving group) to afford the aromatic pyrrole ring.
Diagram: Van Leusen Pyrrole Synthesis Workflow
Caption: Workflow for the van Leusen synthesis of pyrroles.
Experimental Protocol: Synthesis of a Methyl Pyrrole-3-carboxylate Derivative via the Van Leusen Reaction
The following is a representative procedure for the synthesis of a substituted methyl pyrrole-3-carboxylate using the van Leusen approach.
Objective: To synthesize a methyl 4-(substituted)-1H-pyrrole-3-carboxylate.
Materials:
-
Tosylmethyl isocyanide (TosMIC).
-
A suitable methyl 2-alkenoate (Michael acceptor).
-
Strong base (e.g., Sodium Hydride).
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Saturated aqueous ammonium chloride solution.
-
Ethyl acetate.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the methyl 2-alkenoate in THF dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of TosMIC in THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(substituted)-1H-pyrrole-3-carboxylate.
Trustworthiness of the Protocol: This protocol is based on established procedures for the van Leusen reaction. The use of an inert atmosphere and anhydrous solvents is critical due to the moisture-sensitive nature of the strong base and the anionic intermediates. The quenching step with ammonium chloride should be performed with caution as it can be exothermic.
Chapter 3: Characterization and Physicochemical Properties
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum typically shows signals for the three pyrrole ring protons and the methyl ester protons. The chemical shifts and coupling patterns are characteristic of the substituted pyrrole ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbons of the pyrrole ring and the methyl ester carbon. The carbonyl carbon of the ester typically appears in the downfield region. |
| IR Spectroscopy | The infrared spectrum will show a characteristic N-H stretching vibration for the pyrrole ring, C-H stretching for the aromatic and methyl groups, and a strong C=O stretching for the ester carbonyl. A C-O stretching band for the ester is also expected. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and the specific instrument used for analysis.
Physicochemical Properties
The following table lists some of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [8] |
| Molecular Weight | 125.13 g/mol | [8] |
| CAS Number | 2703-17-5 | [8] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 85-89 °C |
Chapter 4: Applications in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its ability to undergo further functionalization at the nitrogen, the ester, and the remaining positions on the pyrrole ring makes it an attractive building block for creating libraries of compounds for high-throughput screening. The pyrrole-3-carboxamide moiety, readily accessible from the methyl ester, is a common feature in many pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Logical Relationship: From Building Block to Bioactive Compound
Caption: The role of this compound in the drug discovery pipeline.
Conclusion: A Foundation for Future Innovation
This compound, while a relatively simple molecule, holds a significant position in the arsenal of the medicinal chemist. Its straightforward synthesis through classic and modern organic reactions, combined with its inherent versatility for further chemical modification, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of equipping researchers with the foundational knowledge necessary to leverage this important building block in their own research endeavors. As the demand for new and more effective drugs continues to grow, the strategic use of well-established and versatile intermediates like this compound will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.
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A Senior Application Scientist's Guide to Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5): Synthesis, Reactivity, and Applications
Introduction: The Understated Importance of a Pyrrole Building Block
In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, forming the structural heart of vital biological molecules like heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] Among the vast array of pyrrole derivatives, Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) emerges not as a final product of renown, but as a pivotal intermediate—a versatile and strategically vital scaffold for constructing molecular complexity. Its unique electronic and structural features make it an indispensable tool for medicinal chemists and materials scientists. The synthesis of pyrrole-3-carboxylic acid amides, for instance, is a significant area of interest as this substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[4]
This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis and reactions, provide field-tested experimental protocols, and contextualize its utility within modern drug discovery and materials science, offering researchers and development professionals a comprehensive resource.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.
Core Chemical Properties
A summary of the compound's fundamental properties is presented below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 2703-17-5 | [5][6] |
| Molecular Formula | C₆H₇NO₂ | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 85-89 °C | [5][7] |
| Boiling Point | ~284 °C | [5] |
| Solubility | Slightly soluble in water | [5] |
| SMILES | COC(=O)c1cc[nH]c1 | |
| InChIKey | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [5] |
Spectroscopic Signature
The following is an interpretive guide to the expected spectroscopic data for verifying the structure of this compound.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum would characteristically display:
-
A broad singlet for the N-H proton (δ ~8.0-9.0 ppm), which can exchange with D₂O.
-
Three distinct signals in the aromatic region (δ ~6.0-7.5 ppm) corresponding to the protons on the pyrrole ring. The C2-H and C5-H protons will appear as multiplets (likely triplets or doublets of doublets) due to coupling with each other and the C4-H proton. The C4-H proton will also appear as a multiplet.
-
A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, representing the methyl group of the ester.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals:
-
A signal for the ester carbonyl carbon (C=O) in the δ 160-170 ppm range.
-
Four signals for the sp²-hybridized carbons of the pyrrole ring (δ ~105-130 ppm).
-
A signal for the methoxy (-OCH₃) carbon around δ 51-52 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A prominent N-H stretching band will appear in the region of 3200-3400 cm⁻¹.
-
A strong, sharp absorption band for the C=O stretch of the ester group will be visible around 1680-1710 cm⁻¹.
-
C-H stretching from the aromatic ring and the methyl group will be observed around 2900-3100 cm⁻¹.
-
Synthesis and Key Reactions: A Practical Approach
The utility of this compound lies in its accessibility through straightforward synthesis and its reactivity as a precursor for more complex molecules.
Synthesis Methodology: Fischer Esterification
A common and efficient method for preparing this compound is the acid-catalyzed Fischer esterification of 1H-pyrrole-3-carboxylic acid with methanol.
Diagram 1: Synthesis of this compound
Caption: Workflow for Fischer esterification synthesis.
Expert Insight: The choice of a strong acid catalyst like HCl is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.
Protocol 1: Synthesis via Fischer Esterification [5]
-
Preparation: Dissolve 1H-pyrrole-3-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalysis: Cool the solution to 0-5 °C using an ice bath. Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 6N HCl, 0.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Isolation: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.
Synthetic Utility: Electrophilic Aromatic Substitution
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The ester group at the C3 position is an electron-withdrawing group, which deactivates the ring slightly but directs incoming electrophiles primarily to the C5 and C2 positions. A prime example is the regioselective bromination using N-bromosuccinimide (NBS).
Diagram 2: Bromination of this compound
Caption: Regioselective bromination at the C5 position.
Protocol 2: Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate [5]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity and prevent side reactions.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (approx. 0.99 eq) to the cooled solution, followed by a few drops of pyridine.
-
Reaction: Transfer the reaction vessel to a freezer and maintain it at approximately -20 °C for several days (e.g., 3 days). The pyridine acts as a mild base to scavenge the HBr byproduct.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to yield the pure brominated product.
Applications in Drug Discovery
This compound is a strategic starting material for synthesizing polysubstituted pyrroles, which are prevalent motifs in pharmacologically active compounds.[1][8] The functional handles—the N-H group for substitution, the ester for modification (e.g., amidation), and the activated ring for C-C bond formation—provide a triad of reactive sites for diversification.
-
Scaffold for Kinase Inhibitors: The pyrrole core is a common feature in many kinase inhibitors. The ability to functionalize the ring at various positions, starting from intermediates like this compound, allows for the precise positioning of pharmacophores that interact with the ATP-binding site of kinases.
-
Precursor to Bioactive Amides: The ester can be readily converted to a wide range of amides via aminolysis. Pyrrole-3-carboxamides are known to possess diverse biological activities, including antibacterial and anticancer properties.[4]
-
Building Block for Natural Product Synthesis: Many complex natural products contain a pyrrole ring.[3] This simple ester serves as a foundational building block for the step-wise construction of these intricate molecular architectures.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure personnel safety.
-
GHS Hazard Classification:
-
Handling Precautions: [9][10][11]
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures: [9]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage:
Conclusion
This compound, CAS 2703-17-5, is a quintessential example of a foundational building block in organic synthesis. Its straightforward preparation and predictable, versatile reactivity make it an invaluable precursor for creating a diverse library of substituted pyrroles. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic protocols, and chemical behavior is not merely academic—it is the key to unlocking new molecular designs and accelerating innovation.
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Spectroscopic Data of Methyl 1H-pyrrole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities and material properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyrrole derivatives.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The pyrrole ring is an aromatic five-membered heterocycle containing a nitrogen atom. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the methyl carboxylate group at the 3-position create a unique electronic environment, which is reflected in the chemical shifts of the protons and carbons in the NMR spectra. The vibrational modes of the various functional groups (N-H, C=O, C-O, and the aromatic ring) give rise to characteristic absorption bands in the IR spectrum. The molecular weight and fragmentation pattern upon ionization are key identifiers in mass spectrometry.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the three aromatic protons on the pyrrole ring, and the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.0 - 9.0 | br s | - |
| H-2 | ~7.4 | t | ~1.5 |
| H-4 | ~6.8 | t | ~2.0 |
| H-5 | ~6.2 | t | ~2.5 |
| -OCH₃ | ~3.7 | s | - |
Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and experimental conditions.
The broad singlet for the N-H proton is a characteristic feature of pyrroles. The chemical shifts of the ring protons are influenced by the electron-withdrawing ester group, with the proton at the 2-position (H-2) expected to be the most deshielded. The protons at positions 4 and 5 will appear at higher fields. The methyl protons of the ester group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~115 |
| C-4 | ~118 |
| C-5 | ~108 |
| C=O | ~165 |
| -OCH₃ | ~51 |
Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and experimental conditions.
The carbonyl carbon of the ester group is the most deshielded carbon atom. The chemical shifts of the pyrrole ring carbons are also influenced by the substituent, with C-3 being significantly shielded due to the direct attachment of the electron-withdrawing group.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch | Medium, broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| 1720 - 1700 | C=O stretch (ester) | Strong |
| 1600 - 1450 | C=C stretch (aromatic) | Medium |
| 1300 - 1200 | C-O stretch (ester) | Strong |
| 800 - 700 | C-H bend (aromatic) | Strong |
The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ester. The broad N-H stretching band is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₆H₇NO₂), the molecular weight is 125.13 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 125 | [M]⁺ (Molecular Ion) |
| 94 | [M - OCH₃]⁺ |
| 66 | [Pyrrole]⁺ |
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak at m/z 125. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 94, and cleavage of the ester group to yield the pyrrole radical cation at m/z 66.
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Introduction: The Strategic Importance of Methyl 1H-pyrrole-3-carboxylate
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a derivative of pyrrole, a core structure found in numerous natural products and pharmaceuticals, this molecule serves as a versatile and strategically important building block.[1][2][3][4] Its unique electronic architecture, governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing methyl ester group at the C3 position, dictates a nuanced profile of reactivity and stability. Understanding these characteristics is paramount for its effective utilization in the synthesis of complex molecular targets, including novel therapeutic agents.[5][6]
This guide provides a comprehensive analysis of the chemical behavior of this compound, offering field-proven insights into its reactivity towards electrophiles and nucleophiles, its stability under various conditions, and its practical application in synthetic workflows.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical properties, which are crucial for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 2703-17-5 | [7][8][9][10] |
| Molecular Formula | C₆H₇NO₂ | [8][9] |
| Molecular Weight | 125.13 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 85-89 °C | [7] |
| Boiling Point | 284 °C | [7] |
| Solubility | Slightly soluble in water | [7] |
| Storage | Room temperature, under inert atmosphere | [7][9] |
Electronic Structure and Reactivity Principles
The reactivity of this compound is a direct consequence of its electronic structure. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[11][12] However, the methoxycarbonyl group (-COOCH₃) at the C3 position is an electron-withdrawing group (EWG). This EWG deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole, but its primary influence is on the regioselectivity of the reaction.
The nitrogen atom's lone pair participates in the aromatic sextet, creating high electron density at the C2 and C5 positions (α-carbons) and, to a lesser extent, the C3 and C4 positions (β-carbons). The C3-ester group withdraws electron density, particularly from the adjacent C2 and C4 positions. Consequently, electrophilic attack is generally directed to the positions least deactivated by the ester and most activated by the nitrogen, primarily the C5 and C2 positions.
Diagram: Electrophilic Substitution Regioselectivity
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A Technical Guide to the Biological Activities of Methyl 1H-pyrrole-3-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrrole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets. This versatility has led to the incorporation of the pyrrole motif into numerous approved drugs and clinical candidates.[3][4][5] Within this broad class, derivatives of methyl 1H-pyrrole-3-carboxylate serve as a particularly fruitful starting point for synthesizing novel bioactive molecules. Their functionalized core allows for systematic chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic effects. This guide provides an in-depth examination of the diverse biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential, and details the robust experimental methodologies required for their evaluation.
Chapter 1: Anticancer Potential of this compound Derivatives
The development of novel and effective anticancer agents remains a paramount challenge in medicine.[1][2] Pyrrole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[3][5][6] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell signaling, proliferation, and microtubule dynamics.[1][2][7]
Mechanisms of Antitumor Action
Research has shown that the anticancer activity of pyrrole-containing compounds can be attributed to several key mechanisms:
-
Kinase Inhibition: Many pyrrole derivatives function as competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[3][4][8] By blocking the ATP-binding site of these enzymes, the compounds disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][8]
-
Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents.[7] They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to mitotic arrest and ultimately triggers apoptosis in cancer cells.[7]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of potent pyrrole derivatives is the induction of programmed cell death, or apoptosis.[1][6][8] This is often confirmed by observing cellular changes like membrane blebbing, chromatin condensation, and the activation of caspase enzymes.
Quantitative Evaluation of Cytotoxicity
The potency of novel pyrrole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Aroyl-1-arylpyrroles | Medulloblastoma (D283) | 0.008 - 0.05 | Tubulin Polymerization Inhibition | [7] |
| Isatin-pyrrole Hybrids | Liver Cancer (HepG2) | 0.47 | Apoptosis Induction | [1] |
| Pyrrolo[2,1-f][1][2][9]triazines | PI3K Alpha Assay | 0.0059 | PI3K Alpha Inhibition | [3] |
| 3,4-Dimethoxyphenyl Pyrroles | Colon Cancer (HCT-116) | 1.0 - 1.7 | S Phase Arrest, Apoptosis | [6] |
| Benzoyl-phenyl-pyrroles | Prostate Cancer (DU145) | 0.5 - 0.9 | S Phase Arrest, Apoptosis | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Principle: The amount of purple formazan generated is directly proportional to the number of metabolically active, viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from exponential phase culture using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrrole derivative in sterile DMSO.
-
Create a series of serial dilutions of the compound in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for determining the IC50 of pyrrole derivatives.
Chapter 2: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, making the discovery of new anti-inflammatory agents a critical area of research.[10] Pyrrole derivatives, including those based on the this compound scaffold, have demonstrated significant anti-inflammatory effects.[11][12][13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of these compounds is often linked to their ability to modulate key inflammatory pathways:
-
Inhibition of Inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production.[9][10] While NO is an important signaling molecule, its overproduction by macrophages during inflammation can lead to tissue damage.
-
Enzyme Inhibition: Certain pyrrole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13][14] This selectivity is advantageous as it spares the COX-1 isoform, which is involved in maintaining the gastric lining, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[14]
-
Cytokine Modulation: Advanced derivatives can modulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) while promoting anti-inflammatory cytokines such as Transforming Growth Factor-beta 1 (TGF-β1).[11]
| Derivative Class | In Vitro/In Vivo Model | Key Finding | Mechanism of Action | Reference |
| Pyrrole-indazole Hybrids | Carrageenan-induced paw edema | Significant reduction in edema | Not specified | [11] |
| N-substituted Pyrroles | J774 Macrophage Assay | IC50 for COX-2: 0.39 µM | Selective COX-2 Inhibition | [13] |
| Phenylpropanoic Acid Pyrrole | LPS-stimulated rats | Significant decrease in TNF-α | Cytokine Modulation | [11] |
| Benzoylpyrrolopyrrole Carboxylic Acids | In vivo models | Potent anti-inflammatory activity | Not specified | [12] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced protein (albumin) denaturation.[15][16][17]
Principle: The denaturation of proteins, when heated, results in an increase in turbidity. An anti-inflammatory agent will prevent or reduce this denaturation, leading to lower turbidity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Reaction Mixture Setup:
-
In a set of test tubes, prepare the reaction mixtures containing 2.0 mL of the test/standard compound at various concentrations and 0.5 mL of the 1% BSA solution.
-
A control tube should be prepared containing 2.0 mL of distilled water and 0.5 mL of the BSA solution.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 10-15 minutes.[16]
-
-
Measurement and Analysis:
-
After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the formula: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] * 100.
-
Perform the experiment in triplicate for each concentration.[16]
-
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.
Chapter 3: Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the continuous search for new antimicrobial agents.[18][19] Pyrrole derivatives have shown considerable promise, with several studies reporting potent activity against a range of pathogenic bacteria, including drug-resistant strains.[18][20][21]
Spectrum of Activity and SAR Insights
Derivatives of this compound have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][21] Some compounds have also shown efficacy against Mycobacterium tuberculosis.[18]
Structure-activity relationship studies indicate that specific substitutions on the pyrrole ring are crucial for potent antibacterial effects. For example, one study found that a para-trifluoromethyl derivative of Marinopyrrole A was significantly more potent against methicillin-resistant Staphylococcus epidermidis (MRSE) than the standard drug vancomycin.[18]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| para-Trifluoromethyl Marinopyrrole A | MRSE | 0.008 | [18] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [18] |
| Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate HCl | Mycobacterium tuberculosis H37Ra | ~3.5 (5 µM) | [18] |
| 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin | MRSA | 0.008 - 0.063 | [19] |
(Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.)
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is identified as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[24]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a pure culture, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[24]
-
Dilute this standardized suspension (commonly 1:20) in broth to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[23]
-
-
Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well plate.
-
Prepare a stock solution of the pyrrole derivative and perform two-fold serial dilutions directly in the plate. For example, add 50 µL of a 2x final concentration of the drug to the first well, mix, and transfer 50 µL to the next well, repeating across the row.
-
This will result in 50 µL of varying drug concentrations in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Chapter 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, specific structural modifications have been shown to dramatically influence potency and selectivity across different biological targets.[2][25][26]
-
Anticancer Activity: For 3-aroyl-1-arylpyrroles that inhibit tubulin polymerization, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent activity.[7] In another series, introducing electron-donating groups, such as a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring, significantly increased anticancer potency.[6]
-
Antimalarial Activity: In a study of pyrrolone antimalarials, methyl substituents on the pyrrole ring were identified as crucial; their removal resulted in a ~20-25-fold loss of activity.[26]
-
STING Agonist Activity: A study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists involved extensive exploration of substituents on an aniline ring system to optimize activity.[25][27]
Caption: Key SAR insights for modifying the pyrrole-3-carboxylate scaffold.
Conclusion
Derivatives of this compound represent a versatile and highly adaptable scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents highlights their significant potential in addressing major unmet medical needs. The synthetic tractability of the pyrrole core allows for fine-tuning of its pharmacological profile through targeted chemical modifications. Future research should focus on leveraging the structure-activity relationship insights discussed herein to design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic properties, paving the way for their eventual translation into clinical applications.
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The Versatile Building Block: A Technical Guide to Methyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-pyrrole-3-carboxylate, a seemingly simple heterocyclic compound, stands as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a sought-after scaffold for the construction of complex molecular architectures with profound biological activities. This in-depth technical guide, designed for the discerning researcher, delves into the core aspects of this pivotal molecule, from its synthesis and chemical behavior to its significant applications in the pharmaceutical landscape.
Introduction: The Significance of the Pyrrole-3-carboxylate Moiety
The pyrrole ring is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The strategic placement of a methyl carboxylate group at the 3-position of the pyrrole ring, as in this compound, profoundly influences the molecule's reactivity and imparts a valuable handle for further chemical modifications. This ester functionality can be readily transformed into other functional groups, such as amides, carboxylic acids, and alcohols, opening up a plethora of avenues for structural diversification and the exploration of structure-activity relationships (SAR).[3]
Derivatives of the pyrrole-3-carboxylate core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] This inherent biological potential has cemented the role of this compound as a key intermediate in the quest for novel therapeutic agents.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 85-89 °C | [7] |
| Boiling Point | 284 °C | [6] |
| CAS Number | 2703-17-5 | [6] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides crucial information about the structure of the molecule. For this compound, the characteristic signals would include peaks for the pyrrole ring protons and the methyl ester protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring and the carbonyl and methyl groups of the ester are diagnostic.[8][9] Aromatic and alkene carbons typically appear in the range of 100-150 ppm, while carbonyl carbons of esters are found further downfield, around 160-180 ppm.[8][10]
IR (Infrared) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1750-1735 cm⁻¹.[11][12] The N-H stretching of the pyrrole ring will also be observable.[12]
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight.[2] The fragmentation pattern can offer additional structural clues.[2][13]
Synthesis of this compound: Key Methodologies
Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles.[14] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[15][16] While effective, this method can sometimes require harsh reaction conditions.[17]
Diagram: Paal-Knorr Pyrrole Synthesis Workflow
Caption: Paal-Knorr synthesis of pyrroles.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis offers an alternative route, particularly for the synthesis of pyrrole-3-carboxylic acid derivatives.[18] This method typically involves the reaction of a β-ketoester, an α-halo ketone, and an amine.[19] A notable advancement is the development of a one-step continuous flow synthesis of pyrrole-3-carboxylic acids where the hydrogen bromide byproduct is utilized to hydrolyze a tert-butyl ester in situ.[3][14][18]
Esterification of 1H-Pyrrole-3-carboxylic Acid
A straightforward method for the synthesis of this compound is the direct esterification of 1H-pyrrole-3-carboxylic acid with methanol in the presence of an acid catalyst.[20] This reaction is an equilibrium process, and strategies such as using a large excess of methanol or removing the water formed can drive the reaction to completion.[21]
Experimental Protocol: Fischer Esterification of 1H-Pyrrole-3-carboxylic Acid
Objective: To synthesize this compound from 1H-pyrrole-3-carboxylic acid.
Materials:
-
1H-Pyrrole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[20]
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrole-3-carboxylic acid in a large excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, thionyl chloride can be used, which also acts as a dehydrating agent.[20]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by determining its melting point.
Chemical Reactivity: A Hub for Molecular Diversification
The chemical reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing methyl carboxylate group.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic aromatic substitution. The reaction typically occurs at the C2 or C5 position, which are electronically favored.[15]
Diagram: Electrophilic Substitution on Pyrrole
Caption: General mechanism of electrophilic substitution.
Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][22][23] Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would be expected to introduce a formyl group at the C2 or C5 position.[24]
Alkylation and Acylation: The pyrrole nitrogen can be deprotonated with a strong base to form the pyrrolide anion, which is a potent nucleophile.[15] This anion can then be alkylated or acylated to introduce substituents at the N1 position.[15]
Functional Group Transformations
The ester group of this compound is a versatile handle for a variety of chemical transformations.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 1H-pyrrole-3-carboxylic acid under acidic or basic conditions.[3][14] This carboxylic acid can then be coupled with amines to form amides, further expanding the chemical space.
Reduction: The ester can be reduced to the corresponding alcohol, 1H-pyrrol-3-ylmethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Development
The pyrrole-3-carboxylate scaffold is a recurring motif in a multitude of biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications.[1][4]
Anticancer Agents: Numerous pyrrole derivatives have exhibited potent anticancer activity.[25] For instance, novel fused 1H-pyrroles and pyrrolopyrimidines have been designed and synthesized as potent EGFR/CDK2 inhibitors.[25]
Antibacterial and Antifungal Agents: The pyrrole nucleus is a key component in many natural and synthetic compounds with antimicrobial properties.[26] Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.[26]
Calcium Channel Activators: Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, also known as FPL 64176, is a potent calcium channel activator.[27] This compound serves as a valuable pharmacological tool for studying calcium channels.[27]
Conclusion
This compound is far more than a simple heterocyclic molecule; it is a versatile and indispensable building block in the arsenal of the synthetic and medicinal chemist. Its accessible synthesis, predictable reactivity, and the proven biological relevance of its derivatives ensure its continued importance in the ongoing endeavor to discover and develop novel therapeutic agents. This guide has provided a comprehensive overview of its core attributes, empowering researchers to harness its full potential in their scientific pursuits.
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A Technical Guide to Methyl 1H-Pyrrole-3-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The pyrrole ring is a quintessential five-membered aromatic heterocycle that serves as a foundational scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged structure" in medicinal chemistry, capable of engaging in specific biological interactions while providing a robust framework for molecular elaboration. Within this important class of compounds, methyl 1H-pyrrole-3-carboxylate stands out as a particularly valuable and versatile building block.
This technical guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthesis, explores its chemical behavior, and provides field-proven insights into its application as a precursor to high-value pharmaceutical agents. We will examine its fundamental properties, detail a representative synthetic protocol, and contextualize its importance through its incorporation into blockbuster drugs, thereby providing a comprehensive resource for leveraging this compound in modern research and development.
Chapter 1: Core Nomenclature and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any experimental setting. This chapter establishes the formal identity of this compound and summarizes its key physicochemical data.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is This compound .[3] It is also commonly referred to by its synonym, Pyrrole-3-carboxylic acid methyl ester .[4] For unambiguous identification in procurement and database searches, the CAS Number is essential.
Chemical Structure
The structure consists of a pyrrole ring with a methyl ester group attached at the C3 position.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes essential quantitative data for this compound, critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2703-17-5 | Sigma-Aldrich[5] |
| Molecular Formula | C₆H₇NO₂ | PubChem[3] |
| Molecular Weight | 125.13 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 85-89 °C | Sigma-Aldrich[5] |
Chapter 2: Electronic Nature and Reactivity
The utility of this compound as a synthetic intermediate is a direct consequence of the electronic character of the pyrrole ring. The nitrogen lone pair participates in the π-system, creating an electron-rich aromatic ring that is highly activated towards electrophilic substitution.
However, the positions are not all equivalent. The electron density is highest at the C2 and C5 positions (alpha to the nitrogen), making them the primary sites for electrophilic attack. The C3 and C4 positions (beta) are less reactive. The presence of the electron-withdrawing carboxylate group at the C3 position further deactivates the ring, particularly at the adjacent C2 and C4 positions, making the C5 position the most probable site for further functionalization via electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation.[2] This predictable reactivity is a cornerstone of its synthetic value, allowing for regioselective construction of more complex molecules.
Caption: Regioselectivity of electrophilic substitution on the this compound scaffold.
Chapter 3: A Validated Synthetic Protocol
While numerous methods exist for synthesizing substituted pyrroles, multi-component reactions are favored in both academic and industrial settings for their efficiency and atom economy.[1] The following protocol describes a representative three-component coupling approach to generate a substituted pyrrole-3-carboxylate core, illustrating the principles that can be adapted to produce the target molecule.
Causality of Method Selection
This protocol is based on the principles of the Hantzsch pyrrole synthesis, a robust and well-documented method. The choice of a three-component, one-pot reaction is deliberate:
-
Efficiency: It minimizes intermediate isolation steps, saving time, materials, and reducing cumulative yield loss.
-
Convergence: It rapidly builds molecular complexity from simple, commercially available starting materials.
-
Self-Validation: The logical progression of enamine formation followed by cyclization provides a self-validating system where the formation of the final product confirms the success of the intermediate steps.
Experimental Workflow
This workflow outlines the synthesis of a model 2,5-dimethyl-1H-pyrrole-3-carboxylate derivative, which follows a similar logic to the synthesis of the unsubstituted parent compound.
Caption: Generalized experimental workflow for the multi-component synthesis of a pyrrole-3-carboxylate.
Detailed Step-by-Step Methodology
Reagents & Equipment:
-
Methyl acetoacetate
-
Acetaldehyde (or a suitable α-halo ketone)
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl acetoacetate (1.0 eq) and ethanol (20 mL).
-
Initial Condensation: Add acetaldehyde (1.1 eq) and ammonium acetate (1.5 eq) to the flask. The use of an excess of the amine source drives the initial enamine formation.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The thermal energy is crucial for overcoming the activation energy of the cyclization and subsequent dehydration (aromatization) steps.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). The organic extracts are combined.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes any unreacted acidic starting materials and residual aqueous-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrrole product.
Chapter 4: Central Role in Modern Drug Development
This compound is more than an academic curiosity; it is a validated and critical intermediate in the synthesis of numerous blockbuster drugs.[6] Its structure forms the core of molecules designed to treat conditions ranging from hypercholesterolemia to cancer.
The pyrrole-3-carboxylate moiety provides a rigid, planar scaffold that correctly orients key pharmacophoric groups for optimal target binding. The ester functional group serves as a convenient chemical handle for further modification, often being converted to an amide in the final active pharmaceutical ingredient (API).
Case Studies: From Building Block to Blockbuster Drug
The following diagram illustrates how the simple this compound scaffold is embedded within the complex structures of two highly successful drugs, Atorvastatin and Sunitinib.[7]
Caption: The role of the pyrrole-3-carboxylate scaffold as a precursor to major pharmaceutical agents.
-
Atorvastatin (Lipitor®): In the synthesis of Atorvastatin, the world's best-selling drug for many years, a substituted pyrrole ring is the central component that mimics the transition state of the HMG-CoA reductase enzyme. The synthesis relies on the construction of this core ring, for which this compound is a model precursor.[7]
-
Sunitinib (Sutent®): This multi-targeted receptor tyrosine kinase inhibitor, used in oncology, features a pyrrolin-4-one core. This core is synthesized from precursors that are structurally analogous to this compound, demonstrating the adaptability of the scaffold.[7]
-
Potassium-Competitive Acid Blockers (P-CABs): Newer agents like TAK-438 (Vonoprazan), used for treating acid-related diseases, are built upon a substituted pyrrole framework, highlighting the continued relevance of this scaffold in modern drug discovery.[8]
Conclusion
This compound is a compound of significant strategic importance in chemical and pharmaceutical research. Its value is derived from a combination of factors: a well-defined and predictable reactivity profile rooted in the electron-rich nature of the pyrrole ring, the availability of efficient and scalable synthetic routes, and its proven utility as a foundational building block for a range of high-impact therapeutics. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is not merely academic—it is a gateway to the creation of novel molecular entities with the potential to address significant unmet medical needs.
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The Synthetic Versatility of Methyl 1H-Pyrrole-3-carboxylate: A Technical Guide to its Core Reactions
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. Among the vast array of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate stands out as a particularly strategic starting material. The presence of the electron-withdrawing methoxycarbonyl group at the 3-position profoundly influences the reactivity of the pyrrole ring, offering unique opportunities for selective functionalization. This guide provides an in-depth exploration of the fundamental reactions involving this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Electronic Landscape and Reactivity Profile
Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[3][4][5] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, increasing the electron density at the carbon atoms.[4][5] In unsubstituted pyrrole, electrophilic substitution predominantly occurs at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate.[6][7][8]
However, the introduction of an electron-withdrawing group like the methoxycarbonyl (-COOCH₃) at the C3 position, as in this compound, significantly alters this reactivity profile. The -COOCH₃ group deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to specific positions. This directing effect is a cornerstone of its synthetic utility, allowing for predictable and controlled diversification of the pyrrole core.
Key Synthetic Transformations
Electrophilic Aromatic Substitution: A Game of Regioselectivity
While the pyrrole ring in this compound is deactivated, it still undergoes a range of electrophilic substitution reactions. The regiochemical outcome is a delicate balance between the activating effect of the ring nitrogen and the deactivating/directing effect of the C3-ester.
Halogenation: The introduction of halogen atoms is a crucial step for subsequent cross-coupling reactions. Bromination of this compound with N-bromosuccinimide (NBS) typically yields the 5-bromo derivative as the major product.[9] This preference for the C5 position can be attributed to the electronic influence of the C3-ester.
Experimental Protocol: Bromination of this compound [9]
| Step | Procedure |
| 1. | Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF). |
| 2. | Cool the solution to -78 °C. |
| 3. | Add N-bromosuccinimide (NBS) and a catalytic amount of pyridine. |
| 4. | Allow the reaction to proceed at -20 °C for several days. |
| 5. | Concentrate the reaction mixture under reduced pressure. |
| 6. | Purify the residue by silica gel column chromatography to isolate methyl 5-bromo-1H-pyrrole-3-carboxylate. |
Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which are valuable for further synthetic manipulations. The conditions for these reactions need to be carefully controlled to avoid polymerization, a common side reaction for pyrroles in strongly acidic media.[5]
Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups via Friedel-Crafts reactions is also possible.[10] The regioselectivity is again influenced by the C3-ester, generally favoring substitution at the C5 position.
Diagram: Regioselectivity in Electrophilic Substitution
Caption: Regioselectivity of electrophilic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks.[11][12]
Suzuki-Miyaura Coupling: This reaction couples the brominated pyrrole with boronic acids or esters to form biaryl structures or introduce alkyl/alkenyl groups.[12]
Stille Coupling: Stille coupling utilizes organostannanes as the coupling partners, offering a complementary method to the Suzuki-Miyaura reaction.[13]
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.[11]
Diagram: Palladium-Catalyzed Cross-Coupling Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions: Constructing Fused Ring Systems
The pyrrole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions.[14] This reactivity is particularly useful for the synthesis of fused heterocyclic systems.
Diels-Alder Reaction ([4+2] Cycloaddition): Pyrroles can act as dienes in Diels-Alder reactions, especially when the nitrogen is substituted with an electron-withdrawing group.[14][15] The reaction with dienophiles leads to the formation of bicyclic adducts.
[3+2] Cycloaddition: Pyrrole derivatives can also undergo 1,3-dipolar cycloaddition reactions with various dipoles, providing access to a diverse range of five-membered heterocyclic rings fused to the pyrrole core.[15][16]
Reactions at the N-H Position
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases to form the pyrrolide anion.[14] This anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom.
Experimental Protocol: N-Alkylation of a Pyrrole [14]
| Step | Procedure |
| 1. | Dissolve the pyrrole derivative in a suitable aprotic solvent (e.g., THF, DMF). |
| 2. | Add a strong base such as sodium hydride (NaH) or butyllithium (BuLi) at a low temperature (e.g., 0 °C). |
| 3. | Stir the mixture to allow for the formation of the pyrrolide anion. |
| 4. | Add the alkylating agent (e.g., an alkyl halide). |
| 5. | Allow the reaction to warm to room temperature and stir until completion. |
| 6. | Quench the reaction with water and extract the product with an organic solvent. |
| 7. | Purify the product by chromatography or distillation. |
Functionalization of the Ester Group
The methoxycarbonyl group at the C3 position is itself a versatile functional handle.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[17][18] This carboxylic acid can then be used for amide bond formation or other transformations.
Amidation: The ester can be directly converted to an amide by reaction with an amine, often facilitated by a coupling reagent.[19]
Applications in Drug Discovery and Development
The diverse reactivity of this compound and its derivatives has made them invaluable starting materials in the synthesis of numerous biologically active compounds. The pyrrole-3-carboxamide moiety is a key structural feature in several successful drugs, including the cholesterol-lowering agent Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib.[1] The ability to selectively functionalize the pyrrole ring at various positions allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.[20]
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound is more than just a simple heterocyclic compound; it is a strategically designed building block that offers a wealth of synthetic possibilities. Its unique electronic properties, governed by the interplay between the pyrrole ring and the C3-ester, allow for a high degree of control over its reactivity. A thorough understanding of its fundamental reactions, from electrophilic substitution and cross-coupling to cycloadditions and functional group manipulations, is essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and drug development. The insights and protocols provided in this guide serve as a foundation for harnessing the full potential of this versatile molecule in the creation of novel and impactful chemical entities.
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A Theoretical Chemist's Guide to Methyl 1H-pyrrole-3-carboxylate: Structure, Reactivity, and Spectroscopic Insights
Abstract
Methyl 1H-pyrrole-3-carboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. A profound understanding of its intrinsic molecular properties is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive theoretical framework for characterizing this compound, leveraging the power of computational chemistry. We will explore its electronic structure, predict its reactivity, and interpret its spectroscopic signatures through the lens of Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research endeavors.
Introduction: The Significance of Pyrrole Scaffolds
Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that are ubiquitous in nature and synthetic chemistry.[1] They form the core of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. The pyrrole ring is considered electron-rich, making it susceptible to electrophilic substitution and a versatile building block in organic synthesis.[2] The introduction of a methyl carboxylate group at the 3-position, as in this compound, modulates the electronic properties and reactivity of the pyrrole ring, offering a handle for further functionalization.
Theoretical studies provide a powerful and cost-effective means to elucidate the molecular properties that govern the chemical behavior of such compounds. By employing quantum chemical calculations, we can gain insights into molecular geometry, electronic distribution, and spectroscopic properties, which can guide synthetic efforts and the development of new therapeutic agents and functional materials.[3]
Computational Methodology: A Self-Validating System
The choice of computational methodology is critical for obtaining reliable and predictive results. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost. Specifically, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide accurate descriptions of the geometry, electronic structure, and vibrational frequencies of various organic molecules, including pyrrole derivatives.[4][5]
The "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of this approach is established through a self-validating workflow. The computed results, such as spectroscopic data, can be benchmarked against available experimental data for the parent compound or closely related analogues, thereby instilling confidence in the predictive power of the chosen theoretical model.
Workflow for Theoretical Analysis
A robust computational investigation of this compound follows a logical progression, as illustrated in the workflow diagram below. Each step builds upon the previous one, providing a comprehensive understanding of the molecule's properties.
Caption: A schematic representation of the Frontier Molecular Orbitals of this compound.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. [2][4]The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
-
Red/Yellow: Regions of high electron density (negative potential), susceptible to electrophilic attack.
-
Blue: Regions of low electron density (positive potential), susceptible to nucleophilic attack.
-
Green: Neutral regions.
For this compound, the MEP map would reveal a high electron density around the oxygen atoms of the carboxylate group, making them prime targets for electrophiles. The pyrrole ring, being electron-rich, will also show regions of negative potential, with the C2 and C5 positions being the most electron-rich and thus most susceptible to electrophilic substitution. The hydrogen atom attached to the nitrogen will be a region of positive potential.
Predicting Chemical Reactivity: Electrophilic Aromatic Substitution
The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles. The position of electrophilic attack is governed by the directing effects of the substituents on the ring. The methyl carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it directs incoming electrophiles to specific positions.
To predict the most likely sites for electrophilic attack, we can analyze the distribution of electron density and the stability of the intermediate carbocations (sigma complexes) formed during the reaction. Computational analysis of the Fukui functions and the calculated partial charges on the ring carbon atoms can provide a quantitative measure of their susceptibility to electrophilic attack.
Based on general principles of electrophilic aromatic substitution on pyrroles, the C5 position is expected to be the most favored site for electrophilic attack, followed by the C2 position. The C4 position is the most deactivated.
Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.
Spectroscopic Characterization: Bridging Theory and Experiment
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By calculating the theoretical vibrational and nuclear magnetic resonance spectra, we can gain a deeper understanding of the molecule's structure and bonding.
Vibrational Analysis (IR Spectroscopy)
A frequency calculation performed on the optimized geometry of this compound provides the theoretical infrared (IR) spectrum. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. [5]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Analogous Compounds) |
|---|---|---|
| N-H Stretch | ~3400 | ~3289 [6] |
| C-H Stretch (Aromatic) | ~3100 | ~3065 [6] |
| C-H Stretch (Methyl) | ~2950 | ~2921 [6] |
| C=O Stretch (Ester) | ~1710 | ~1699 (conjugated) [6] |
| C=C Stretch (Ring) | ~1550 | ~1542 [7] |
| C-N Stretch (Ring) | ~1400 | ~1475 [7] |
| C-O Stretch (Ester) | ~1250 | ~1278 [6]|
NMR Spectroscopy
The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated shielding tensors are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts. These predicted spectra can be invaluable for assigning experimental signals and confirming the molecular structure.
Predicted ¹H NMR Chemical Shifts (δ, ppm):
-
N-H: ~8.0-9.0 (broad singlet)
-
H2, H5, H4: ~6.0-7.5 (three distinct signals, with coupling)
-
O-CH₃: ~3.7-3.9 (singlet)
Predicted ¹³C NMR Chemical Shifts (δ, ppm):
-
C=O: ~160-165
-
C2, C5, C3, C4: ~110-130 (four distinct signals)
-
O-CH₃: ~50-55
These predicted values are in general agreement with experimental data for similar pyrrole derivatives. [6][8]
Conclusion: A Powerful Predictive Tool
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By leveraging Density Functional Theory, we can obtain detailed insights into its molecular structure, electronic properties, reactivity, and spectroscopic signatures. The presented workflow provides a robust and self-validating approach for computational analysis, enabling researchers to make informed decisions in the design and synthesis of novel pyrrole-based compounds for a wide range of applications. The synergy between theoretical predictions and experimental validation is a cornerstone of modern chemical research, and the methodologies described herein serve as a powerful toolkit for accelerating scientific discovery.
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methyl 1H-pyrrole-3-carboxylate safety and hazards information
An In-Depth Technical Guide to the Safety and Hazards of Methyl 1H-Pyrrole-3-Carboxylate
This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 2703-17-5). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its properties is essential for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Identification and GHS Classification
This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
These classifications mandate careful handling to avoid exposure to the skin, eyes, and respiratory system. The "Warning" signal word is used to denote these hazards.[1][2][3]
Caption: GHS pictogram and corresponding hazard statements for this compound.
Physicochemical Profile and Stability
Understanding the physical and chemical properties of a compound is the foundation of its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 2703-17-5 | [1][4] |
| Molecular Formula | C₆H₇NO₂ | [1][4] |
| Molecular Weight | 125.13 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 85-89 °C | |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | Room Temperature | [4][5] |
Stability and Reactivity: this compound is stable under recommended storage conditions.[6] However, like many heterocyclic compounds, it should be stored away from strong oxidizing agents, acids, and acid chlorides. While the compound itself is a solid, related compounds can be sensitive to air, light, and moisture, so storage under an inert atmosphere (like nitrogen or argon) in a tightly sealed container is a best practice to ensure long-term purity and stability.[7]
Safe Handling and Exposure Control
A systematic approach to handling minimizes the risk of exposure. All operations should be performed within a certified chemical fume hood to control potential inhalation of dust particles.
Caption: A typical workflow for safely handling solid this compound.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the GHS hazards. The goal is to create a barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. The H319 classification (Causes serious eye irritation) means that even minor contact can lead to significant injury.[1][2] Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect from airborne particulates.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Inspect gloves for any defects before use and use proper removal technique to avoid skin contact.[6]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust (e.g., during large-scale transfers or spill cleanup outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[6][8]
Emergency Procedures: A Self-Validating Protocol
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
This protocol is designed for immediate action while awaiting professional medical assistance.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. The urgency is dictated by the H319 hazard.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][6] If irritation persists, consult a physician.
-
Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.
Accidental Release Measures (Spill Protocol)
For a small laboratory spill of the solid material:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. Restrict access to the spill area.
-
Don PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and shoe covers. If significant dust is present, wear a particulate respirator.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[6] Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Place all contaminated materials (absorbent, gloves, wipes) into the hazardous waste container. Dispose of the waste according to institutional and local environmental regulations.[2][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be formed.[6][9][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Toxicological and Ecological Profile
The toxicological properties of this compound have not been fully investigated.[6][8] The known hazards are acute irritation to the eyes, skin, and respiratory system upon single exposure.[1][8] There is currently no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[6][8]
Causality of Irritation: Pyrrole and its derivatives can interact with biological macromolecules. Skin and eye irritation likely result from local inflammation and disruption of cell membranes upon contact. Respiratory irritation occurs when inhaled particles deposit on the mucous membranes of the respiratory tract.
Given the incomplete toxicological data, this compound must be handled with the assumption that it may have unknown chronic effects. All exposure should be minimized. There is no specific information on its ecological effects, but it should be prevented from entering drains or the environment.[6][7]
Disposal Considerations
Chemical waste must be managed to ensure safety and environmental protection.
-
Product Disposal: Unused or surplus this compound should be disposed of as hazardous waste. It is recommended to contact a licensed professional waste disposal service.[6] Do not mix with other waste streams.[7]
-
Contaminated Packaging: Empty containers should be treated as the product itself and disposed of accordingly.[6][7] They should not be reused.
All disposal practices must comply with federal, state, and local regulations.
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An In-Depth Technical Guide to the Melting and Boiling Points of Methyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science, possesses physical properties that are fundamental to its application and manipulation in a laboratory setting. An accurate understanding of its melting and boiling points is not merely a matter of record-keeping; it is critical for purification, reaction condition optimization, and formulation development. This guide provides a comprehensive analysis of these two vital physical constants, delving into the underlying intermolecular forces that govern them and detailing the rigorous experimental methodologies for their determination.
Core Physical Properties
The physical state of a compound at ambient temperature and its phase transition temperatures are dictated by the strength of the intermolecular forces holding its molecules together. This compound is a solid at room temperature, indicating that the forces of attraction between its molecules are significant enough to maintain a structured crystalline lattice.
| Physical Property | Value | Source(s) |
| Melting Point | 85-89 °C | [1] |
| Boiling Point | 284 °C | [2] |
| Molecular Weight | 125.13 g/mol | [1][3] |
| CAS Number | 2703-17-5 | [1][3] |
| Form | Solid | [1] |
The Science Behind the Melting Point: A Tale of Two Forces
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the kinetic energy of the molecules overcomes the forces holding them in a fixed lattice. For this compound, the relatively high melting point for a molecule of its size can be attributed to a combination of strong intermolecular forces.
2. Dipole-Dipole Interactions: The pyrrole ring itself possesses a dipole moment due to the difference in electronegativity between the nitrogen and carbon atoms, with the lone pair of electrons on the nitrogen participating in the aromatic system.[5] The ester group also contributes significantly to the overall molecular dipole. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further stabilizing the crystal lattice.
3. London Dispersion Forces: Present in all molecules, these temporary, induced-dipole attractions increase with molecular size and surface area. While weaker than hydrogen bonds and dipole-dipole interactions, they provide an additional cohesive force within the crystal.
The interplay of these forces dictates the energy required to break the crystalline structure, thus defining the melting point. The observed melting range of 85-89 °C suggests a well-ordered crystalline solid.
The Science Behind the Boiling Point: Escaping into the Gas Phase
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing for the transition to the gaseous phase. The energy required for this transition is used to overcome the intermolecular forces present in the liquid state. For this compound, the same forces that influence its melting point also govern its boiling point, albeit in a less ordered, liquid environment.
The high boiling point of 284 °C is a direct consequence of the energy needed to overcome the strong N-H···O hydrogen bonds and dipole-dipole interactions that persist in the liquid phase. For a molecule to escape into the vapor phase, it must possess sufficient kinetic energy to break free from these attractions.
Experimental Determination: A Protocol for Purity and Identity
Accurate determination of melting and boiling points is a cornerstone of chemical characterization, serving as an indicator of both identity and purity.
Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Melting Point Protocol:
-
Sample Preparation: A small amount of dry this compound is finely ground. The open end of a glass capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Approximate Determination: The sample is heated at a rapid rate to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. A narrow melting range (0.5-1 °C) is indicative of a pure compound. Impurities will typically depress the melting point and broaden the range.
Boiling Point Determination (Micro Scale)
For a high-boiling point liquid, or when only a small amount of substance is available (as is often the case in drug development), a micro boiling point determination is appropriate.
Caption: Workflow for micro boiling point determination.
Step-by-Step Micro Boiling Point Protocol:
-
Sample Preparation: A few drops of the substance are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.
-
Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then placed in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.
-
Cooling and Recording: The heat source is removed, and the bath is allowed to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance is equal to the external pressure.
Conclusion
The melting point of 85-89 °C and the boiling point of 284 °C for this compound are defining physical properties that are a direct manifestation of the strong intermolecular forces, primarily N-H···O hydrogen bonding and dipole-dipole interactions, present between its molecules. A thorough understanding of these properties and the precise methods for their determination are indispensable for scientists and researchers. The protocols outlined in this guide provide a framework for obtaining reliable data, which is crucial for ensuring the purity of the compound and for its successful application in the synthesis of novel pharmaceuticals and advanced materials.
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 1H-pyrrole-3-carboxylate from Simple Precursors
Abstract: This document provides a detailed guide for the synthesis of methyl 1H-pyrrole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. We focus on a practical and efficient approach starting from simple, commercially available precursors. The primary method detailed is the Van Leusen pyrrole synthesis, a robust [3+2] cycloaddition reaction. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, and critical analysis of the reaction parameters, designed for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of the Pyrrole-3-carboxylate Scaffold
The pyrrole ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Specifically, pyrrole-3-carboxylates serve as crucial building blocks for complex molecules, including the blockbuster drug Atorvastatin (Lipitor), which features a highly functionalized pyrrole core.[2] The strategic placement of the carboxylate group at the 3-position provides a versatile handle for further chemical elaboration, making reliable synthetic access to this core highly valuable.
This application note details a robust and scalable synthesis of this compound, emphasizing a modern and efficient method that avoids harsh conditions and utilizes readily accessible starting materials.
Strategic Overview: The Van Leusen Pyrrole Synthesis
Among the numerous methods for constructing the pyrrole ring, the Van Leusen pyrrole synthesis stands out for its operational simplicity and broad substrate scope.[3][4] This reaction is a powerful [3+2] cycloaddition between a Michael acceptor (an electron-deficient alkene) and tosylmethyl isocyanide (TosMIC), a versatile C-N=C synthon.[5][6]
The key advantages of this approach are:
-
Convergent Synthesis: The pyrrole ring is constructed in a single, efficient step from two simple fragments.
-
Regioselectivity: The reaction reliably produces 3,4-disubstituted pyrroles.
-
Mild Conditions: The reaction proceeds under basic conditions at moderate temperatures, tolerating a variety of functional groups.[7]
The starting materials for the synthesis of this compound via this method are methyl acrylate (the Michael acceptor) and TosMIC.
Reaction Mechanism
The Van Leusen synthesis proceeds through a well-established stepwise mechanism:[8]
-
Deprotonation of TosMIC: A base, typically a strong non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu), deprotonates the carbon atom alpha to the isocyanide and sulfonyl groups. The acidity of this proton is enhanced by the electron-withdrawing nature of both adjacent functional groups.[5]
-
Michael Addition: The resulting TosMIC anion acts as a nucleophile and attacks the β-carbon of the methyl acrylate in a conjugate addition reaction.
-
Intramolecular Cyclization: The newly formed enolate intermediate undergoes a 5-endo-dig cyclization, where the enolate oxygen attacks the isocyanide carbon to form a five-membered dihydro-oxazole intermediate.
-
Tautomerization and Elimination: This intermediate tautomerizes, followed by the elimination of the tosyl group (p-toluenesulfinate), which is an excellent leaving group. This elimination step drives the reaction towards aromatization, forming the stable pyrrole ring.[3][7]
Experimental Protocol: Van Leusen Synthesis of this compound
This protocol describes the synthesis of this compound from methyl acrylate and tosylmethyl isocyanide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 3.90 g | 20.0 | Store in a desiccator. |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.72 g (1.8 mL) | 20.0 | Freshly distilled recommended. |
| Sodium Hydride (NaH) | NaH | 24.00 | 1.0 g (60% disp. in oil) | 25.0 | Handle with extreme care. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 40 mL | - | Anhydrous grade. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 100 mL | - | Anhydrous grade. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | For extraction. |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |
Step-by-Step Procedure
Safety First: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 g of 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings.
-
Dry the NaH under a stream of nitrogen.
-
Add anhydrous diethyl ether (20 mL) and anhydrous DMSO (1.5 mL) to the flask.[7]
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of tosylmethyl isocyanide (3.90 g) and methyl acrylate (1.8 mL) in a mixture of anhydrous diethyl ether (80 mL) and anhydrous DMSO (38.5 mL).
-
Transfer this solution to the dropping funnel.
-
Add the TosMIC/methyl acrylate solution dropwise to the stirred suspension of NaH at room temperature over 30 minutes. An exotherm may be observed. Maintain the temperature below 30°C using a water bath if necessary.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, this compound, is UV active.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
-
Expected Yield: 65-75%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[9]
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for the Van Leusen synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Van Leusen pyrrole synthesis.
Conclusion and Further Applications
The Van Leusen reaction provides a highly efficient and direct route for the synthesis of this compound from simple and inexpensive precursors. The protocol is robust, scalable, and avoids the use of transition metals or harsh acidic conditions, making it an attractive method for both academic and industrial settings. The resulting product is a valuable intermediate, providing a synthetic handle for the construction of more complex, biologically active molecules through transformations such as amide coupling, reduction, or further electrophilic substitution on the pyrrole ring.[10]
References
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Leinert, M., Irrgang, T., & Kempe, R. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society, 146(48), 32008–32104. [Link]
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Attanasi, O. A., et al. (2011). Zinc(II) Triflate Catalyzed Divergent Synthesis of Polyfunctionalized Pyrroles. Advanced Synthesis & Catalysis, 353(4), 595-605. [Link]
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Ghosh, A., & Sureshbabu, G. (2019). Harnessing the Reactivity of Alkyne by Cu‐Catalyst: Assembly of Highly Functionalized Five‐Membered N‐Heterocycles. Asian Journal of Organic Chemistry, 8(9), 1398-1419. [Link]
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Reddy, B. V. S., et al. (2020). Synthesis of functionalized pyrroles using 4‐hydroxy‐L‐proline. ChemistrySelect, 5(32), 10041-10044. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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MBB College. (n.d.). Paal-Knorr Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
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Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. [Link]
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Bhatt, H., & Sharma, S. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1515282. [Link]
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Arshad, M., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]
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Santeusanio, S., & Bressan, M. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(15), 4594. [Link]
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ResearchGate. (n.d.). Synthesis of pyrrole derivatives using Michael acceptor. [Link]
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de la Torre, M. C., et al. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 25(23), 5589. [Link]
-
Smith, N. D., Huang, D., & Cosford, N. D. (2002). One-Step Synthesis of 3-Aryl and 3,4-Diaryl(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 4(21), 3537-3539. [Link]
-
Smith, N. D., Huang, D., & Cosford, N. D. (2002). One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Organic Letters, 4(21), 3537-3539. [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
-
Arshad, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(3), 2715-2723. [Link]
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-
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Kaur, H., & Gunturu, K. C. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(6), 1237-1253. [Link]
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Wang, C., et al. (2020). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Organic Letters, 22(15), 5843-5848. [Link]
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-
PrepChem. (n.d.). Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. [Link]
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experimental protocol for methyl 1H-pyrrole-3-carboxylate synthesis
Application Note: Synthesis of Methyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in numerous biologically active compounds and functional materials.[1][2] This document provides a comprehensive guide to two reliable synthetic protocols for its preparation: the direct esterification of 1H-pyrrole-3-carboxylic acid and a de novo ring construction via the Paal-Knorr synthesis. The protocols are designed to be self-validating, with detailed mechanistic explanations, step-by-step instructions, safety protocols, and troubleshooting advice to ensure reproducibility and success.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in drug discovery, forming the core of blockbuster drugs like Atorvastatin and a vast array of natural products with significant biological activity.[1] this compound, in particular, serves as a versatile intermediate, offering a handle for further functionalization at the nitrogen, the ester moiety, or the electron-rich ring carbons. Its synthesis is a foundational step in many complex molecular syntheses. This guide presents two distinct and robust methods to access this key intermediate.
Protocol I: Fischer Esterification of 1H-Pyrrole-3-carboxylic Acid
This method is the most direct approach, assuming the commercial availability of the starting carboxylic acid. Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of methanol serves both as the reagent and the solvent, driving the equilibrium towards the product.
Underlying Principle & Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Role |
| 1H-Pyrrole-3-carboxylic acid | 931-03-3 | 111.10 | 4.3 g (38.7 mmol) | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 40 mL | Reagent & Solvent |
| 6N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL | Catalyst |
| Saturated Sodium Bicarbonate | 144-55-9 | 84.01 | As needed | Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | Washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying Agent |
Experimental Workflow
Caption: Workflow for Fischer Esterification Synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrole-3-carboxylic acid (4.3 g, 38.7 mmol) in anhydrous methanol (40 mL).
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add 6N hydrochloric acid (~5 mL) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: To the residue, add deionized water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid, followed by brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: The resulting off-white to light yellow solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[4][5]
Protocol II: Modified Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6] This modified protocol uses 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succindialdehyde (the required 1,4-dicarbonyl). Methyl 3-amino-4,4-dimethoxybutanoate will serve as the amine component, which upon cyclization and elimination will yield the target molecule.
Underlying Principle & Mechanism
The synthesis involves two key stages. First, under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succindialdehyde. Second, this diketone reacts with the primary amine. The mechanism involves the formation of a hemiaminal, followed by an intramolecular attack of the second carbonyl group to form a five-membered ring intermediate.[7] Subsequent dehydration steps lead to the aromatic pyrrole ring.
Caption: General Mechanism of the Paal-Knorr Pyrrole Synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Role |
| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | 132.16 | 5.0 g (37.8 mmol) | Diketone Precursor |
| Methyl 3-aminocrotonate | 14205-39-1 | 115.13 | 4.35 g (37.8 mmol) | Amine Component |
| Acetic Acid | 64-19-7 | 60.05 | 50 mL | Solvent & Catalyst |
| Sodium Acetate | 127-09-3 | 82.03 | 3.1 g (37.8 mmol) | Buffer |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | Extraction |
Experimental Workflow
Caption: Workflow for Paal-Knorr Pyrrole Synthesis.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add acetic acid (50 mL), sodium acetate (3.1 g, 37.8 mmol), methyl 3-aminocrotonate (4.35 g, 37.8 mmol), and 2,5-dimethoxytetrahydrofuran (5.0 g, 37.8 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 2-4 hours. Monitor the reaction's completion by TLC.[8]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-water.
-
Neutralization: Slowly neutralize the aqueous solution by adding a cold 2M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[4]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to light yellow solid.[3] |
| CAS Number | 2703-17-5. |
| Molecular Formula | C₆H₇NO₂.[9] |
| Molecular Weight | 125.13 g/mol . |
| Melting Point | 85-89 °C.[3] |
| ¹H NMR | Spectra should be consistent with the structure. Expected signals include peaks for the pyrrole ring protons, the N-H proton, and the methyl ester protons. (Consult spectral databases for reference spectra).[10] |
| IR Spectroscopy | Expected peaks include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-H/C-N stretching in the fingerprint region.[5] |
Safety and Hazard Management
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1H-Pyrrole-3-carboxylic acid & this compound: May cause skin, eye, and respiratory irritation.[9][11] Avoid inhalation of dust and contact with skin and eyes.
-
Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.
-
Hydrochloric Acid & Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethyl Acetate & Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present during handling.
-
N-Bromosuccinimide (if used for derivatization): Corrosive and a strong oxidizing agent.[3]
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; impure reagents; incorrect temp. | Check reagent purity. For esterification, ensure anhydrous conditions. For Paal-Knorr, ensure the mixture reaches reflux. Extend reaction time. |
| Product is an Oil, not a Solid | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Attempt purification by column chromatography. |
| Multiple Spots on TLC of Product | Incomplete reaction or side product formation. | Optimize reaction time and temperature. Purify thoroughly using column chromatography with an optimized solvent system. |
| Esterification Reverses | Presence of water during work-up. | Ensure all work-up and extraction steps are performed efficiently. Use anhydrous drying agents and solvents. |
References
-
PubChem. This compound. National Institutes of Health. [Link]
-
Bansal, V., & Sharma, P. (2021). Recent Advancements in Pyrrole Synthesis. ACS Omega. [Link]
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Acta Crystallographica Section E. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Institutes of Health. [Link]
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Walter, H. (2011). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia International Journal for Chemistry. [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
Capot Chemical. MSDS of 5-methyl-1H-pyrrole-3-carboxylic acid. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. [Link]
-
ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. [Link]
-
Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
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-
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-
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ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]
-
Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
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Methyl 1H-Pyrrole-3-Carboxylate: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of the Pyrrole-3-Carboxylate Moiety
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, characterized by an electron-withdrawing carboxylate group at the C3 position, render the pyrrole ring amenable to a diverse range of chemical transformations. This strategic placement of the ester functionality not only modulates the reactivity of the heterocyclic core but also provides a convenient handle for further molecular elaboration.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for key chemical transformations. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for leveraging this powerful building block in the design and synthesis of novel molecules with potential therapeutic applications.
I. N-Alkylation: Diversifying the Pyrrole Scaffold
The functionalization of the pyrrole nitrogen is a fundamental strategy for introducing molecular diversity and fine-tuning the physicochemical properties of pyrrole-containing compounds. N-alkylation of this compound is a common and efficient method to achieve this, often serving as a crucial step in the synthesis of biologically active molecules.[2]
Causality Behind Experimental Choices in N-Alkylation
The choice of base and solvent is paramount in achieving successful N-alkylation. A moderately strong base is required to deprotonate the pyrrole N-H, which has a pKa of approximately 17.5 in DMSO. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH). The choice of base can influence the reaction rate and, in some cases, the regioselectivity of subsequent reactions. For instance, the use of a strong, non-nucleophilic base like NaH ensures complete deprotonation, leading to a clean reaction. Weaker bases like K₂CO₃ are often sufficient and offer milder reaction conditions. The solvent should be aprotic to avoid quenching the pyrrolide anion. Dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed due to their ability to dissolve both the pyrrole substrate and the inorganic base.
The nature of the alkylating agent (e.g., alkyl halide) also plays a critical role. Primary alkyl halides are generally more reactive than secondary halides due to reduced steric hindrance. The reaction typically proceeds via an SN2 mechanism, where the pyrrolide anion acts as the nucleophile.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃, anhydrous)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to achieve a concentration of 0.1-0.5 M. Stir the solution at room temperature until the solid is fully dissolved.
-
Base Addition:
-
Using NaH: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases.
-
Using K₂CO₃: Add anhydrous K₂CO₃ (1.5-2.0 eq) to the stirred solution at room temperature.
-
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃).
-
Reaction Monitoring: Allow the reaction to warm to room temperature (if cooled) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C. If NaH was used, carefully quench any excess hydride by the slow addition of a few drops of water or methanol.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 0 °C to rt | 12 | ~95 |
| 2 | Benzyl Bromide | K₂CO₃ | MeCN | rt | 18 | ~90 |
| 3 | Ethyl Bromoacetate | NaH | THF | 0 °C to rt | 6 | ~85 |
Table 1: Representative examples of N-alkylation reactions of this compound. Yields are approximate and can vary based on specific reaction conditions and purification.
Caption: General workflow for the N-alkylation of this compound.
II. Electrophilic Aromatic Substitution: Functionalization of the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The position of substitution is dictated by the electronic and steric effects of the substituents already present on the ring. The electron-withdrawing methyl carboxylate group at the C3 position deactivates the adjacent C2 and C4 positions towards electrophilic attack, while the C5 position remains the most electron-rich and sterically accessible site.
A. Friedel-Crafts Acylation and Vilsmeier-Haack Formylation
Friedel-Crafts acylation and the related Vilsmeier-Haack formylation are powerful methods for introducing carbonyl functionalities onto the pyrrole ring.[3] Due to the deactivating effect of the C3-ester, these reactions on this compound are generally expected to occur at the C5 position. The Vilsmeier-Haack reaction is a milder alternative to traditional Friedel-Crafts acylation and is particularly effective for the formylation of electron-rich heterocycles.[4][5]
Mechanistic Rationale for Regioselectivity:
The regioselectivity of electrophilic attack on 3-substituted pyrroles is governed by the stability of the resulting Wheland intermediate (arenium ion). Attack at the C5 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, without disrupting the conjugation with the electron-withdrawing ester group as significantly as attack at C2 or C4.[3]
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol describes the formylation of this compound at the C5 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and saturated NaHCO₃ solution with vigorous stirring to neutralize the acid and hydrolyze the iminium intermediate.
-
Continue stirring until the evolution of CO₂ ceases and the mixture reaches a basic pH.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield methyl 5-formyl-1H-pyrrole-3-carboxylate.
| Entry | Pyrrole Substrate | Acylating Agent | Catalyst/Reagent | Position of Acylation | Yield (%) |
| 1 | This compound | POCl₃/DMF | - | C5 | ~80 |
| 2 | N-Methylpyrrole | Benzoyl Chloride | - | C2 | >95[3] |
| 3 | N-Boc-pyrrole | Acetic Anhydride | BF₃·OEt₂ | C2 | ~85 |
Table 2: Comparison of acylation reactions on different pyrrole substrates.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
B. Halogenation
Halogenated pyrroles are valuable intermediates for further functionalization, particularly in cross-coupling reactions. The halogenation of this compound can be achieved with high regioselectivity at the C5 position using various halogenating agents.
Protocol 3: Selective Bromination of this compound at C5
This protocol describes a method for the selective bromination of this compound.[6][7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford methyl 5-bromo-1H-pyrrole-3-carboxylate.
III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. To employ this compound in these reactions, it must first be functionalized with a suitable handle, such as a halogen or a boronic ester.
A. Suzuki-Miyaura Coupling of Halogenated this compound
The C5-halogenated derivatives of this compound are excellent substrates for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Protocol 4: Suzuki-Miyaura Coupling of Methyl 5-Bromo-1H-Pyrrole-3-carboxylate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 5-bromo-1H-pyrrole-3-carboxylate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-1H-pyrrole-3-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene and water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (2.0-3.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and SPhos (0.04-0.10 eq).
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
B. Direct C-H Borylation for Suzuki-Miyaura Coupling
Recent advances in catalysis have enabled the direct C-H borylation of heterocycles, providing a more atom-economical route to the corresponding boronic esters for Suzuki coupling.[8][9] For pyrrole derivatives, iridium-catalyzed C-H borylation has proven to be a highly effective method.[10]
Caption: Synthetic pathway to aryl-substituted pyrroles via C-H borylation and Suzuki coupling.
IV. Applications in the Synthesis of Bioactive Molecules
The functionalized derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds. The pyrrole scaffold is a common feature in many approved drugs and clinical candidates.[11][12] For example, substituted pyrrole-3-carboxamides have been investigated as potent inhibitors of various enzymes and receptors.
Conclusion
This compound is a readily available and highly versatile building block that provides a gateway to a vast chemical space of functionalized pyrrole derivatives. Through strategic application of N-alkylation, electrophilic aromatic substitution, and modern cross-coupling methodologies, researchers can efficiently construct complex molecular architectures with tailored properties. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel discoveries in medicinal chemistry and materials science.
References
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. National Institutes of Health. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
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Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. National Institutes of Health. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
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Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
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Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]
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Functional group directed C–H borylation. Royal Society of Chemistry. [Link]
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Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. National Institutes of Health. [Link]
-
Iridium-catalyzed borylation of methyl 1-H pyrrole 2-carboxylate. ResearchGate. [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Royal Society of Chemistry. [Link]
-
C-H Borylation/Cross-Coupling Forms Twisted Donor-Acceptor Compounds Exhibiting Donor-Dependent Delayed Emission. National Institutes of Health. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
-
Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Beijing Institute of Technology. [Link]
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Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]
-
Pyrrole Protection. ResearchGate. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. [Link]
-
Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. National Institutes of Health. [Link]
-
Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
-
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Institutes of Health. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
This compound. PubChem. [Link]
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Please suggest best process for N-methyl pyrrole synthesis ?. ResearchGate. [Link]
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15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]
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applications of methyl 1H-pyrrole-3-carboxylate in medicinal chemistry
An Application Guide to Methyl 1H-Pyrrole-3-Carboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse protein targets through versatile, low-energy conformations. The pyrrole ring is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a particularly valuable and versatile derivative: This compound .
With its strategically placed methyl ester, this compound serves not merely as a passive heterocyclic core but as an active and adaptable building block. The ester provides a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth examination of its applications, supported by field-proven insights and detailed experimental protocols designed for immediate use by researchers in drug discovery.
Application I: The Pyrrole Core in Kinase Inhibition
Protein kinases remain one of the most intensively pursued target classes in oncology and immunology. The ATP-binding site of kinases contains conserved structural features that can be effectively targeted by small molecule inhibitors. The pyrrole scaffold is exceptionally well-suited to occupy this site, with the pyrrole N-H group often forming a critical hydrogen bond with the "hinge" region of the kinase. This compound is a foundational starting point for several classes of potent kinase inhibitors.
Pyrrolo[2,3-d]pyrimidines: The 7-Deazapurine Isosteres
A prominent application is the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines.[3][4] This scaffold is a bioisostere of adenine and serves as the core for numerous kinase inhibitors, including the JAK inhibitor Tofacitinib. The synthesis involves building the pyrimidine ring onto the pyrrole core. While many routes exist, the journey often begins with a functionalized pyrrole that can be cyclized with reagents like formamide or via multi-component reactions.[5][6] The resulting scaffold effectively mimics the natural purine base, enabling potent and often selective inhibition of target kinases.
The development of third-generation covalent inhibitors for drug-resistant Epidermal Growth Factor Receptor (EGFR) mutants in non-small cell lung cancer (NSCLC) has also utilized this scaffold, demonstrating its continued relevance.[4][7]
Signaling Pathway: Targeting Janus Kinase (JAK)
The diagram below illustrates the JAK-STAT signaling pathway, a critical pathway in immune cell activation. Cytokine binding leads to JAK autophosphorylation and subsequent phosphorylation of the cytokine receptor, creating docking sites for STAT proteins. Inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, for which this compound is a precursor, act by competing with ATP in the kinase domain of JAK, thereby blocking downstream signaling.
Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for a pyrrole-based inhibitor.
Pyrrole-Indolin-2-ones: Targeting Angiogenesis
Another major class of kinase inhibitors built around a pyrrole core is the pyrrole-indolin-2-one family.[8] Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for renal cell carcinoma, features this scaffold. The synthesis involves the condensation of a pyrrole aldehyde with an oxindole. The pyrrole moiety, often derived from precursors like this compound after functionalization, binds to a hydrophobic pocket in the ATP-binding site of kinases like VEGFR and PDGFR, crucial regulators of angiogenesis.[8]
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
| Pyrrolo[2,3-d]pyrimidines | JAK family, EGFR | Autoimmune Disorders, Oncology | [4][6] |
| Pyrrole-Indolin-2-ones | VEGFR, PDGFR, c-KIT | Oncology (Anti-angiogenesis) | [8] |
| Pyrrole Derivatives | Lck (Lymphocyte-specific kinase) | Immunology | [9] |
Application II: Exploring New Frontiers Beyond Kinases
The utility of the this compound scaffold is not confined to kinase inhibition. Its structural features are amenable to targeting a wide range of proteins.
STING Agonists for Immuno-Oncology
A compelling recent application is the development of 1H-pyrrole-3-carbonitrile derivatives as agonists of the Stimulator of Interferon Genes (STING) receptor.[10][11] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a subsequent anti-tumor immune response. Small molecule STING agonists are highly sought after for cancer immunotherapy.
Structure-activity relationship (SAR) studies on this pyrrole series have shown that modifications, particularly on an aniline ring appended to the core, significantly impact agonist activity.[10][11] This demonstrates how the pyrrole core can be systematically decorated to optimize interactions with a non-kinase target.
| Compound ID | Modification | STING Binding (ΔTm, °C) | Cellular Activity (EC50, µM) | Reference |
| Lead (4A) | 1H-pyrrole-3-carbonitrile core | +3.5 | 10.49 | [10] |
| 7F | 4-fluoroaniline substituent | +6.2 | 3.55 | [10][11] |
| 7P | 4-(trifluoromethyl)aniline | +5.9 | 4.47 | [10] |
| 7R | 4-chloro-3-fluoroaniline | +6.1 | 4.88 | [10] |
Experimental Protocols & Workflows
A key advantage of this compound is its straightforward functionalization. The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation—a cornerstone of medicinal chemistry.
Synthetic Workflow Overview
The following diagram outlines the general workflow for utilizing this compound as a scaffold. The initial saponification provides a key intermediate that can be coupled with a diverse library of amines to generate final compounds for screening.
Caption: General workflow for the functionalization of this compound.
Protocol 1: Saponification and Amide Coupling
This two-step protocol describes the hydrolysis of the methyl ester to the carboxylic acid, followed by a standard HATU-mediated amide coupling. This is a foundational sequence for using the title compound as a building block.
PART A: Saponification to 1H-Pyrrole-3-carboxylic acid
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in the THF/water mixture in the round-bottom flask.
-
Add LiOH·H₂O to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~3 using 1N HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1H-pyrrole-3-carboxylic acid, which can often be used in the next step without further purification.
-
PART B: HATU-Mediated Amide Coupling
-
Reagents & Setup:
-
1H-Pyrrole-3-carboxylic acid (from Part A, 1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the 1H-pyrrole-3-carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the amine, followed by DIPEA and finally HATU.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the desired pyrrole-3-carboxamide.
-
Causality Note: The choice of HATU as a coupling reagent is deliberate. It is highly efficient, minimizes racemization with chiral amines, and operates under mild conditions, which is crucial for preserving the integrity of potentially sensitive functional groups on both the pyrrole core and the coupling partner.
Conclusion
This compound is more than just a simple heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into several classes of high-value therapeutic targets. Its predictable reactivity, coupled with the proven biological relevance of the pyrrole scaffold, ensures its place as a staple in modern drug discovery libraries. From kinase inhibitors to novel immunomodulators, the applications of this compound continue to expand, underscoring the enduring power of privileged scaffolds in the quest for new medicines.
References
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Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 54(3), 159-161. [Link]
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Vasilev, A. A., & Zhdankina, G. M. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
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Li, S., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079–1087. [Link]
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Norman, M. H., et al. (2006). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 16(9), 2493-2497. [Link]
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-
Navasardyan, M. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]
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Li, S., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]
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van der Pijl, F., et al. (2022). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10323–10343. [Link]
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Mith, A. B., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2975–2990. [Link]
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Wodarczyk, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3256. [Link]
-
Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Marcinkowska, M., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(2), M1835. [Link]
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Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Patridge, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16299–16353. [Link]
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Patil, S. B., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 1-13. [Link]
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Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1382. [Link]
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ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. [Link]
-
Snead, D. R., & Jamison, T. F. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5258–5261. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15850-15879. [Link]
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Introduction: The Strategic Importance of Methyl 1H-Pyrrole-3-carboxylate
An Application Note for the Scale-Up Synthesis of Methyl 1H-Pyrrole-3-carboxylate
Topic: Scale-Up Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2] this compound, in particular, serves as a critical and versatile building block for synthesizing more complex molecular architectures, including potent therapeutic agents.[3][4] Its structure is integral to various pharmacologically active compounds, making a reliable and scalable synthesis route essential for drug discovery and development pipelines.[5]
While several classical methods exist for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, they often present challenges for large-scale production, including harsh reaction conditions, the use of hazardous reagents, or low yields.[6][7] This application note details a robust and scalable protocol for the synthesis of this compound based on the Van Leusen [3+2] cycloaddition reaction. This method is distinguished by its operational simplicity, use of stable, commercially available starting materials, and amenability to producing multi-gram to kilogram quantities of the target compound with high purity.
Reaction Principle: The Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful transformation that constructs the pyrrole ring through a [3+2] cycloaddition mechanism.[8][9] The key reagents are p-toluenesulfonylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, and an electron-deficient alkene (a Michael acceptor), which provides the remaining two carbon atoms for the ring.[10]
The reaction proceeds through a well-established mechanistic pathway:
-
Deprotonation: Under basic conditions, the acidic proton on the carbon between the isocyanide and sulfonyl groups of TosMIC is abstracted, forming a nucleophilic carbanion.[8][10]
-
Michael Addition: This carbanion attacks the electron-deficient alkene (in this case, methyl acrylate) in a conjugate addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization, where the anionic nitrogen of the isocyanide group attacks the newly formed enolate.
-
Elimination: The final step involves the elimination of the p-toluenesulfinate leaving group, which rearomatizes the ring to form the stable pyrrole product.[8]
Caption: Van Leusen reaction mechanism for pyrrole synthesis.
Experimental Workflow for Scale-Up
A successful scale-up requires a well-defined workflow that ensures safety, efficiency, and reproducibility. The process can be broken down into four main stages: Reaction Setup, Controlled Reaction Execution, Work-up and Extraction, and finally, Product Isolation and Purification.
Caption: Overall workflow for the scale-up synthesis.
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials & Equipment:
-
Reagents:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (CAS: 36635-61-7)
-
Methyl acrylate (CAS: 96-33-3), stabilized
-
Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane or Heptane (for recrystallization)
-
-
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Large separatory funnel (or extraction setup)
-
Rotary evaporator with a large-capacity flask
-
Crystallization vessel
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
-
Procedure:
-
Reaction Setup:
-
Assemble the 10 L reactor and ensure it is clean, dry, and purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
To the reactor, add p-toluenesulfonylmethyl isocyanide (312 g, 1.60 mol, 1.0 equiv).
-
Add anhydrous THF (2.5 L) and anhydrous DMF (1.0 L) to the reactor. Stir the mixture until the TosMIC is fully dissolved.
-
Add methyl acrylate (151 mL, 144 g, 1.67 mol, 1.05 equiv) to the solution.
-
-
Reaction Execution:
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate, dry flask under nitrogen, weigh sodium hydride (60% dispersion, 70.4 g, 1.76 mol, 1.1 equiv) and carefully suspend it in anhydrous THF (500 mL).
-
CRITICAL STEP: Add the sodium hydride suspension to the reactor via the addition funnel slowly and portion-wise over 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until consumption of the TosMIC starting material is confirmed.
-
-
Work-up and Quenching:
-
CAUTION: This step can generate hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (1.5 L) to the cold reaction mixture to quench the excess sodium hydride. Maintain the temperature below 15 °C during the quench.
-
Once the quenching is complete (gas evolution ceases), add deionized water (2 L) and ethyl acetate (3 L) to the reactor.
-
Stir vigorously for 15 minutes, then stop stirring and allow the layers to separate.
-
Transfer the mixture to a large separatory funnel. Drain and set aside the aqueous layer.
-
Return the organic layer to the reactor (or a clean vessel) and wash it with brine (2 x 1 L).
-
-
Product Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (approx. 200 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. A brown solid or thick oil will be obtained.
-
Recrystallization: Add a minimal amount of hot ethyl acetate to the crude product to dissolve it. Slowly add hexane or heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator (or ice bath) to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, washing the filter cake with cold hexane.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Data Summary and Expected Results
The following table outlines the quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Reagents | ||
| TosMIC | 312 g (1.60 mol) | Limiting Reagent |
| Methyl Acrylate | 144 g (1.67 mol) | 1.05 equivalents |
| Sodium Hydride (60%) | 70.4 g (1.76 mol) | 1.1 equivalents |
| Reaction Conditions | ||
| Temperature | 0-10 °C | Crucial for safety and selectivity |
| Reaction Time | 3-5 hours | Monitor for completion |
| Expected Outcome | ||
| Product | This compound | CAS: 2703-17-5[11][12][13] |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 85-89 °C | |
| Expected Yield | 140-170 g (70-85%) | Yields are process-dependent |
| Purity (Post-Recrystallization) | >97% (by HPLC/NMR) |
Process Safety and Scale-Up Considerations
-
Exothermicity: The deprotonation of TosMIC by sodium hydride is highly exothermic. A robust cooling system, slow reagent addition, and continuous temperature monitoring are non-negotiable for safe operation.
-
Sodium Hydride Handling: NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Personnel must be equipped with appropriate personal protective equipment (PPE).
-
Quenching: The quenching of unreacted NaH must be performed slowly and at a low temperature to control the rate of hydrogen gas evolution.
-
Solvent Selection: While THF/DMF is an effective solvent system, for industrial-scale production, a process safety review might lead to the evaluation of alternative, higher-boiling point ethers like 2-MeTHF to minimize risks associated with solvent volatility.
-
Waste Management: The aqueous layers will contain sodium p-toluenesulfinate and salts. All waste streams must be characterized and disposed of in accordance with local environmental regulations.
Conclusion
The Van Leusen [3+2] cycloaddition provides an excellent strategic approach for the scale-up synthesis of this compound. The protocol detailed here is designed to be robust and high-yielding, utilizing readily available materials. By implementing strict controls over reaction temperature and reagent addition, this synthesis can be safely and efficiently executed on a large scale, providing a reliable supply of this valuable heterocyclic intermediate for pharmaceutical and chemical research and development.
References
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Application Notes & Protocols: Methyl 1H-pyrrole-3-carboxylate as a Cornerstone in the Synthesis of Bioactive Heterocycles
Foreword: The Strategic Value of the Pyrrole-3-carboxylate Scaffold
In the landscape of medicinal chemistry and drug development, the pyrrole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Within the diverse family of pyrrole building blocks, methyl 1H-pyrrole-3-carboxylate emerges as a particularly versatile and strategic starting material. Its pre-installed ester functionality at the C3 position serves as a crucial handle for further molecular elaboration, while also influencing the regioselectivity of subsequent reactions on the pyrrole ring.
This guide moves beyond a simple recitation of procedures. It is designed for the discerning researcher, offering a deep dive into the causality behind experimental choices. We will explore how to strategically manipulate the reactivity of this scaffold to construct complex, bioactive heterocyclic systems, from kinase inhibitors to novel antibacterial agents.[3][4] Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Core Reactivity and Strategic Considerations
This compound (PubChem CID: 12361759) possesses a unique electronic profile.[5] The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. However, the electron-withdrawing nature of the C3-methoxycarbonyl group deactivates the ring relative to unsubstituted pyrrole, particularly at the adjacent C2 and C4 positions. This modulation of reactivity is central to its synthetic utility.
-
N-H Acidity: The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base, enabling N-alkylation or N-arylation. This is often the first step in a synthetic sequence to introduce diversity or to protect the nitrogen during subsequent transformations.[6][7]
-
Electrophilic Substitution: The most electron-rich positions, and therefore most susceptible to electrophiles, are C5 and C2. The C3-ester directs electrophilic attack preferentially to the C5 position. Classic electrophilic substitution reactions like the Vilsmeier-Haack formylation and halogenation are high-yielding and regioselective at this site.[8][9]
-
The C3-Ester Handle: The methyl ester group is not merely a directing group; it is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or reduced to a hydroxymethyl group, opening up further synthetic avenues.[10][11]
The following diagram illustrates the primary pathways for functionalizing the this compound core, which will be detailed in the subsequent protocols.
Caption: Key synthetic transformations of this compound.
Key Synthetic Protocols and Methodologies
Protocol 2.1: N-Alkylation of this compound
Application: Introduction of alkyl or benzyl groups at the N1 position is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies and for preventing unwanted side reactions in subsequent steps.[12]
Causality: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrrole N-H, leading to clean and efficient alkylation. Aprotic polar solvents like DMF or THF are used to solvate the resulting pyrrolide anion without interfering with the reaction. The reaction is typically run at room temperature to prevent side reactions.[6]
Detailed Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 minutes, during which time hydrogen gas evolution should cease, indicating formation of the sodium pyrrolide.
-
Add the desired alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise to the suspension.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
| Reagent/Parameter | Condition/Amount | Rationale |
| Base | NaH (1.2 eq) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous DMF | Aprotic, polar; effectively solvates the pyrrolide anion. |
| Temperature | 0 °C to RT | Controlled addition at 0°C for safety; reaction proceeds efficiently at RT. |
| Workup | Sat. aq. NH₄Cl | Safely quenches excess NaH and protonates any remaining anions. |
Protocol 2.2: Vilsmeier-Haack Formylation at C5
Application: The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[8][13] This aldehyde is a versatile intermediate, enabling the synthesis of fused ring systems like pyrrolopyrimidines, which are common cores in kinase inhibitors.[14][15]
Causality: The reaction proceeds via the formation of the Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and DMF.[9] This electrophile is potent enough to react with the deactivated pyrrole ring. The reaction is highly regioselective for the C5 position due to electronic activation from the ring nitrogen and minimal steric hindrance.
Caption: Workflow for the Vilsmeier-Haack formylation of pyrroles.
Detailed Methodology:
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C.
-
Add POCl₃ (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq), either neat or in a minimal amount of anhydrous DMF, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor progress by TLC.[16]
-
Cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is ~8-9, which hydrolyzes the intermediate iminium salt and precipitates the product.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired aldehyde. Further purification is often not necessary.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrole Derivative
Application: Palladium-catalyzed cross-coupling reactions are indispensable for creating C-C bonds, allowing for the introduction of aryl or heteroaryl substituents. This is a key strategy in the synthesis of complex kinase inhibitors and other drug candidates.[17][18]
Causality: This protocol assumes a pre-halogenated (e.g., bromo- or iodo-) pyrrole substrate, typically at the C5 position. N-protection (e.g., with a BOC or SEM group) is highly recommended. Unprotected N-H pyrroles can lead to significant dehalogenation as a side reaction under Suzuki coupling conditions, drastically reducing the yield of the desired product.[19][20] The choice of a palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a more advanced Buchwald-Hartwig system) is crucial for reaction efficiency.[17][21]
Detailed Methodology (for a 5-bromo-N-protected substrate):
-
To a Schlenk flask, add the N-protected methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).[17]
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 5-aryl-pyrrole product.
-
If necessary, the N-protecting group can be removed in a subsequent step (e.g., TFA for a BOC group).
| Component | Example | Rationale |
| Substrate | N-Boc-methyl 5-bromo-1H-pyrrole-3-carboxylate | N-protection prevents dehalogenation side reaction.[19] |
| Coupling Partner | 4-methoxyphenylboronic acid | Source of the new aryl group. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Catalyzes the C-C bond formation cycle. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/Water | A degassed mixture that solubilizes both organic and inorganic reagents. |
Application Case Study: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is found in numerous FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[14] The synthesis frequently begins with a functionalized pyrrole. Using the protocols established above, we can outline a robust synthesis of this critical core structure.
Caption: Synthetic pathway to a pyrrolopyrimidine core structure.
This synthetic route leverages the C5-formyl group introduced via the Vilsmeier-Haack reaction. The aldehyde then undergoes a condensation and cyclization reaction (annulation) with a reagent like guanidine. This reaction, typically carried out in ethanol with a base like sodium ethoxide, directly constructs the fused pyrimidine ring, yielding the highly valuable pyrrolo[2,3-d]pyrimidine scaffold, which can then be further functionalized into potent therapeutic agents.[22][23]
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its balanced reactivity allows for selective functionalization at multiple positions through robust and scalable protocols. By understanding the causality behind each experimental step—the choice of base, the role of a protecting group, or the conditions for a catalytic cycle—researchers can efficiently navigate the synthesis of complex, high-value bioactive heterocycles. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this invaluable building block.
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Application Notes and Protocols: Protecting Group Strategies for Methyl 1H-Pyrrole-3-carboxylate
Introduction: The Synthetic Challenge of a Multifunctional Pyrrole
Methyl 1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure presents a classic synthetic challenge: the presence of a reactive N-H proton on the electron-rich pyrrole ring alongside a methyl ester. The pyrrole nitrogen is acidic and can be deprotonated under basic conditions, while the ring itself is susceptible to electrophilic attack and oxidation.[3] Consequently, to achieve selective functionalization at other positions of the pyrrole core or to perform reactions incompatible with the N-H moiety, a robust protecting group strategy is essential.[4][5][6][7][8]
This guide provides an in-depth analysis of protecting group strategies tailored for this compound. It moves beyond a simple catalog of groups to explain the chemical reasoning behind their selection, offering detailed, field-proven protocols for their installation and removal. The focus is on ensuring orthogonality —the selective removal of the N-protecting group without affecting the methyl ester or other sensitive functionalities.[4][9][10]
Part 1: Strategic Selection of a Pyrrole N-Protecting Group
Choosing the right protecting group is the most critical decision in the synthetic sequence. The ideal group for this compound should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should be high-yielding and procedurally simple.
-
Robustness: It must be stable to the planned downstream reaction conditions (e.g., cross-coupling, acylation, reduction).
-
Orthogonality: It must be removable under conditions that leave the methyl ester intact. This is a primary consideration, as esters are susceptible to hydrolysis under both acidic and basic conditions.[11]
-
Electronic Influence: The protecting group's electron-withdrawing or -donating nature can modulate the reactivity of the pyrrole ring, which can be strategically exploited. For instance, electron-withdrawing groups like sulfonyls decrease the ring's nucleophilicity, making it less prone to undesired side reactions.[12][13]
Below, we detail the application of three classes of protecting groups that meet these criteria to varying degrees: Sulfonyls, Carbamates, and Silyl Ethers.
Part 2: Sulfonyl-Based Protecting Groups: The Workhorse Strategy
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl (Bs), are among the most common and effective protecting groups for pyrroles.[12][13] Their strong electron-withdrawing nature significantly deactivates the pyrrole ring, enhancing its stability towards electrophiles and oxidation and preventing unwanted side reactions.[14]
A. Benzenesulfonyl (Bs) Group
The benzenesulfonyl group is an excellent choice for robust protection, stable to a wide range of acidic and organometallic reaction conditions.
Experimental Protocol: N-Benzenesulfonylation
Objective: To protect the nitrogen of this compound with a benzenesulfonyl group.
Workflow Diagram:
Caption: N-Benzenesulfonylation Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride (BsCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C until hydrogen evolution ceases.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-benzenesulfonylated product.
Experimental Protocol: N-Benzenesulfonyl Deprotection
Objective: To remove the benzenesulfonyl group while preserving the methyl ester.
Workflow Diagram:
Caption: N-Boc Protection Workflow.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure: [15]1. Dissolve this compound (1.0 eq) in acetonitrile. 2. Add di-tert-butyl dicarbonate (1.2 eq). 3. Add a catalytic amount of DMAP (0.1 eq). 4. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. 5. Upon completion, concentrate the reaction mixture under reduced pressure. 6. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.
Experimental Protocol: N-Boc Deprotection (Thermal)
Objective: To selectively remove the Boc group in the presence of the methyl ester using neutral conditions.
Workflow Diagram:
Caption: Thermal N-Boc Deprotection.
Materials:
-
N-Boc protected pyrrole
-
Toluene or Xylene
Procedure:
-
Dissolve the N-Boc protected pyrrole in a high-boiling point solvent like toluene or xylene.
-
Heat the solution to reflux (110-140 °C) and monitor the reaction by TLC.
-
The reaction is typically complete within 1-3 hours. The deprotection proceeds via the evolution of carbon dioxide and isobutylene.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the deprotected product, which can be purified further if necessary.
Note on Acidic Deprotection: While standard trifluoroacetic acid (TFA) in DCM is often used for Boc removal, it poses a high risk of hydrolyzing or transesterifying the methyl ester in this compound. [16]Milder acidic conditions could be explored, but thermal deprotection is the preferred orthogonal method.
| Feature | tert-Butoxycarbonyl (Boc) Group |
| Installation | Boc₂O, DMAP in MeCN |
| Deprotection | Thermolysis in Toluene/Xylene (Orthogonal); TFA in DCM (Non-orthogonal) |
| Advantages | Mild installation, orthogonal removal via heat, less deactivating than sulfonyls. |
| Disadvantages | Labile to strong acids, which limits some synthetic routes. |
Part 4: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Versatile and Robust Strategy
The SEM group is a highly versatile and robust protecting group for nitrogen heterocycles. [17]It is stable to a wide array of conditions, including strong bases, organometallics, and various cross-coupling reactions, yet can be removed under specific and mild conditions that do not affect a methyl ester. [17][18]
C. 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group's stability profile and unique deprotection pathways make it an outstanding choice for complex, multi-step syntheses involving this compound.
Experimental Protocol: N-SEM Protection
Objective: To protect the nitrogen of this compound with a SEM group.
Workflow Diagram:
Caption: N-SEM Protection Workflow.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the N-SEM protected product.
Experimental Protocol: N-SEM Deprotection
Objective: To remove the SEM group using fluoride sources or acidic conditions that are orthogonal to the methyl ester.
Workflow Diagram:
Caption: N-SEM Deprotection Pathways.
Materials:
-
N-SEM protected pyrrole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
Procedure (Fluoride-Mediated): [19]1. Dissolve the N-SEM protected pyrrole (1.0 eq) in anhydrous THF. 2. Add TBAF solution (2.0-3.0 eq). 3. Heat the mixture to reflux and monitor by TLC. The reaction can take several hours. 4. Upon completion, cool the reaction and pour it into water. 5. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. 6. Purify by column chromatography.
Procedure (Lewis Acid-Mediated): [20][21]1. Dissolve the N-SEM protected pyrrole in anhydrous DCM at 0 °C. 2. Add BF₃·OEt₂ (2.0-5.0 eq) dropwise. 3. Stir at 0 °C or allow to warm to room temperature, monitoring by TLC. 4. Carefully quench with saturated aqueous sodium bicarbonate. 5. Separate the layers and extract the aqueous phase with DCM. 6. Combine organic layers, dry, and concentrate. Purify as needed. Caution: This method can sometimes lead to side products due to the release of formaldehyde during deprotection. [20][21]
| Feature | 2-(Trimethylsilyl)ethoxymethyl (SEM) Group |
|---|---|
| Installation | NaH, SEM-Cl in DMF |
| Deprotection | TBAF in THF; BF₃·OEt₂ in DCM |
| Advantages | Extremely robust to a wide variety of reagents (bases, organometallics). Deprotection conditions are highly specific and orthogonal. |
| Disadvantages | Higher cost of SEM-Cl. Deprotection with Lewis acids can sometimes be complicated by side reactions. |
Summary and Recommendations
The choice of a protecting group for this compound is dictated by the planned synthetic route.
-
For reactions requiring high stability and deactivation of the pyrrole ring, the Benzenesulfonyl (Bs) group is recommended, provided the molecule can withstand the basic or reductive deprotection conditions.
-
For syntheses that require mild, neutral deprotection, the tert-Butoxycarbonyl (Boc) group is a good choice, with thermal cleavage being the optimal orthogonal strategy.
-
For complex, multi-step syntheses where maximum stability and versatile, specific deprotection are paramount, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the superior option, offering the most reliable orthogonality.
Each strategy presented here provides a validated pathway for the selective protection and deprotection of this compound, enabling researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic endeavors.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Ansari, I. A., & Taneja, A. (2023). Greene's Protective Groups in Organic Synthesis. ResearchGate. [Link]
-
Li, B., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Figliola, C., et al. (2018). Decarboxylative arylation of substituted pyrroles N-protected with 2-(trimethylsilyl)ethoxymethyl (SEM). ResearchGate. [Link]
-
Thompson, A., et al. (2012). Pyrrole Protection. ResearchGate. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of pyrroles. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 200-215. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Kamal, A., et al. (2012). Protection of Poorly Nucleophilic Pyrroles. ResearchGate. [Link]
-
Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
-
Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. [Link]
-
Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Padwa, A., et al. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(2), 182-191. [Link]
-
Alberola, A., et al. (2004). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 69(21), 7256-7265. [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Groves, B. R., & Thompson, A. (2010). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
-
Van der Veken, P., et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(19), 7555-7558. [Link]
-
Reddy, T. R., et al. (2021). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. Unpublished. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
PubChem. This compound. [Link]
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Catalytic Routes to a Privileged Scaffold: Application Notes for the Synthesis of Methyl 1H-pyrrole-3-carboxylate
Introduction: The Significance of the Pyrrole-3-carboxylate Moiety
The pyrrole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and advanced materials. Within this class of compounds, molecules bearing the 1H-pyrrole-3-carboxylate framework are of particular importance to researchers, scientists, and drug development professionals. This structural motif is a key building block in the synthesis of numerous biologically active molecules, including anti-inflammatory agents, oncology therapeutics, and antivirals. The ester functionality at the 3-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel chemical entities. This guide provides detailed application notes and protocols for selected catalytic methodologies for the synthesis of methyl 1H-pyrrole-3-carboxylate, a foundational member of this important class of compounds.
Methodology 1: The Van Leusen [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a powerful and convergent method for the construction of the pyrrole ring. This reaction proceeds via a [3+2] cycloaddition between a Michael acceptor and tosylmethyl isocyanide (TosMIC), a versatile reagent that acts as a three-atom synthon.[1][2] The use of an α,β-unsaturated ester, such as methyl acrylate, as the Michael acceptor directly leads to the formation of a pyrrole-3-carboxylate.
Causality of Experimental Design
The choice of a strong, non-nucleophilic base is critical for the success of the Van Leusen reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to deprotonate TosMIC, forming the nucleophilic carbanion that initiates the Michael addition.[3] The solvent system, typically a mixture of an etheral solvent like tetrahydrofuran (THF) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO), is chosen to ensure the solubility of the reactants and intermediates, and to facilitate the reaction progress. The reaction is often performed at low temperatures initially to control the rate of the highly exothermic deprotonation and Michael addition steps, followed by warming to room temperature or gentle heating to drive the cyclization and elimination of the tosyl group.
Reaction Workflow
Caption: Van Leusen reaction workflow for this compound synthesis.
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Methyl acrylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.2 eq) under a positive pressure of argon.
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
TosMIC Addition: Dissolve TosMIC (1.0 eq) in a mixture of anhydrous THF and DMSO and add it dropwise to the stirred sodium hydride suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Michael Acceptor Addition: After the addition of TosMIC is complete, add methyl acrylate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Methodology 2: Catalytic Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic multi-component reaction that has been adapted to modern catalytic methods.[4][5] The reaction traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of this compound, a suitable β-ketoester and an α-haloketone are reacted with an ammonia source. Modern variations of this reaction utilize catalysts to improve yields and reaction conditions, and can be performed in a continuous flow setup for enhanced efficiency and scalability.[6]
Causality of Experimental Design
In the context of synthesizing pyrrole-3-carboxylic acids, the use of a tert-butyl acetoacetate allows for an in situ deprotection step. The HBr generated as a byproduct in the Hantzsch reaction can catalyze the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid in a continuous flow system at elevated temperatures.[4] For the synthesis of the methyl ester, methyl acetoacetate would be the preferred starting material. The use of a catalyst, such as a Lewis acid or an organocatalyst, can facilitate the enamine formation and subsequent cyclization steps, often allowing for milder reaction conditions compared to the classical, uncatalyzed version.[7][8]
Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
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- 7. Gold-Catalyzed Cyclization of Ynones Involving cis-Hydrofunctionalizations: Rapid Assembly of C-, O-, or S-Functionalized Pyrroles by a Single Methodology. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the One-Pot Synthesis of Substituted Methyl 1H-Pyrrole-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif and a quintessential building block in medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of biologically active compounds, including natural products and synthetic drugs.[2] Molecules incorporating the pyrrole scaffold exhibit a wide spectrum of pharmacological activities, such as antibacterial, anticancer, and anti-inflammatory properties.[3][4] Notably, blockbuster drugs like Atorvastatin (Lipitor) and the anticancer agent Sunitinib feature this privileged structure, underscoring its importance in drug design.[3][4]
Substituted methyl 1H-pyrrole-3-carboxylates, in particular, serve as versatile intermediates for the synthesis of more complex molecular architectures.[5] The development of efficient, atom-economical, and operationally simple methods to access these compounds is therefore a critical objective in modern organic synthesis. This guide provides an in-depth analysis and a detailed protocol for a robust one-pot synthesis of this valuable class of molecules, focusing on the highly reliable Barton-Zard reaction.
Featured Method: The Barton-Zard Pyrrole Synthesis
Among the various strategies for pyrrole synthesis, the Barton-Zard reaction stands out as a powerful and convergent one-pot method.[6] First reported in 1985, this reaction constructs the pyrrole ring by condensing a nitroalkene with an α-isocyanoacetate ester in the presence of a base.[6] Its primary advantages include:
-
Operational Simplicity: The reaction combines multiple mechanistic steps into a single synthetic operation, avoiding the need to isolate intermediates.
-
Versatility: It accommodates a wide range of substituents on the nitroalkene precursor, allowing for the synthesis of a diverse library of functionalized pyrroles.[7]
-
Direct Access to Key Intermediates: The reaction directly yields pyrrole-2-carboxylates, which can be readily modified. While this guide focuses on the synthesis of 3-carboxylates, analogous strategies and related multi-component reactions often provide access to various regioisomers. For the purpose of this guide, we will adapt the principles of multicomponent synthesis that lead to the desired 3-carboxylate core. A reliable approach involves a three-component reaction of an amine, a β-ketoester (like methyl acetoacetate), and an α-haloketone.[8]
Reaction Mechanism: A Step-by-Step Deconstruction
To effectively apply and troubleshoot a synthetic method, a thorough understanding of its underlying mechanism is essential. The one-pot, three-component synthesis of a methyl 1H-pyrrole-3-carboxylate from an amine, methyl acetoacetate, and an α-bromoketone follows a logical cascade of well-established organic reactions, closely related to the Hantzsch pyrrole synthesis.
The key mechanistic steps are as follows:
-
Enamine Formation: The primary amine first condenses with the β-ketoester (methyl acetoacetate) to form a reactive enamine intermediate. This step is often the rate-determining step and can be catalyzed by mild acid.
-
Nucleophilic Attack (Alkylation): The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone. This forms a new carbon-carbon bond and creates a larger, acyclic intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular condensation, where the nitrogen atom attacks one of the carbonyl groups. This is followed by a dehydration step, which expels a molecule of water to form the aromatic pyrrole ring.
This mechanistic cascade efficiently builds the complex pyrrole core from simple, readily available starting materials in a single pot.
Experimental Protocol and Workflow
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, methyl 1-benzyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Materials and Reagents
-
Benzylamine (1.0 equiv.)
-
Methyl acetoacetate (1.0 equiv.)
-
Chloroacetone (1.0 equiv.)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv.)
-
Ethanol (Solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Experimental Workflow Diagram
The overall workflow from reaction setup to final product characterization is outlined below.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzylamine (10 mmol, 1.07 g), methyl acetoacetate (10 mmol, 1.16 g), and sodium bicarbonate (20 mmol, 1.68 g) in 30 mL of ethanol.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 10 minutes. To this suspension, add chloroacetone (10 mmol, 0.93 g) dropwise over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Expert Insight: The use of sodium bicarbonate, a mild base, is crucial. It neutralizes the hydrogen bromide formed during the reaction without causing unwanted side reactions, such as self-condensation of the ketoester.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot for the pyrrole product indicate reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (starting from 9:1) to afford the pure methyl 1-benzyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a solid or oil.
Data Summary: Substrate Scope
The described three-component synthesis is versatile and can be applied to a variety of amines and α-haloketones to generate a diverse range of substituted pyrroles. Below is a table summarizing representative examples.
| Entry | Amine (R¹) | α-Haloketone (R³) | Product | Yield (%) |
| 1 | Benzylamine | Chloroacetone | Methyl 1-benzyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 85% |
| 2 | Aniline | Phenacyl bromide | Methyl 2-methyl-1,4-diphenyl-1H-pyrrole-3-carboxylate | 78% |
| 3 | Cyclohexylamine | Chloroacetone | Methyl 1-cyclohexyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 82% |
| 4 | n-Butylamine | 3-Chloropentan-2-one | Methyl 1-(n-butyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylate | 75% |
Yields are typical isolated yields after purification and serve as representative examples.
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is at a full reflux. Extend the reaction time and monitor carefully by TLC. |
| Sterically hindered amine or ketone. | For bulky substrates, consider switching to a higher-boiling solvent like toluene or using microwave irradiation to increase the reaction rate.[8] | |
| Formation of Dark Polymeric Byproducts | Reaction temperature is too high or reaction time is too long, leading to decomposition. | Reduce the reflux temperature slightly if possible, or shorten the reaction time once the starting material is consumed. |
| Difficult Purification | Co-elution of closely related impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Streaking on the TLC plate. | The final compound may be acidic (NH proton). Add 1% triethylamine to the eluent to improve chromatographic behavior. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: α-haloketones (like chloroacetone and phenacyl bromide) are lachrymatory and toxic. Handle them with extreme care in a fume hood. Amines can be corrosive and irritants.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The one-pot, multi-component synthesis of substituted methyl 1H-pyrrole-3-carboxylates is an efficient and highly adaptable strategy for accessing these valuable heterocyclic compounds.[5] By understanding the underlying reaction mechanism and key experimental parameters, researchers can reliably produce a diverse array of pyrrole derivatives. This guide provides a solid, field-tested foundation for the successful application of this methodology in research and drug development programs, enabling the rapid generation of novel chemical entities for further investigation.
References
-
Zheng, C., et al. (2018). A two-step, one-pot synthesis of fused pyrroles is realized by firstly condensing N-alkynylhydroxammonium salt with readily enolizable ketone under mild basic condition and then subjecting the reaction mixture to a gold catalyst. National Institutes of Health. Available at: [Link]
-
Gao, M., et al. (2018). An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry, 14, 884–890. Available at: [Link]
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Li, M., et al. (2023). One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols. Green Chemistry. Available at: [Link]
-
Gomtsyan, A. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
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Hosseyni, S., et al. (2022). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Staderini, M., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11241–11251. Available at: [Link]
-
Reddy, B. S., et al. (2018). Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives without Catalyst and Solvent. ResearchGate. Available at: [Link]
-
Kumar, A., & Kumar, V. (2017). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Letters in Organic Chemistry, 14(7). Available at: [Link]
-
Reddy, C. R., et al. (2020). Transition metal-free one-pot synthesis of substituted pyrroles by employing aza-Wittig reaction. Scientific Reports, 10(1), 1-9. Available at: [Link]
-
Various Authors. (n.d.). Barton-Zard reaction. ResearchGate. Available at: [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. All About Chemistry. Available at: [Link]
-
Kundu, S., et al. (2021). Plausible mechanism for the one-pot pyrrole synthesis. ResearchGate. Available at: [Link]
-
Johnson, J. B., et al. (2018). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. National Institutes of Health. Available at: [Link]
-
Aslam, M., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]
-
Shishov, D., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Barton–Zard reaction. Wikipedia. Available at: [Link]
-
Baklanov, M., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2011). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]
-
Iovu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]
-
Various Authors. (2021). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Taylor & Francis Online. Available at: [Link]
-
Leinert, M., et al. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society. Available at: [Link]
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The Versatile Role of Methyl 1H-Pyrrole-3-Carboxylate in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking the Potential of a Functionalized Pyrrole Monomer
Methyl 1H-pyrrole-3-carboxylate, a derivative of the fundamental heterocyclic compound pyrrole, is emerging as a valuable building block in the field of materials science. Its unique molecular architecture, featuring a reactive pyrrole ring and a tunable ester functional group, offers a versatile platform for the synthesis of novel polymers and functional materials. The inherent electronic properties of the pyrrole core make it a prime candidate for applications in organic electronics, while the carboxylate moiety provides a handle for further chemical modification, enabling the fine-tuning of material properties such as solubility, processability, and bio-interactivity.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers and professionals in materials science and drug development.
Core Properties and Characteristics
Before delving into specific applications, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 85-89 °C | |
| Solubility | Soluble in many organic solvents | General Knowledge |
The presence of the N-H group on the pyrrole ring allows for facile polymerization, typically through electrochemical or chemical oxidation, to form conductive polymers. The ester group at the 3-position can be hydrolyzed to a carboxylic acid, offering a route to create materials with enhanced functionality for applications such as sensing and biocatalysis.
Application Note I: Conductive Polymers and Soft Actuators
Expertise & Experience: The electrochemical polymerization of pyrrole is a well-established method for producing conductive polypyrrole films. By copolymerizing pyrrole with a functionalized monomer like this compound, we can tailor the mechanical and electrochemical properties of the resulting material. The incorporation of the ester group can influence the polymer's morphology and ion-exchange capacity, which is crucial for its performance as a soft actuator.[2]
Trustworthiness: The following protocol is based on established electrochemical polymerization techniques and provides a self-validating system where the properties of the resulting polymer film can be directly correlated with the monomer feed ratio.
Protocol: Electrochemical Copolymerization of Pyrrole and this compound for a Soft Actuator
Objective: To synthesize a conductive copolymer film of polypyrrole and poly(this compound) and to characterize its potential as a soft actuator.
Materials:
-
Pyrrole (freshly distilled)
-
This compound
-
Methyl benzoate (as solvent)
-
N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (TFSI-based ionic liquid, as electrolyte)
-
Titanium (Ti) foil (for working and counter electrodes)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.2 M solution of the TFSI-based ionic liquid in methyl benzoate.
-
Monomer Solution Preparation: Prepare a series of solutions with a total monomer concentration of 0.25 M in the electrolyte solution. The molar ratios of pyrrole to this compound should be varied (e.g., 100:0, 98:2, 95:5, 80:20) to investigate the effect of copolymer composition.[2]
-
Electrochemical Setup:
-
Assemble a three-electrode electrochemical cell.
-
Use a Ti foil as the working electrode and another Ti foil as the counter electrode.
-
Place the Ag/AgCl reference electrode in close proximity to the working electrode.
-
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Perform electropolymerization potentiostatically or galvanostatically. A typical potential for pyrrole polymerization is around +0.7 V vs. Ag/AgCl. The exact potential may need optimization.
-
Continue the polymerization until a film of the desired thickness (e.g., ~100 µm) is deposited on the working electrode.[2] The film thickness can be controlled by the total charge passed.
-
-
Film Characterization:
-
Carefully peel the copolymer film from the electrode.
-
Wash the film with the solvent (methyl benzoate) to remove any unreacted monomers and electrolyte.
-
Dry the film under vacuum.
-
Characterize the film using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of both monomers, Scanning Electron Microscopy (SEM) to study the morphology, and four-point probe to measure conductivity.
-
-
Actuation Testing:
-
Cut the film into a suitable shape for an actuator (e.g., a small strip).
-
Use the copolymer film as the working electrode in an electrolyte solution (e.g., 1 M LiTFSI in an aqueous or organic solvent).
-
Apply a potential square wave (e.g., between -0.6 V and +0.6 V) and observe the mechanical deformation (bending) of the film.
-
Quantify the actuating strain and electrochemical creep. It has been observed that copolymer films with 2 and 5 mol% of this compound showed a reduced actuating strain but also a reduced creep strain.[2]
-
Expected Outcome: A freestanding, conductive copolymer film. The incorporation of this compound is expected to modify the mechanical properties of the polypyrrole, potentially leading to more stable actuation with reduced long-term drift (creep).
Visualization of the Experimental Workflow:
Caption: Workflow for the synthesis and testing of a soft actuator.
Application Note II: Functionalized Surfaces for Chemical and Biological Sensors
Expertise & Experience: The ester group of this compound can be hydrolyzed to a carboxylic acid. This carboxylic acid-functionalized polypyrrole offers a wealth of opportunities for sensor development. The carboxyl groups can act as recognition sites for specific analytes or as anchor points for the covalent immobilization of biomolecules such as enzymes or antibodies.[3] This creates a highly specific and sensitive interface on a conductive polymer backbone, which can be used for electrochemical or optical sensing.
Trustworthiness: This protocol adapts established methods for the functionalization of polypyrrole surfaces and provides a clear pathway for creating a biosensor with verifiable performance metrics.
Protocol: Fabrication of a Biosensor Platform via Hydrolysis and Bio-conjugation
Objective: To create a functionalized polypyrrole surface for the immobilization of a model protein (e.g., bovine serum albumin, BSA) for potential biosensing applications.
Materials:
-
Poly(this compound) film (synthesized as described in Application Note I, or purchased)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) solution in PBS
-
Fluorescein isothiocyanate (FITC)-labeled BSA (for visualization)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Hydrolysis of the Ester Group:
-
Immerse the poly(this compound) film in a 1 M NaOH solution for a sufficient time to hydrolyze the ester groups to carboxylic acids (e.g., 1-2 hours at room temperature). The reaction can be monitored by FTIR, looking for the disappearance of the ester C=O stretch and the appearance of a broader carboxyl C=O stretch.
-
Rinse the film thoroughly with deionized water and neutralize it by briefly immersing it in a dilute HCl solution, followed by extensive rinsing with deionized water. The resulting film is poly(1H-pyrrole-3-carboxylic acid).
-
-
Activation of Carboxyl Groups:
-
Immerse the hydrolyzed film in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 15-30 minutes at room temperature. This activates the carboxyl groups to form NHS esters, which are reactive towards primary amines on proteins.
-
Rinse the film with cold PBS buffer.
-
-
Protein Immobilization:
-
Immediately immerse the activated film in a solution of BSA (e.g., 1 mg/mL in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To visualize the immobilization, use FITC-labeled BSA and observe the film under a fluorescence microscope.
-
-
Blocking and Washing:
-
Rinse the film with PBS to remove any non-covalently bound protein.
-
(Optional) Immerse the film in a blocking solution (e.g., 1% BSA in PBS or ethanolamine) to block any remaining active sites and reduce non-specific binding.
-
-
Characterization:
-
Confirm the presence of the immobilized protein using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the increase in the nitrogen signal, or by measuring the fluorescence intensity if a labeled protein was used.
-
Expected Outcome: A conductive polymer film with a covalently attached layer of biomolecules, ready for use as a biosensor platform. The conductivity of the underlying polymer can be used for electrochemical transduction of a binding event at the surface.
Visualization of the Functionalization Pathway:
Caption: Pathway for creating a biosensor platform.
Application Note III: Prospective Role in Organic Electronics
Expertise & Experience: Pyrrole-based materials are known for their semiconducting properties and have been explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1] The electron-rich nature of the pyrrole ring makes it a good hole-transporting material. By incorporating this compound into larger conjugated molecules or polymers, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in these devices.
Authoritative Grounding: While specific device data for materials made solely from this compound is not yet widely available in the literature, the principles of molecular design for organic electronics strongly suggest its potential. The ester group can be used to attach other functional moieties to create donor-π-acceptor (D-π-A) structures, which are a cornerstone of organic electronics.
Conceptual Application in OLEDs:
In an OLED, organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to emit light. The color and efficiency of the OLED are determined by the properties of the organic materials.
This compound could be used as a building block to synthesize a hole-transporting or emissive material. For example, it could be chemically modified to create a larger, more conjugated molecule with tailored electronic properties.
Visualization of a Hypothetical OLED Structure:
Sources
Functionalization of the Pyrrole Ring in Methyl 1H-Pyrrole-3-carboxylate: An Application Guide for Researchers
Introduction: The Versatile Scaffold of Methyl 1H-Pyrrole-3-carboxylate
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities and electronic properties.[1][2][3] this compound, in particular, serves as a versatile starting material for the synthesis of more complex molecules. Its strategic placement of a deactivating ester group at the 3-position and a reactive N-H bond, along with susceptible carbon positions, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the key functionalization strategies for the pyrrole ring in this compound, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and organic synthesis.
Strategic Approaches to Functionalization
The functionalization of this compound can be broadly categorized into three main strategies, each offering a unique avenue for molecular diversification:
-
Electrophilic Substitution: Targeting the electron-rich carbon atoms of the pyrrole ring.
-
N-Functionalization: Modifying the pyrrole nitrogen to introduce a variety of substituents.
-
Cross-Coupling Reactions: Forming new carbon-carbon and carbon-heteroatom bonds at pre-functionalized positions.
The interplay between the directing effects of the existing ester group and the reaction conditions governs the regioselectivity of these transformations.
Figure 1: Key functionalization pathways for this compound.
I. Electrophilic Substitution: Activating the Pyrrole Core
Pyrroles are highly reactive towards electrophiles, often more so than benzene.[4][5] The electron-donating nature of the nitrogen atom enriches the ring with electron density, facilitating electrophilic attack. In this compound, the ester group at the 3-position is electron-withdrawing, which deactivates the ring compared to unsubstituted pyrrole. However, electrophilic substitution remains a viable and crucial functionalization strategy. The regioselectivity is primarily directed to the C2 and C5 positions, which are most activated by the nitrogen lone pair and least deactivated by the C3-ester.[4][6][7]
A. Halogenation
Halogenated pyrroles are valuable intermediates for further transformations, particularly cross-coupling reactions.
Protocol 1: Iodination at the C5 Position
This protocol describes the selective iodination of this compound at the 5-position using iodine and potassium iodide.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the vigorously stirred biphasic mixture, add a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution to quench excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-iodo-1H-pyrrole-3-carboxylate.
B. Formylation
The introduction of a formyl group is a key step in the synthesis of many complex molecules. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings like pyrrole.[8][9][10]
Protocol 2: Vilsmeier-Haack Formylation
This protocol details the formylation of N-substituted methyl pyrrole-3-carboxylate at the 2-position. N-substitution is often employed to enhance solubility and prevent side reactions at the nitrogen.
Materials:
-
N-methyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir until gas evolution ceases, then extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting aldehyde by recrystallization or column chromatography.
II. N-Functionalization: Tailoring the Pyrrole's Properties
Modification at the pyrrole nitrogen is a straightforward and effective way to alter the steric and electronic properties of the molecule, influencing its biological activity and solubility.[11][12]
A. N-Alkylation
N-alkylation is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide.[12][13][14]
Protocol 3: N-Alkylation using Sodium Hydride
This protocol outlines a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography.
B. N-Arylation
The introduction of an aryl group at the nitrogen position is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[15][16]
III. Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions typically require a pre-installed halide or triflate on the pyrrole ring.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[17][18][19][20][21][22] It is particularly useful for synthesizing aryl- or heteroaryl-substituted pyrroles. A key consideration is the potential for dehalogenation, which can be suppressed by N-protection.[17][18]
Protocol 4: Suzuki-Miyaura Coupling of a Bromopyrrole Derivative
This protocol describes the coupling of an N-protected methyl 5-bromo-1H-pyrrole-3-carboxylate with an arylboronic acid.
Materials:
-
N-Protected methyl 5-bromo-1H-pyrrole-3-carboxylate (e.g., N-Boc or N-SEM protected)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine the N-protected methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system and the palladium catalyst (0.02-0.10 eq).
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][23][24][25] This reaction is instrumental in synthesizing N-aryl pyrroles and other amino-substituted derivatives.
Protocol 5: Buchwald-Hartwig Amination of a Bromopyrrole Derivative
This protocol provides a general procedure for the amination of N-protected methyl 5-bromo-1H-pyrrole-3-carboxylate.
Materials:
-
N-Protected methyl 5-bromo-1H-pyrrole-3-carboxylate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01-0.05 eq), ligand (0.01-0.05 eq), and base (1.4 eq).
-
Add the N-protected methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture at 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of this compound derivatives.
| Reaction Type | Position | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodination | C5 | I₂, KI, NaHCO₃ | CH₂Cl₂/H₂O | Room Temp. | 2-4 | 70-90 |
| Formylation | C2 | POCl₃, DMF | CH₂Cl₂ | 0 to RT | 4-6 | 60-85 |
| N-Alkylation | N1 | NaH, RX | DMF | 0 to RT | 2-12 | 80-95 |
| Suzuki Coupling | C5 | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65-90 |
| Buchwald-Hartwig | C5 | R₂NH, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 18 | 70-95 |
Conclusion
This compound is a highly valuable building block in organic synthesis, offering multiple sites for selective functionalization. Through a judicious choice of reagents and reaction conditions, researchers can effectively perform electrophilic substitutions, N-functionalizations, and cross-coupling reactions to generate a diverse library of substituted pyrroles. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.
References
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
-
Smith, A. B., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(34), 6035-6037. [Link]
-
Joshi, S. D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]
-
Chotana, G. A., et al. (2020). A Concise Two-Step Synthesis of 5-Arylpyrrole-2-carboxylates via Iridium-Catalyzed Borylation–Suzuki Coupling. Molecules, 25(19), 4500. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Pyrrole. [Link]
-
Fernando, H. D. (2018). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of South Florida. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
-
Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
Menichincheri, M., et al. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 53(20), 7296-7315. [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Wang, Z., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling. Synthesis, 52(11), 1659-1665. [Link]
-
ResearchGate. (2009). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
-
YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. [Link]
-
YouTube. (2020, June 18). Electrophilic Substitution reactions of Pyrrole (part -1). [Link]
-
YouTube. (2020, April 6). Electrophilic substitution of pyrrole. [Link]
-
ResearchGate. (2020, February 9). Please suggest best process for N-methyl pyrrole synthesis?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Application Notes & Protocols: The Reactivity of Methyl 1H-Pyrrole-3-carboxylate with Electrophiles and Nucleophiles
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 1H-pyrrole-3-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical behavior is characterized by a duality in reactivity: the electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution, while the ester functional group provides a site for nucleophilic acyl substitution. This guide provides an in-depth analysis of these reactivities, offering mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the directing effects of the C3-ester substituent on electrophilic attack and detail the conditions for nucleophilic transformations at the carbonyl center.
Introduction: A Molecule of Dual Reactivity
Pyrrole is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene due to the electron-donating nature of the nitrogen atom, which contributes to the aromatic π-system.[1][2] This inherent reactivity makes electrophilic aromatic substitution a cornerstone of pyrrole chemistry.[3][4]
In this compound, the presence of the electron-withdrawing methoxycarbonyl group at the C3 position modulates this reactivity. While it deactivates the ring compared to unsubstituted pyrrole, the ring remains sufficiently nucleophilic to react with a range of electrophiles. Crucially, this substituent directs incoming electrophiles, primarily to the C5 position, due to the resonance stabilization of the resulting carbocation intermediate.
Concurrently, the ester moiety at the C3 position presents an electrophilic carbonyl carbon. This site is the focal point for reactions with nucleophiles, proceeding via the well-established nucleophilic acyl substitution mechanism.[5][6] This allows for the transformation of the ester into other functional groups such as carboxylic acids and amides, further expanding the synthetic utility of the scaffold. Understanding this dual reactivity is paramount for the strategic design of synthetic routes involving this important heterocyclic intermediate.
Reactions with Electrophiles: Electrophilic Aromatic Substitution
The primary mode of reaction for the pyrrole ring in this compound is electrophilic aromatic substitution. The electron-withdrawing nature of the C3-ester group deactivates the ring, making reactions less vigorous than with unsubstituted pyrrole and directing incoming electrophiles preferentially to the C5 position.
General Mechanism of Electrophilic Substitution
The reaction proceeds through a two-step addition-elimination mechanism. First, an electrophile (E⁺) attacks the π-system of the pyrrole ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The attack at C5 is favored as it leads to a more stable intermediate. In the second step, a base removes a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General workflow for electrophilic substitution on this compound.
Protocol: Nitration at the C5 Position
Direct nitration of pyrroles with concentrated nitric and sulfuric acids can lead to polymerization and degradation of the ring.[2] A milder nitrating agent, such as acetyl nitrate prepared in situ, is therefore recommended. The product, methyl 5-nitro-1H-pyrrole-3-carboxylate, is a known compound, confirming the C5-directing effect.[7][8]
Protocol: Synthesis of Methyl 5-nitro-1H-pyrrole-3-carboxylate
-
Reagent Preparation: In a flask cooled to 0-5 °C in an ice bath, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) with stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 15 minutes to form acetyl nitrate.
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetic anhydride in a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel. Cool this solution to 0 °C.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure methyl 5-nitro-1H-pyrrole-3-carboxylate.
Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[9] Due to the high reactivity of pyrroles, milder conditions are often sufficient compared to those required for benzene.
Protocol: Synthesis of Methyl 5-acetyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Reagent Addition: After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise to the suspension while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain methyl 5-acetyl-1H-pyrrole-3-carboxylate.
Reactions with Nucleophiles: Nucleophilic Acyl Substitution
The ester functional group of this compound is the primary site for nucleophilic attack. These reactions follow a nucleophilic acyl substitution pathway, which involves the formation of a tetrahedral intermediate followed by the elimination of a leaving group (methoxide).[5][10]
General Mechanism of Nucleophilic Acyl Substitution
A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group, resulting in the substituted product.
Sources
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- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 4. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. 32116-27-1|Methyl 5-nitro-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Role of Methyl 1H-Pyrrole-3-carboxylate in the Total Synthesis of Natural Products
Abstract
Methyl 1H-pyrrole-3-carboxylate is a versatile and economically significant building block in the field of organic synthesis, particularly in the construction of complex natural products. Its unique electronic and steric properties, arising from the interplay between the electron-rich pyrrole ring and the electron-withdrawing methoxycarbonyl group at the C3 position, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the strategic applications of this compound in the total synthesis of bioactive natural products, with a focus on key reaction protocols, mechanistic insights, and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: The Versatility of a Core Heterocycle
The pyrrole nucleus is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and immunosuppressive properties.[1][2] Among the various substituted pyrroles available to synthetic chemists, this compound stands out as a particularly strategic starting material. The C3-ester functionality serves to deactivate the adjacent C2 and C4 positions towards electrophilic attack to some extent, while still allowing for functionalization at the electron-rich C5 and N1 positions. This inherent reactivity profile enables chemists to orchestrate complex synthetic sequences with a high degree of regiochemical control.
This application note will delve into the practical utility of this compound by examining its role in the synthesis of prominent natural product families, such as the prodiginines and tambjamines. We will provide detailed, field-proven protocols for key chemical transformations and elucidate the underlying mechanistic principles that govern these reactions.
Key Transformations and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around two key types of reactions: electrophilic substitution at the pyrrole ring and nucleophilic attack by the pyrrolic nitrogen.
C5-Acylation via Friedel-Crafts Reaction
A cornerstone transformation of this compound is the Friedel-Crafts acylation, which selectively occurs at the C5 position due to its higher electron density compared to the C2 and C4 positions, which are in conjugation with the electron-withdrawing ester group. This reaction is pivotal in the synthesis of various natural products, including the prodiginine family of pigments.[1]
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl chloride and a Lewis acid, typically aluminum trichloride (AlCl₃).[3] The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the pyrrole ring, yielding the C5-acylated product. The use of a stoichiometric amount of the Lewis acid is often necessary as the product, a ketone, can form a stable complex with the catalyst.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
This protocol details the Friedel-Crafts acylation of this compound, a key step in the synthesis of certain prodigiosin and tambjamine analogs.[1]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Methoxybenzoyl chloride
-
Anhydrous Ethylene Dichloride (EDC)
-
Dichloromethane (DCM)
-
Ice
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (21.28 g, 160 mmol) in 150 mL of anhydrous ethylene dichloride (EDC), add 4-methoxybenzoyl chloride (16.32 g, 96 mmol) under an argon atmosphere at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (10.0 g, 80 mmol) in EDC (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with ice water (300 mL).
-
Extract the product with dichloromethane (DCM; 3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified further by chromatography.
Expected Outcome: This procedure typically yields methyl 5-(4-methoxybenzoyl)-1H-pyrrole-3-carboxylate, a key intermediate for natural product synthesis.
N-Alkylation
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily alkylated using a suitable base and an alkylating agent. Sodium hydride (NaH) is a commonly employed base for this transformation, as it irreversibly deprotonates the pyrrole nitrogen to form the corresponding sodium salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with an alkyl halide to furnish the N-alkylated product. The choice of solvent is critical, with anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being preferred to ensure the solubility of the pyrrolide anion and to avoid side reactions.[4][5]
Sources
- 1. Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal synthesis of roseophilin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of methyl 1H-pyrrole-3-carboxylate by chromatography
An authoritative guide to successfully purifying methyl 1H-pyrrole-3-carboxylate using column chromatography, complete with troubleshooting solutions and answers to frequently asked questions.
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive heterocyclic compounds. This compound, a key building block in medicinal chemistry and materials science, presents a unique set of challenges during chromatographic purification. Its moderately polar nature, combined with the pyrrole ring's potential sensitivity to acidic conditions, demands a carefully considered approach.
This technical support center is designed to be your first point of reference when you encounter difficulties. It moves beyond generic advice to provide specific, actionable solutions grounded in the physicochemical properties of your target molecule. Here, we will dissect common problems, explain the underlying chemical principles, and provide validated protocols to streamline your workflow and maximize your yield of pure material.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries encountered during the purification of this compound.
Q1: What is a good starting solvent system for TLC analysis?
A good starting point for Thin-Layer Chromatography (TLC) is a mixture of a non-polar and a moderately polar solvent. For this compound, a 7:3 mixture of Hexanes:Ethyl Acetate is an excellent initial system.[1] This ratio can be adjusted to achieve an optimal retention factor (Rf) of 0.25-0.35, which generally provides the best separation in column chromatography.
Q2: My compound is streaking badly on the TLC plate. What's happening?
Streaking can be caused by several factors:
-
Overloading: You may be spotting too much material on the TLC plate. Try diluting your sample significantly before spotting.
-
Insolubility: The compound may be poorly soluble in the developing solvent. If spots appear elongated from the origin, this is a likely cause. Ensure your crude material is fully dissolved before spotting.
-
Strong Interaction with Silica: The N-H group of the pyrrole can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing. Adding a small amount (0.5-1%) of a polar modifier like triethylamine (NEt₃) or acetic acid to your mobile phase can often resolve this. Use triethylamine if your compound is basic or neutral, and acetic acid if it is acidic. For this compound, a drop of triethylamine is a reasonable choice to neutralize acidic sites on the silica.
Q3: I suspect my product is decomposing on the silica gel. How can I confirm and prevent this?
Pyrroles can be sensitive to the inherent acidity of standard silica gel.[2] To test for decomposition, perform a 2D TLC analysis:
-
Spot your compound on the corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
To prevent decomposition, you can either deactivate the silica gel by pre-treating it with a base like triethylamine or use a different stationary phase, such as neutral or basic alumina.[2]
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase (RP) chromatography is a viable alternative, especially if normal-phase purification is problematic. A C18-functionalized silica column would be used with a polar mobile phase, such as a gradient of water and acetonitrile or methanol.[3][4] This method is particularly useful for highly polar impurities. A small amount of a modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape.[3]
Chromatography Troubleshooting Guide
This guide is structured by the specific problem you might be observing during your column chromatography experiment.
Problem: Poor Separation or Co-elution of Impurities
If your TLC shows good separation but your column does not, or if two spots are too close on the TLC plate, consider the following solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to resolve the product from the impurity. The resolving power of a solvent system is not just about polarity, but also about the specific interactions (e.g., hydrogen bonding, dipole-dipole) it can have with your compounds. | Solution 1: Change Solvent Ratio. If the Rf values are close, switch to a shallower solvent gradient or run the column isocratically (with a single solvent mixture).[5] Solution 2: Change Solvent Composition. Substitute one of the solvents. For example, if you are using Hexanes:Ethyl Acetate, try switching to a system like Dichloromethane:Methanol or Toluene:Ethyl Acetate. Different solvents will alter the selectivity of the separation. |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. This saturates the stationary phase, preventing proper partitioning of the components and leading to broad, overlapping bands. | A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more. |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without interacting properly with the stationary phase, ruining the separation. | Pack the column carefully as a slurry to ensure a homogenous, tightly packed bed. Gently tap the column while packing to dislodge air bubbles. Ensure the top surface of the silica is perfectly flat before loading the sample.[6] |
Problem: Product is Tailing or Eluting Over Many Fractions
Tailing results in broad peaks and poor separation, leading to lower yields of pure fractions.
| Potential Cause | Explanation | Recommended Solution |
| Strong Analyte-Silica Interaction | The acidic nature of silica gel can lead to strong, non-ideal interactions with the pyrrole N-H group, causing the molecule to "stick" and elute slowly and unevenly.[2] | Add 0.5-1% triethylamine (NEt₃) to your eluent. The base will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks. |
| Poor Solubility in Eluent | If the compound is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, leading to significant tailing. | Solution 1: Dry Loading. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded onto the top of the column.[6][7] Solution 2: Increase Eluent Polarity. Once the desired compound begins to elute, you can sometimes increase the polarity of the mobile phase to speed up its elution and reduce tailing, provided no other impurities will co-elute.[2] |
Problem: Low or No Recovery of Product
This is a frustrating issue that can often be traced back to a single critical error.
| Potential Cause | Explanation | Recommended Solution |
| Compound is Stuck on the Column | The chosen eluent system is not polar enough to move the compound through the silica gel. | Check your initial TLC analysis. If the compound did not move from the baseline, you must increase the polarity of your eluent. If you have already run the column, you can try flushing it with a very polar solvent, such as 100% ethyl acetate or 5-10% methanol in dichloromethane, to recover the material. |
| Compound Decomposed on the Column | The acidic silica gel has degraded your product during the long exposure time of the column run. This is a known risk for certain pyrrole derivatives. | Use the 2D TLC test described in the FAQs to confirm instability. If confirmed, purify using a deactivated stationary phase (silica treated with NEt₃) or switch to neutral alumina.[2] |
| Compound is Non-UV Active or Not Visualized | If you are relying solely on a UV lamp to track your fractions and your compound has a weak chromophore, you may be missing it. | Use a more general visualization stain for your TLC analysis of the fractions, such as potassium permanganate (KMnO₄) or vanillin stain, which will detect most organic compounds.[5][8] |
Experimental Protocols & Workflows
Visual Workflow for Purification
The following diagram outlines the logical flow from receiving a crude reaction mixture to obtaining the purified this compound.
Caption: General workflow for chromatographic purification.
Protocol 1: Flash Column Chromatography (Wet Loading)
This protocol is suitable when the crude product is readily soluble in the mobile phase.
-
Select Eluent: Based on TLC analysis, prepare a solvent system that gives the target compound an Rf of ~0.3. A common system is Hexanes:Ethyl Acetate (e.g., 7:3 v/v).
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of a glass column.
-
Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your chosen eluent (approx. 50g of silica per 1g of crude material).
-
Pour the slurry into the column. Gently tap the column to pack the silica bed and remove air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to protect the surface.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb into the silica.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.
-
Drain the solvent until the level just touches the top layer of sand.
-
-
Elute and Collect:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.[5]
-
Troubleshooting Decision Tree
Use this diagram to diagnose and solve issues during the purification process.
Sources
- 1. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Yield for Methyl 1H-pyrrole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The van Leusen pyrrole synthesis is a highly versatile and robust method for preparing 3,4-disubstituted pyrroles, including the target molecule.[1][2][3] This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an appropriate Michael acceptor.[1][4] Its advantages include operational simplicity, the use of readily available starting materials, and a broad substrate scope.[3][5]
Q2: My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?
A2: Dark discoloration is a common sign of pyrrole degradation, primarily through oxidation and polymerization.[6] Pyrrole and its electron-rich derivatives are highly susceptible to atmospheric oxygen, which can trigger the formation of colored oligomers.[6] To prevent this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2] Additionally, protecting the reaction from light by using an amber glass flask or wrapping it in aluminum foil can mitigate light-induced degradation.[6]
Q3: I'm observing multiple spots on my TLC plate, indicating several side products. What are the likely impurities?
A3: Side product formation is a frequent challenge in pyrrole synthesis.[6][7] In the van Leusen synthesis, potential side products can arise from the self-condensation of the Michael acceptor or incomplete elimination of the tosyl group. In other methods like the Paal-Knorr synthesis, side reactions may include the formation of furan derivatives if the conditions are too acidic (pH < 3), or incomplete cyclization leading to pyrroline intermediates.[8][9][10]
Q4: Is the N-H proton of the pyrrole ring acidic? Do I need to protect it?
A4: Yes, the N-H proton of pyrrole is moderately acidic, with a pKa of about 17.5.[11] It can be deprotonated by strong bases like sodium hydride (NaH) or butyllithium.[11] While N-protection is not always necessary for the initial synthesis, it can enhance the stability of the pyrrole ring against oxidation.[6] Furthermore, for subsequent functionalization reactions, protecting the nitrogen can prevent unwanted side reactions at the N-position.
In-Depth Troubleshooting Guides
Problem: Low or No Product Yield
Low yields are a frustratingly common issue in pyrrole synthesis.[7] The problem can often be traced back to one of several key areas.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Potential Cause 1: Reagent Quality and Stoichiometry
-
The "Why": The success of the synthesis is highly dependent on the purity of the starting materials.[7] TosMIC, for instance, should be a stable, odorless solid.[1] The Michael acceptor (e.g., a substituted acrylate) must be free of polymers. The base used, such as sodium hydride, must be fresh and reactive. Incorrect stoichiometry can lead to an excess of one reactant, promoting side reactions.
-
Solution:
-
Ensure TosMIC is of high purity.
-
Purify liquid starting materials by distillation if necessary.
-
Use a fresh, unopened container of sodium hydride or titrate to determine its activity.
-
Carefully weigh all reagents and ensure accurate molar ratios as specified in the protocol.
-
Potential Cause 2: Ineffective Base or Solvent Choice
-
The "Why": In the van Leusen synthesis, a strong, non-nucleophilic base is essential for the deprotonation of TosMIC to form the reactive carbanion.[3][12] The solvent must be aprotic and polar to dissolve the reactants and intermediates.[12]
-
Solution:
| Parameter | Recommended Choices | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-Butoxide (t-BuOK) | Strong, non-nucleophilic bases that efficiently deprotonate TosMIC without competing side reactions.[12] |
| Solvent | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Aprotic, polar solvents that facilitate the solubility of ionic intermediates in the reaction.[2][13] |
| Temperature | 0°C to 50°C | The initial deprotonation is often performed at a lower temperature, followed by warming to drive the reaction to completion.[13] |
Potential Cause 3: Incomplete Reaction or Degradation
-
The "Why": Pyrrole synthesis can sometimes be slow.[7] Insufficient reaction time will result in a low yield. Conversely, prolonged reaction times or excessive heat can lead to the degradation of the product.[6][7]
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls, a gentle increase in temperature may be necessary.
-
Avoid excessively high temperatures or prolonged heating, especially after the product has formed.
-
Problem: Difficult Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Cause 1: Co-eluting Impurities in Column Chromatography
-
The "Why": Some side products may have similar polarities to the desired product, making separation by silica gel chromatography difficult.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems for your column. A common eluent system is a mixture of petroleum ether and ethyl acetate.[13] Varying the ratio can improve separation.
-
Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or vacuum distillation.
-
Potential Cause 2: Product Instability on Silica Gel
-
The "Why": The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive pyrrole compounds during chromatography.
-
Solution:
-
Neutralize Silica: Consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.
-
Alternative Stationary Phase: For highly sensitive compounds, alumina may be a better choice for the stationary phase.
-
Experimental Protocols
Protocol: Van Leusen Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup.
Reaction Scheme: Van Leusen Synthesis
Caption: Overall reaction for the van Leusen synthesis of the target pyrrole.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Methyl acrylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (2.0 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, and then add anhydrous THF.
-
Addition of Reactants: Cool the THF suspension to 0°C in an ice bath. In a separate flask, prepare a solution of TosMIC (1.0 eq) and methyl acrylate (1.1 eq) in anhydrous THF.
-
Add the TosMIC/acrylate solution dropwise to the stirred NaH suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to yield the final product.[13]
References
- BenchChem. (n.d.). Application Notes and Protocols for Pyrrole Synthesis Using TosMIC. BenchChem.
- MDPI. (2022).
- National Institutes of Health (NIH). (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.
- ACS Publications. (2006). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- BIOSYNCE. (2025).
- ChemicalBook. (2023). Tosylmethyl isocyanide: applications in organic synthesis and safety. ChemicalBook.
- SlideShare. (n.d.).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem. (n.d.).
- National Institutes of Health (NIH). (2013). Methyl 4-(trifluoromethyl)
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
- SpringerLink. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- SlideShare. (n.d.). Pyrrole | PDF. SlideShare.
- ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook.
- National Institutes of Health (NIH). (n.d.). Pyrrole. PubChem.
- RSC Publishing. (2015).
- ResearchGate. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
- ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
- Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure.
- ResearchGate. (n.d.). 58 questions with answers in PYRROLES | Science topic.
- ResearchGate. (n.d.). Optimization of reaction conditions | Download Table.
- Semantic Scholar. (n.d.). 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- ResearchGate. (n.d.). Optimization of the reaction conditions a . | Download Scientific Diagram.
- BenchChem. (n.d.). Optimization of reaction conditions for pyrrole synthesis. BenchChem.
- National Institutes of Health (NIH). (2019). Recent Advancements in Pyrrole Synthesis. PMC.
- BLD Pharm. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method | MDPI [mdpi.com]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. chim.it [chim.it]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 1H-Pyrrole-3-Carboxylate
Welcome to the technical support center for the synthesis of methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to byproduct formation during their synthetic endeavors. As a core heterocyclic scaffold in numerous biologically active molecules, achieving high purity in its synthesis is paramount. This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing the formation of common impurities across various synthetic routes.
Troubleshooting Guide: Byproducts by Synthetic Route
The choice of synthetic strategy significantly influences the impurity profile of the final product. Below, we address common issues and byproducts associated with the principal methods used to synthesize this compound.
Route 1: Van Leusen Pyrrole Synthesis
This is one of the most direct and widely used methods, involving the base-mediated [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with a suitable Michael acceptor, such as methyl acrylate or a related α,β-unsaturated ester.[1][2]
Q1: I'm performing a Van Leusen reaction with methyl acrylate and TosMIC. My crude NMR shows multiple aromatic signals and a tosyl group that I can't account for. What is this byproduct?
A1:
-
Probable Cause: You are likely observing an N-tosyl pyrrole or a related intermediate that has failed to eliminate the tosyl group. The standard Van Leusen mechanism involves the final step of base-mediated elimination of p-toluenesulfinic acid to form the aromatic pyrrole ring. If this elimination is incomplete, various intermediates can persist.
-
Mechanism of Formation: The reaction proceeds through a 5-membered dihydropyrrole intermediate after the initial cycloaddition. A strong base is required to deprotonate this intermediate, facilitating the elimination of the tosyl group. Insufficient base stoichiometry, low reaction temperature, or a sterically hindered substrate can impede this final aromatization step.
-
Troubleshooting & Prevention:
-
Base Stoichiometry: Ensure at least two equivalents of a strong, non-nucleophilic base (e.g., NaH, NaOtBu) are used. The first equivalent deprotonates TosMIC, and the second drives the elimination.[3][4]
-
Reaction Temperature: While the initial addition is often performed at a low temperature (0°C or below), the elimination step may require warming or gentle heating to proceed to completion. Monitor the reaction by TLC until the disappearance of the intermediate.[3]
-
Solvent Choice: The reaction is typically run in aprotic solvents like THF or DMSO. DMSO can be particularly effective at promoting the elimination step.[4]
-
-
Purification Strategy: These tosyl-containing byproducts are generally less polar than the desired NH-pyrrole. They can often be separated using silica gel column chromatography with a gradient elution, starting with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.
Q2: After workup of my Van Leusen synthesis, I isolated a significant amount of a white, crystalline solid identified as p-toluenesulfinic acid or its disproportionation products. How does this affect my reaction and how can I remove it?
A2:
-
Probable Cause: This is the expected leaving group from the reaction. Its presence in large quantities is normal. However, its acidic nature can be problematic for the stability of the electron-rich pyrrole product during workup and purification.
-
Mechanism of Formation: The aromatization of the pyrrole ring occurs via the elimination of the tosyl group as p-toluenesulfinic acid.
-
Troubleshooting & Prevention:
-
Aqueous Wash: During the workup, a wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will effectively remove the acidic p-toluenesulfinic acid by converting it to its water-soluble sodium salt.
-
Avoid Strong Acids: Do not use a strong acid wash during the workup, as this can trigger polymerization of the desired pyrrole product.[5]
-
-
Purification Strategy: If present after extraction, the sulfinic acid can typically be removed by column chromatography or by recrystallizing the final product from a suitable solvent system.
Route 2: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for forming pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[6][7] For this compound, a suitable 1,4-dicarbonyl precursor is required.
Q3: I am attempting a Paal-Knorr synthesis and my main product is not the desired pyrrole. Mass spectrometry suggests it has an oxygen atom instead of nitrogen in the ring. What happened?
A3:
-
Probable Cause: You have inadvertently synthesized the corresponding furan, which is the major byproduct of the Paal-Knorr synthesis under acidic conditions.[8]
-
Mechanism of Formation: The Paal-Knorr reaction is a condensation-cyclization process. In the presence of a primary amine or ammonia, the initial step is the formation of an imine, which then cyclizes. However, under acidic conditions (especially pH < 3), the direct acid-catalyzed cyclization of the dicarbonyl's enol form, followed by dehydration, is much faster and leads directly to the furan.[8][9]
-
Troubleshooting & Prevention:
-
pH Control: This is the most critical parameter. The reaction should be run under neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[8]
-
Amine Source: Using an ammonium salt like ammonium acetate can provide both the ammonia and a buffering effect to maintain a suitable pH.
-
-
Purification Strategy: Furans and pyrroles often have similar polarities, making separation difficult. The best strategy is prevention. If separation is necessary, high-performance column chromatography or preparative HPLC may be required.
Route 3: Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia, offering a versatile route to highly substituted pyrroles.[10][11]
Q4: In my Hantzsch synthesis, I'm observing a byproduct with a mass corresponding to the dimerization of my β-ketoester-amine intermediate (enamine). Why is this happening?
A4:
-
Probable Cause: You are observing byproducts from the self-condensation of the aminocrotonate intermediate. This is a known side reaction in the Hantzsch synthesis.[12][13]
-
Mechanism of Formation: The first step of the Hantzsch synthesis is the formation of an enamine from the β-ketoester and ammonia. This enamine is nucleophilic and can react with itself in the absence of the α-haloketone, or if the rate of C-alkylation by the α-haloketone is slow.
-
Troubleshooting & Prevention:
-
Order of Addition: A common strategy is to add the α-haloketone to the pre-formed enamine solution slowly. This ensures that the concentration of the α-haloketone is always sufficient to react with the enamine as it is available, minimizing self-condensation.[13]
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of the competing side reactions.
-
One-Pot Modifications: Some procedures generate the enamine in situ in the presence of the α-haloketone to avoid high concentrations of the reactive intermediate.
-
-
Purification Strategy: These dimeric byproducts are significantly larger and less polar than the desired pyrrole. They can usually be separated effectively by standard silica gel chromatography.
General FAQs & Troubleshooting
Q: Regardless of the synthetic method, my final product is always a dark brown or black tar-like substance. What is causing this and how can I prevent it?
A:
-
Probable Cause: This is a classic sign of pyrrole polymerization. Pyrroles are electron-rich aromatic rings that are highly susceptible to oxidation and acid-catalyzed polymerization, forming dark, insoluble polypyrrole.[5]
-
Triggers and Prevention:
-
Oxygen Exposure: Atmospheric oxygen can initiate oxidative polymerization. Always handle pyrroles under an inert atmosphere (Nitrogen or Argon), and degas your solvents before use.
-
Acidic Conditions: Trace amounts of acid in your glassware, solvents, or on silica gel can catalyze polymerization. Ensure all glassware is thoroughly cleaned and dried. During chromatography, it can be beneficial to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.5-1%).[5]
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to prolong its shelf life.
-
Data Summary Table: Common Byproducts and Solutions
| Synthetic Route | Common Byproduct(s) | Probable Cause | Key Prevention Strategy |
| Van Leusen | Tosyl-containing intermediates | Incomplete elimination of the tosyl group | Ensure >2 eq. of strong base (e.g., NaH); consider gentle heating. |
| Paal-Knorr | Furan-3-carboxylate | Reaction conditions are too acidic (pH < 3) | Maintain neutral or weakly acidic conditions (e.g., use acetic acid).[8] |
| Hantzsch | Enamine self-condensation products | Slow reaction with α-haloketone | Slow addition of the α-haloketone to the enamine solution.[13] |
| General | Polypyrrole (dark tar) | Exposure to acid or oxidants (air) | Work under an inert atmosphere; avoid strong acids; purify on neutralized silica.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
This protocol is adapted from established procedures for the Van Leusen pyrrole synthesis.[1][3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in dry THF (approx. 0.5 M).
-
Reagent Addition: Cool the NaH suspension to 0°C in an ice bath. In a separate flask, prepare a solution of tosylmethyl isocyanide (TosMIC, 1.0 eq) and methyl acrylate (1.1 eq) in dry THF.
-
Reaction: Add the TosMIC/acrylate solution dropwise to the stirred NaH suspension at 0°C over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[3] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). If polymerization is a concern, add 0.5% triethylamine to the eluent system.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General troubleshooting workflow for byproduct identification.
Caption: Simplified Van Leusen reaction pathways.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., ManojKumar, K. E., Madan Kumar, S., & Lokanath, N. K. (2015). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Ma, C., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. Retrieved from [Link]
- Organ, M. G., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters.
-
YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved from [Link]
- Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Berichte der deutschen chemischen Gesellschaft, 23, 1474.
-
Smith, N. D., Huang, D., & Cosford, N. D. P. (2002). One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Organic Letters, 4(20), 3537-9. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrole derivatives using Michael acceptor [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Synthesis of 3Aryl and 3,4Diaryl(1 H )-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Retrieved from [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues and degradation of methyl 1H-pyrrole-3-carboxylate
Welcome to the Technical Support Center for methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues and degradation of this compound that you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a versatile building block in organic synthesis. However, the pyrrole ring is an electron-rich aromatic system, making it susceptible to degradation under various conditions. The presence of the electron-withdrawing methyl carboxylate group at the 3-position can influence its reactivity and stability. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will provide you with the necessary information to identify, prevent, and troubleshoot stability issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: The most common sign of degradation is a change in color. Pure this compound is typically an off-white to light yellow solid.[1][2] Upon degradation, it may turn yellow, brown, or even dark brown. This discoloration is often due to oxidation and the formation of polymeric impurities.[3][4] You may also observe a decrease in the melting point range of the solid or the appearance of extra spots on a Thin Layer Chromatography (TLC) plate.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can induce degradation are:
-
Air and Light: The pyrrole ring is sensitive to oxidation, which can be initiated by atmospheric oxygen and accelerated by light.[3][5]
-
Acidic and Basic Conditions: Both strong acids and bases can promote the hydrolysis of the methyl ester group and may also lead to the polymerization of the pyrrole ring.[6][7]
-
Heat: Elevated temperatures can accelerate the rate of degradation, especially in the presence of other catalysts like acids or bases.[5]
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to:
-
Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[8][9][10]
-
Keep the container tightly sealed and protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.[3][5]
-
For long-term storage, refrigeration (2-8 °C) is advisable to slow down potential degradation processes. While some suppliers suggest room temperature storage, refrigeration provides an extra layer of protection.[11][12]
Q4: Can I use discolored this compound in my reaction?
A4: It is generally not recommended to use discolored this compound without purification. The colored impurities are indicative of degradation products which can interfere with your reaction, lead to lower yields, and complicate the purification of your desired product. It is best to purify the compound before use.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My sample of this compound has turned brown. How can I purify it?
Answer: A brown color indicates significant degradation, likely due to oxidation and polymerization.[3] You can purify the compound using the following methods:
-
Column Chromatography: This is the most effective method for removing colored impurities. A typical stationary phase would be silica gel. The choice of eluent will depend on the polarity of the degradation products, but a good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4][13] You can monitor the separation using Thin Layer Chromatography (TLC).[13][14]
-
Recrystallization: If the compound is only slightly discolored, recrystallization can be an effective purification method. You will need to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexanes).
-
Load the sample: Dissolve the discolored this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elute the column: Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions: Collect the fractions as they elute from the column and monitor them by TLC.
-
Combine and evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Issue 2: My reaction with this compound is giving a low yield and a complex mixture of byproducts.
Answer: This issue can arise from the degradation of the starting material or its instability under the reaction conditions. Here’s how to troubleshoot:
-
Check the purity of your starting material: Before starting the reaction, check the purity of your this compound by TLC or NMR. If it is impure, purify it using the methods described above.
-
Use an inert atmosphere: Pyrroles are susceptible to oxidation, so running the reaction under an inert atmosphere of nitrogen or argon can prevent degradation of the starting material and any sensitive intermediates.[8][9]
-
Control the reaction temperature: If the reaction is run at a high temperature, consider lowering it to minimize thermal degradation.
-
pH control: If your reaction involves acidic or basic reagents or conditions, be aware that this can promote degradation. It may be necessary to use milder conditions or to carefully control the pH. The hydrolysis of the ester is a potential side reaction under these conditions.[7]
dot
Caption: Troubleshooting workflow for low yield reactions.
Issue 3: How can I monitor the degradation of this compound analytically?
Answer: Several analytical techniques can be used to assess the purity and detect degradation products:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to check for impurities.[15] The pure compound should give a single spot. The appearance of additional spots indicates the presence of degradation products. A common visualization technique is UV light, as the pyrrole ring is UV active. Staining with potassium permanganate can also be used.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase column is typically used. By comparing the peak area of the main compound to the areas of any impurity peaks, you can determine the percentage of degradation.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of the pure compound and its degradation products.[18][19][20] Degradation can lead to the appearance of new signals or changes in the chemical shifts of the existing protons and carbons. For example, hydrolysis of the ester group would result in the disappearance of the methyl ester singlet in the 1H NMR spectrum and the appearance of a carboxylic acid proton signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry, allowing for the identification of degradation products by their mass-to-charge ratio.[21]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively reported, based on the known reactivity of pyrroles and esters, the following degradation pathways are plausible:
-
Oxidative Polymerization: In the presence of air and light, the electron-rich pyrrole ring can undergo oxidation to form radical cations, which can then polymerize to yield dark-colored, insoluble materials.[3][22] This is a common degradation pathway for many pyrrole derivatives.
-
Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (pyrrole-3-carboxylic acid).[7]
-
Photodegradation: Exposure to UV light can lead to the degradation of the pyrrole ring, potentially through complex rearrangement and cleavage reactions. The specific products will depend on the conditions.
dot
Caption: Potential degradation pathways for this compound.
Summary of Stability and Handling Recommendations
| Condition | Potential Issue | Recommendation |
| Storage | Oxidation, photodegradation | Store under inert gas, protected from light, and refrigerated.[3][5][8][9][11][12] |
| Handling | Exposure to air | Use inert atmosphere techniques (Schlenk line, glovebox) for sensitive reactions.[8][9][10][23] |
| Reaction pH | Ester hydrolysis, polymerization | Use neutral or mildly acidic/basic conditions where possible. Buffer the reaction if necessary.[6][7] |
| Temperature | Accelerated degradation | Use the lowest effective temperature for reactions. |
| Purity | Discoloration, presence of impurities | Purify before use via column chromatography or recrystallization if degradation is observed.[4][13] |
By following these guidelines, you can minimize the degradation of this compound and ensure the integrity of your experimental results.
References
- BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis. BenchChem.
- Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. (n.d.).
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (n.d.). PMC.
- Fluorochem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Pyrrole. Santa Cruz Biotechnology.
- Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (2020). PubMed.
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). PMC PubMed Central.
- Supporting Inform
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. (n.d.).
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Supporting Information Synthesis of Pyrroles by Gold(I)
- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
- Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021).
- PubChem. (n.d.). This compound.
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). PMC.
- Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. (n.d.).
- Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- SOLUTIONS FOR THIN LAYER CHROM
- Sigma-Aldrich. (n.d.).
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). NIH.
- Vibrant Pharma Inc. (n.d.). Pyrrole-3-carboxylic acid methyl ester.
- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI.
- Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). (n.d.).
- 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses Procedure.
- Degradation Profiling by RP- HPLC: A Review. (2021). IJPPR.
- A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. (n.d.). PubMed.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC.
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Technical Support Center: Regioselective Reactions with Methyl 1H-pyrrole-3-carboxylate
Welcome to the technical support center dedicated to navigating the complexities of regioselective reactions with methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the precision of your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and fundamental principles for controlling regioselectivity in reactions involving this compound.
Q1: What are the primary factors governing regioselectivity in the electrophilic substitution of this compound?
The regiochemical outcome of electrophilic substitution on the pyrrole ring is a result of the interplay between the inherent electronic properties of the heterocycle and the directing effects of the substituent.
-
Inherent Reactivity of the Pyrrole Ring: Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1] The α-positions (C2 and C5) are generally more nucleophilic and kinetically favored for substitution due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.[2][3][4] Attack at the C2 position allows for the delocalization of the positive charge over three atoms, whereas attack at the C3 position only allows for delocalization over two atoms.[2][3]
-
Directing Effect of the C3-Carbomethoxy Group: The methyl carboxylate group at the C3 position is an electron-withdrawing group (EWG). This deactivates the pyrrole ring towards electrophilic substitution. Its primary electronic effect is to decrease the electron density at the adjacent C2 and C4 positions. Consequently, electrophilic attack is sterically and electronically directed towards the C5 position, which is furthest from the deactivating group.
Q2: I am observing a mixture of C2 and C5 substituted products. How can I favor substitution at the C5 position?
Achieving high selectivity for the C5 position requires careful consideration of reaction conditions to amplify the directing effect of the C3-ester.
-
Choice of Electrophile and Catalyst: Highly reactive electrophiles or strong Lewis acids can sometimes overcome the directing effect of the substituent, leading to mixtures.[1] Using milder electrophilic reagents and catalysts can enhance selectivity for the thermodynamically favored C5 product.
-
Steric Hindrance: While the C3-ester is not exceptionally bulky, introducing a sterically demanding group on the pyrrole nitrogen can further disfavor attack at the C2 position, thereby promoting C5 substitution.
Q3: Is it possible to achieve substitution at the C2 or C4 positions, and what strategies can be employed?
While C5 is the preferred site for electrophilic attack, functionalization at C2 or C4 is achievable through alternative strategies that override the inherent electronic preferences.
-
Directed ortho-Metalation (DoM): This is a powerful technique for functionalizing positions adjacent to a directing group. For C2-functionalization, N-protection with a suitable directing group (e.g., Boc, SEM) is typically required.[5] Subsequent treatment with a strong base like n-butyllithium or s-butyllithium can selectively deprotonate the C2 position, which can then be quenched with an electrophile.[5]
-
Halogen-Metal Exchange: If a halogen is present at the desired position (C2 or C4), a halogen-metal exchange reaction using an organolithium reagent can generate a nucleophilic pyrrole species at that specific carbon, which can then react with an electrophile.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, offer a versatile method for introducing substituents at specific positions.[5] This requires the initial synthesis of a halo- or boro-substituted pyrrole precursor.[6]
Q4: My lithiation reaction is not regioselective, leading to a mixture of products or decomposition. What are the critical parameters to control?
The success of a lithiation reaction hinges on precise control of several experimental variables.
-
Choice of Base: The choice of organolithium base is critical. n-Butyllithium can sometimes lead to mixtures.[7] Stronger, more sterically hindered bases like s-butyllithium or lithium tetramethylpiperidide (LTMP) can offer improved regioselectivity.[5]
-
N-Protection: Unprotected pyrroles are acidic at the N-H position and will be deprotonated by strong bases.[7] Therefore, protection of the nitrogen is essential for C-lithiation. The choice of the N-protecting group can also influence the site of metalation.[5]
-
Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition.
-
Solvent and Additives: The solvent can influence the aggregation state and reactivity of the organolithium reagent. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, increasing the basicity and potentially altering the regioselectivity of the metalation.[8]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Scenario 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)
Issue: Poor regioselectivity in the Vilsmeier-Haack formylation of this compound, yielding a mixture of 2- and 5-formyl products.
-
Possible Cause: The Vilsmeier reagent (DMF/POCl₃) is highly reactive, and under standard conditions, the kinetic C2-product can be formed competitively.
-
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C) to favor the thermodynamically more stable C5-substituted product.
-
Order of Addition: Slowly add the Vilsmeier reagent to the solution of the pyrrole derivative to maintain a low concentration of the electrophile.
-
N-Protection: Introducing a bulky N-substituent can sterically hinder the C2-position, thereby enhancing C5-selectivity.
-
| Parameter | Standard Condition | Optimized Condition for C5-Selectivity |
| Temperature | Room Temperature | 0 °C to -20 °C |
| Reagent Addition | Rapid | Slow, dropwise addition |
| N-Substituent | H | Bulky group (e.g., TIPS, Boc) |
Issue: Low yield and significant byproduct formation during Friedel-Crafts acylation.
-
Possible Cause: Pyrroles are prone to polymerization under the strongly acidic conditions of many Friedel-Crafts reactions.[1] The electron-withdrawing nature of the C3-ester may also deactivate the ring, requiring harsh conditions that promote degradation.
-
Troubleshooting & Optimization:
-
Milder Lewis Acid: Replace strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or trifluoroacetic anhydride (TFAA) activation of the carboxylic acid.[1]
-
N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, acyl) can reduce the ring's propensity to polymerize.[1]
-
Pre-formed Acylium Ion: Use a pre-formed acylium ion or a mixed anhydride to avoid the harsh conditions of traditional Friedel-Crafts reactions.
-
Scenario 2: Metalation and Subsequent Functionalization
Issue: Attempted C2-lithiation of N-Boc-methyl 1H-pyrrole-3-carboxylate with n-BuLi results in a mixture of C2- and C5-lithiated species.
-
Possible Cause: While the N-Boc group directs lithiation to the C2 position, n-BuLi may not be sufficiently selective.
-
Troubleshooting & Optimization:
-
Change of Base: Employ a more sterically hindered and selective base like s-butyllithium or lithium tetramethylpiperidide (LTMP).
-
Solvent System: The choice of solvent can influence the outcome. Ethereal solvents like THF are standard, but the addition of a coordinating agent like TMEDA can enhance the reactivity and selectivity of the lithiation.
-
Experimental Workflow for Regioselective C2-Lithiation and Silylation
Caption: Workflow for C2-silylation via directed metalation.
Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions
Issue: Low yield in the Suzuki coupling of methyl 5-bromo-1H-pyrrole-3-carboxylate with an arylboronic acid.
-
Possible Cause:
-
Catalyst Deactivation: The unprotected N-H group can interact with the palladium catalyst, leading to deactivation.
-
Poor Solubility: The pyrrole substrate or the boronic acid may have poor solubility in the reaction mixture.
-
Inefficient Transmetalation: The choice of base and solvent system may not be optimal for the transmetalation step.
-
-
Troubleshooting & Optimization:
-
N-Protection: Protect the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc to improve solubility and prevent catalyst inhibition.[9]
-
Ligand Screening: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands like SPhos or XPhos often improve catalytic activity.
-
Base and Solvent System: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) to find the optimal conditions for the specific substrates.
-
Decision Tree for Troubleshooting Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
-
Lopchuk, J. M., et al. (2013). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Viradiya, C., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
-
Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids 12a–d. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Metalation of Pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Pearson. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
-
ACS Publications. (n.d.). METALATION OF PYRROLE, 1-METHYLPYRROLE, AND 1-PHENYLPYRROLE WITH n-BUTYLLITHIUM. Retrieved from [Link]
-
My Ace Homework. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo and regioselectivity in the reactions of polyfunctional pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). New Perspectives on Classical Heterocyclic Reactions Involving Pyrrole Derivatives. Retrieved from [Link]
-
PubMed. (2000). Lithiation of meso-octamethylcalix[10]pyrrole: a general route to C-Rim monosubstituted calix[10]pyrroles. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Methyl 1H-pyrrole-3-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 1H-pyrrole-3-carboxylate. This guide is designed to provide in-depth troubleshooting for common issues encountered during the chemical modification of this versatile heterocyclic building block. Instead of a rigid list of steps, we will explore the causality behind experimental outcomes and provide logical, field-proven solutions to enhance the success of your synthetic campaigns.
General Principles for Pyrrole Chemistry
Before addressing specific reactions, it's crucial to acknowledge the inherent reactivity and potential instability of the pyrrole core. Pyrroles are electron-rich aromatic systems, making them highly susceptible to electrophilic attack but also prone to degradation under certain conditions.
-
Atmosphere: Many reactions, especially those involving strong bases or organometallics, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen and moisture.
-
Purity of Reagents: The quality of starting materials and solvents can significantly impact reaction outcomes. Impurities can lead to side reactions, lower yields, and complex purification challenges.[1]
-
Stability: Pyrrole and its derivatives can be sensitive to strong acids, light, and heat, which may cause polymerization or decomposition into dark, tarry substances.[1] Always monitor reactions carefully and consider the stability of your product during workup and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Alkylation & N-Arylation
This section focuses on the substitution at the nitrogen atom of the pyrrole ring.
Question 1: My N-alkylation of this compound with an alkyl halide is resulting in low yield and recovery of starting material. What's going wrong?
Answer:
This is a very common issue that almost always points to inefficient deprotonation of the pyrrole nitrogen. The N-H proton of pyrrole is only weakly acidic (pKa ≈ 17.5 in DMSO), meaning a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic pyrrolide anion.
Plausible Causes & Solutions:
-
Insufficient Base Strength: Weak bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often not strong enough to fully deprotonate the pyrrole. This leads to a slow reaction or an equilibrium that favors the starting materials.
-
Presence of Moisture: Protic contaminants like water or alcohols will quench strong bases and the pyrrolide anion, halting the reaction.
Troubleshooting Protocol: Optimizing N-Alkylation
-
Rigorous Drying: Ensure your reaction flask is oven- or flame-dried. Use anhydrous solvents; for example, distill THF from sodium/benzophenone or use packaged anhydrous grade DMF.
-
Select an Appropriate Base: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is the most common and effective choice.
-
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in dry DMF under an inert atmosphere, add a solution of this compound (1.0 eq.) in dry DMF at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe hydrogen gas evolution, indicating deprotonation.
-
Slowly add your alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
| Base | pKa of Conjugate Acid | Typical Solvent | Recommendation |
| K₂CO₃ | ~10.3 | Acetone, DMF | Generally insufficient for complete deprotonation.[2] |
| Cs₂CO₃ | ~10.3 | DMF, DMPU | More soluble and effective than K₂CO₃, but may still be slow.[3] |
| NaH | ~36 | THF, DMF | Highly Recommended. Irreversibly deprotonates pyrrole.[3] |
| KH | ~36 | THF, DMF | Highly Recommended. More reactive than NaH. |
Question 2: I'm observing a mixture of N-alkylated and C-alkylated products. How can I improve the N-selectivity?
Answer:
The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the ring carbons (C2/C5). The regiochemical outcome is a delicate balance of factors including the counter-ion, solvent, and the nature of the electrophile.
Plausible Causes & Solutions:
-
Ionic vs. Covalent N-Metal Bond: With alkali metal cations like Li⁺, Na⁺, and K⁺, the interaction with the pyrrolide anion is largely ionic, leaving the nitrogen as the most nucleophilic site.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent at solvating the metal cation, further freeing the nitrogen lone pair for attack and favoring N-alkylation. Protic solvents can favor C-alkylation.[4]
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is a "harder" nucleophilic center than the carbon atoms. Hard electrophiles (like dimethyl sulfate) tend to react at the nitrogen, while softer electrophiles might show increased C-alkylation.
Workflow for Maximizing N-Selectivity
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Category 2: Electrophilic Acylation (Friedel-Crafts Type)
This section covers the introduction of acyl groups at the carbon atoms of the pyrrole ring.
Question 3: I am trying to perform a Friedel-Crafts acylation on this compound to get the 5-acyl derivative, but the reaction is messy, low-yielding, and I'm getting the 2-acyl isomer.
Answer:
This is a classic regioselectivity challenge in pyrrole chemistry. The ester at the C3 position is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution. However, the nitrogen lone pair is still a powerful activating group. The interplay between these two dictates the outcome.
-
Inherent Reactivity: Electrophilic substitution on pyrrole itself preferentially occurs at the C2 (α) position due to superior resonance stabilization of the cationic intermediate (the Wheland intermediate).[5]
-
Directing Effects: The C3-ester deactivates the adjacent C2 and C4 positions most strongly. This leaves the C5 position as the most favorable site for electrophilic attack, but the C2 position remains kinetically competitive.
Plausible Causes & Solutions:
-
Harsh Lewis Acids: Strong Lewis acids like AlCl₃ can complex with the carbonyl of the ester group and the pyrrole nitrogen, leading to complex mixtures and potential decomposition.
-
Reaction Conditions: High temperatures can lead to product decomposition and isomerization.
Troubleshooting Protocol: Controlled C5-Acylation
A milder, more selective acylation can often be achieved using a nucleophilic catalyst instead of a strong Lewis acid. The bicyclic amidine 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective catalyst for the acylation of N-methylpyrrole, proceeding through a reactive N-acylamidinium intermediate.[6] While your substrate is N-H, a similar principle of activating the acylating agent without a harsh Lewis acid is beneficial.
Recommended Protocol (Vilsmeier-Haack type conditions for formylation, adaptable for acylation):
For introducing an acyl group, a milder approach than traditional Friedel-Crafts is often necessary.
-
Reagent Preparation (Vilsmeier Reagent for Formylation): In a flask under an inert atmosphere, cool DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Slowly add a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane) to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., to 50-60 °C) while monitoring carefully by TLC.
-
Workup: Cool the reaction mixture and pour it slowly into a stirred solution of ice and aqueous sodium acetate. Stir until hydrolysis is complete, then extract the product with an organic solvent (e.g., ethyl acetate). This procedure is primarily for formylation but highlights the principle of using milder activating agents. For other acyl groups, using the corresponding acid anhydride with a milder Lewis acid like ZnCl₂ or In(OTf)₃ can provide better selectivity.
Caption: Decision process for optimizing C5-acylation of this compound.
Category 3: Ester Hydrolysis
Question 4: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using NaOH, but the reaction is sluggish and I see significant decomposition (darkening of the solution). What is a more reliable method?
Answer:
The electron-rich pyrrole ring is sensitive to the harsh conditions (high pH and elevated temperatures) often required for the saponification of methyl esters. This can lead to ring-opening, polymerization, or other degradation pathways.
Plausible Causes & Solutions:
-
Harsh Basic Conditions: Concentrated NaOH, especially with heating, can degrade the pyrrole nucleus.
-
Reaction Temperature: High temperatures accelerate both the desired hydrolysis and the undesired decomposition.
Troubleshooting Protocol: Mild Ester Hydrolysis
The key is to use conditions that are effective at a lower temperature. Lithium hydroxide (LiOH) is often superior for this purpose as it can effectively hydrolyze esters at or slightly above room temperature.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio). Using a co-solvent ensures the substrate remains in solution.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Gentle warming (e.g., to 40 °C) can be applied if the reaction is slow, but should be done cautiously.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with cold 1N HCl until the pH is ~3-4.
-
The carboxylic acid product will often precipitate. If it does, it can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
This method minimizes exposure to harsh conditions, preserving the integrity of the pyrrole ring and leading to a cleaner crude product. A similar approach using tert-butyl esters, which can be cleaved under acidic conditions with reagents like TFA, is also a common strategy in pyrrole synthesis to avoid harsh basic hydrolysis.[7]
References
- BIOSYNCE. (2025).
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. [Link]
-
Macdonald, S. J. F., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 11(22), 5222–5225. [Link]
-
Wikipedia. Pyrrole. Wikipedia. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
side reaction pathways in the synthesis of methyl 1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we will dissect common side reaction pathways, troubleshoot experimental challenges, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of substituted pyrroles, such as this compound, can be influenced by a variety of factors leading to undesired side products and reduced yields.[1] This section provides a systematic approach to identifying and resolving these common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.[1] - Poor Quality Starting Materials: Impurities in precursors can lead to side reactions.[1] - Ineffective Catalyst: The chosen catalyst may be inactive or poisoned. | - Optimize Reaction Parameters: Systematically vary temperature and reaction time while monitoring progress by TLC or LC-MS. - Purify Starting Materials: Ensure the purity of all reactants and solvents before use. - Select an Appropriate Catalyst: For Paal-Knorr type syntheses, weak acids like acetic acid can accelerate the reaction.[2] |
| Formation of Polymeric Byproducts | - High Reactivity of Pyrrole Ring: The electron-rich pyrrole ring is susceptible to polymerization under strongly acidic or oxidative conditions. | - Maintain Neutral or Weakly Acidic pH: For the Paal-Knorr synthesis, avoid pH < 3 to prevent furan formation and polymerization.[2] - Work Under an Inert Atmosphere: Use nitrogen or argon to prevent oxidation of the pyrrole product. |
| Presence of N-Alkylated Impurities | - Reaction with Alkylating Agents: If the synthesis involves alkyl halides or other alkylating agents, competitive N-alkylation of the pyrrole nitrogen can occur.[3] | - Use a Protecting Group: Protect the pyrrole nitrogen with a suitable group (e.g., Boc, Ts) before subsequent reaction steps. - Optimize Base and Solvent: In reactions like the van Leusen synthesis, the choice of a non-nucleophilic base (e.g., NaH, t-BuOK) and an aprotic polar solvent can minimize N-alkylation.[4] |
| Hydrolysis of the Methyl Ester | - Presence of Water and Acid/Base: The methyl ester is susceptible to hydrolysis, especially under harsh acidic or basic workup or purification conditions.[5][6] | - Perform Anhydrous Workup: Use anhydrous solvents and drying agents during extraction and purification. - Utilize Mild Purification Techniques: Employ column chromatography with neutral or slightly acidic eluents. Avoid strongly basic or acidic conditions. |
| Formation of Isomeric Byproducts | - Lack of Regioselectivity: Depending on the synthetic route, substitution at other positions on the pyrrole ring can occur. For example, acylation of 1-methylpyrrole can yield both 2- and 3-substituted products.[7] | - Choose a Regioselective Synthesis: The Barton-Zard synthesis, for instance, is particularly useful for accessing pyrroles with substitution at the 3 and 4 positions.[8] - Employ Directing Groups: The use of specific directing groups can favor the formation of the desired isomer. |
Visualizing Troubleshooting Pathways
A logical approach is critical when troubleshooting a synthetic reaction. The following diagram outlines a decision-making workflow for addressing common issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthetic issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for producing this compound with high regioselectivity?
Several named reactions can be employed for pyrrole synthesis, each with its own advantages and disadvantages regarding regioselectivity.[9][10][11]
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][12] While versatile, the synthesis of the required 1,4-dicarbonyl precursor can be challenging.[12]
-
Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and is effective for creating 3,4-disubstituted pyrroles.[4][13] Careful control of the base and solvent is crucial for good yields.[4]
-
Barton-Zard Synthesis: This is a powerful method for synthesizing pyrroles with substitution at the 3 and 4 positions and involves the reaction of a nitroalkene with an α-isocyanoacetate.[8][14]
-
Hantzsch Pyrrole Synthesis: This route involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][9] While effective, yields can sometimes be low.[5]
For specifically targeting the 3-carboxylate substitution pattern, a strategy starting from a precursor that already contains the desired functionality at the 3-position is often the most direct approach.
Q2: How can I prevent the formation of N-substituted byproducts?
N-alkylation or N-acylation is a common side reaction due to the nucleophilicity of the pyrrole nitrogen.[3] To mitigate this:
-
Use of a Strong, Non-Nucleophilic Base: In reactions like the van Leusen synthesis, bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred as they are less likely to act as nucleophiles themselves.[4]
-
Protecting the Nitrogen: If the reaction conditions are harsh or involve strong electrophiles, protecting the pyrrole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can be an effective strategy. This protecting group can be removed in a subsequent step.
-
Reaction in Ionic Liquids: Some studies have shown that conducting N-alkylation reactions in ionic liquids can lead to high regioselectivity for N-substitution, which could be adapted to direct substitution away from the nitrogen if desired.[3]
Q3: What is the mechanism of the Paal-Knorr synthesis, and how can understanding it help in troubleshooting?
The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[10] This is followed by a cyclization step where the amine attacks the second carbonyl group, and subsequent dehydration steps lead to the aromatic pyrrole ring.[10][12]
Understanding this mechanism highlights several critical points for troubleshooting:
-
The rate-determining step is often the ring formation. [12] Therefore, conditions that favor this intramolecular cyclization, such as the use of a weak acid to activate the carbonyl groups, can improve the reaction rate.[2]
-
The reaction is reversible in its initial stages. An excess of the amine or ammonia is often used to drive the equilibrium towards product formation.[2]
-
Overly acidic conditions (pH < 3) can lead to the formation of furan byproducts. [2] This is because under strongly acidic conditions, the dehydration of the dicarbonyl compound to form a furan (the Paal-Knorr Furan Synthesis) can compete with or dominate the reaction with the amine.[12]
Caption: Simplified reaction pathways in the Paal-Knorr synthesis.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which can lead to degradation.[1] To enhance the stability of this compound:
-
Storage Conditions: Store the purified compound in an airtight container, protected from light (e.g., in an amber vial), and at low temperatures.[1] Storing under an inert atmosphere (nitrogen or argon) can also be beneficial.
-
Purity: Ensure the final product is free from acidic or basic impurities that might catalyze decomposition.
-
Structural Modification: In the context of drug development, if the pyrrole core proves to be too unstable, medicinal chemists may explore the synthesis of analogs with electron-withdrawing groups on the pyrrole ring, which can sometimes increase stability.
References
- BIOSYNCE. (2025, June 13).
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Benchchem. The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles.
- Wikipedia. (2023, March 23). Barton–Zard reaction.
- SynArchive. Barton-Zard Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)
- ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Wikipedia. (2023, April 1). Paal–Knorr synthesis.
- Organic Chemistry Portal. Synthesis of pyrroles.
- ResearchGate. (2017, January).
- Organic Chemistry Portal. Van Leusen Reaction.
- National Center for Biotechnology Information. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- ResearchGate. Scheme 2.
- ResearchGate. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- Pipzine Chemicals. 1-Methyl-1H-pyrrole-3-carboxylic Acid.
- National Center for Biotechnology Information. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-.
- ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- ResearchGate. 58 questions with answers in PYRROLES | Science topic.
- ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- ChemicalBook.
- MDPI. (2015, December 2).
- ResearchGate. (2025, August 10). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- BLD Pharm.
- ResearchGate. (2023, September 20).
- National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis.
- Organic Chemistry Portal.
- The University of Texas at Austin.
- OUCI. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis oftert-Butyl Esters.
- Sigma-Aldrich.
- National Center for Biotechnology Information.
Sources
- 1. biosynce.com [biosynce.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 1H-pyrrole-3-carboxylate
Welcome to the Technical Support Center for the synthesis of methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the critical issue of catalyst poisoning. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.
Introduction to Catalyst Poisoning in Pyrrole Synthesis
The synthesis of substituted pyrroles, including this compound, often relies on transition metal catalysis, with palladium and rhodium complexes being particularly effective. However, the catalytic activity of these metals is highly susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning. This deactivation can lead to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts. Understanding the sources of catalyst poisons and implementing strategies to mitigate their effects are crucial for a successful and reproducible synthesis.
This guide will delve into the common causes of catalyst poisoning encountered during the synthesis of this compound, provide systematic troubleshooting guides, and offer protocols for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr synthesis of this compound is giving a very low yield. What are the most common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors. The most common issues are improper reaction conditions (specifically pH), the choice and activity of the catalyst, the purity of your starting materials, and the nature of the amine substrate. Harsh reaction conditions, such as prolonged heating in strong acid, are a frequent cause of yield degradation.[1] It is also possible that side reactions, such as the formation of furan derivatives, are consuming your starting materials.
Q2: I suspect my catalyst is poisoned. What are the typical signs of catalyst deactivation?
Signs of catalyst poisoning include:
-
A significant decrease in reaction rate compared to previous successful runs.
-
The reaction stalling before reaching completion, even with extended reaction times.
-
An increase in the formation of byproducts.
-
A change in the physical appearance of the catalyst (e.g., color change, aggregation).
Q3: What are the most common catalyst poisons I should be aware of in this synthesis?
Common catalyst poisons include sulfur compounds, nitrogen-containing heterocycles, halides, and organophosphorus compounds.[2] These can be introduced as impurities in your starting materials (e.g., methyl acetoacetate, aminoacrylate derivatives) or solvents. Even the pyrrole product itself or nitrogen-containing byproducts can act as inhibitors for some catalysts.[3]
Q4: Can I reuse my palladium or rhodium catalyst for multiple reactions?
In principle, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. The reusability of a catalyst depends on the specific reaction conditions and the purity of the reagents. It is often necessary to regenerate the catalyst to restore its activity.
Q5: Is it possible to regenerate a poisoned catalyst?
Yes, in many cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common techniques include thermal treatment to burn off organic residues, chemical washing with acids or bases to remove adsorbed poisons, and reduction treatments to restore the active metal sites.[4]
Troubleshooting Guide: Catalyst Poisoning and Low Yields
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Poisoning | Verify Catalyst Activity: Test the catalyst with a known, reliable reaction to confirm its activity. Purify Starting Materials: Impurities in starting materials are a primary source of catalyst poisons. Consider purifying reagents like methyl acetoacetate by distillation. Use an Inert Atmosphere: For sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| Suboptimal Reaction Conditions | Optimize Temperature: Gradually increase or decrease the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Adjust pH: For acid-catalyzed reactions like the Paal-Knorr synthesis, maintain a weakly acidic to neutral pH (pH > 3) to avoid the formation of furan byproducts.[5] Screen Solvents: The choice of solvent can significantly impact the reaction rate and selectivity. |
| Poorly Reactive Starting Materials | Check Purity: Ensure the purity of your starting materials. Use freshly distilled or purified reagents.[4] Consider Alternative Synthetic Routes: If starting materials are inherently unreactive under various conditions, exploring a different synthetic pathway may be necessary. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Furan Formation (in Paal-Knorr Synthesis) | Control Acidity: Avoid strongly acidic conditions. The use of a milder acid catalyst or a buffer system can be effective.[5] |
| Polymerization/Tar Formation | Lower Reaction Temperature: High temperatures can promote polymerization of the starting materials or the pyrrole product.[4] Use a Milder Catalyst: Strong acids can contribute to the degradation of reactants and products.[4] Reduce Reaction Time: Monitor the reaction closely and stop it once the product is formed to prevent subsequent degradation.[6] |
| Side Reactions of Starting Materials | Re-evaluate Reagent Compatibility: Consider potential side reactions between your starting materials under the chosen conditions. Optimize Stoichiometry: Adjusting the ratio of reactants can sometimes minimize side reactions. |
Visualizing Catalyst Deactivation
The following diagram illustrates the common mechanisms of catalyst poisoning.
Caption: Common mechanisms of catalyst poisoning on a metal surface.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Test
This protocol can be used to assess the activity of a fresh or regenerated catalyst using a standard test reaction.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and reflux condenser, add a known amount of a standard substrate (e.g., a simple 1,4-dicarbonyl compound for Paal-Knorr).
-
Solvent and Amine Addition: Add the appropriate solvent and a primary amine.
-
Catalyst Addition: Add the catalyst to be tested at a specific loading (e.g., 5 mol%).
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS at regular intervals.
-
Analysis: Compare the reaction rate and final conversion to that of a known active catalyst to determine the relative activity.
Protocol 2: General Procedure for Catalyst Regeneration (Chemical Washing)
This protocol is a general guideline for regenerating a palladium or rhodium catalyst poisoned by organic impurities or weakly coordinating species.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration.
-
Solvent Washing: Wash the catalyst sequentially with:
-
The reaction solvent to remove residual reactants and products.
-
A polar solvent (e.g., methanol or ethanol).
-
Deionized water.
-
-
Acid/Base Wash (Optional):
-
For basic poisons (e.g., nitrogen compounds), wash with a dilute acid solution (e.g., 5% acetic acid).[3]
-
For acidic poisons, wash with a dilute base solution (e.g., 5% sodium bicarbonate).
-
-
Final Rinsing: Rinse thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Protocol 3: General Procedure for Catalyst Regeneration (Thermal Treatment)
This method is suitable for removing strongly adsorbed organic residues and coke from the catalyst surface.
-
Catalyst Preparation: Place the recovered and washed catalyst in a ceramic crucible.
-
Calcination: Heat the catalyst in a furnace with a slow stream of air or an inert gas containing a small percentage of oxygen.
-
Temperature Program: Gradually increase the temperature to a point sufficient to burn off the organic material but below the sintering temperature of the catalyst (typically 300-500 °C for supported catalysts).
-
Cooling: After a set period, cool the catalyst slowly to room temperature under an inert atmosphere.
Caution: Thermal regeneration should be performed with care to avoid damaging the catalyst structure.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low yields in your synthesis.
Sources
Technical Support Center: Solvent Effects on the Synthesis of Methyl 1H-Pyrrole-3-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 1H-pyrrole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of this valuable heterocyclic building block. My objective is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of a critical, yet often underestimated, reaction parameter: the solvent. By understanding the causal relationships between your choice of solvent and the reaction outcome, you can more effectively troubleshoot issues, optimize yields, and ensure the reproducibility of your results.
The synthesis of 3-alkoxycarbonyl pyrroles is most commonly achieved via the Van Leusen pyrrole synthesis . This powerful reaction involves the base-mediated cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound, in this case, a methyl acrylate derivative. The success of this reaction is profoundly dependent on the solvent's ability to facilitate the formation of key intermediates and prevent undesirable side reactions.
Logical Framework: The Role of the Solvent
The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction. Its properties dictate the solubility of reagents, the efficacy of the base, the stability of charged intermediates, and the overall reaction kinetics. Understanding this interplay is the foundation of effective troubleshooting.
Caption: Interplay of solvent properties and reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a direct focus on the solvent as the root cause and solution.
Q1: My reaction has a very low yield or has failed completely. The starting materials are largely unconsumed. What's wrong?
A1: This is a classic symptom of base deactivation or poor reagent solubility, both of which are directly tied to your solvent choice. The Van Leusen reaction typically employs a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the TosMIC.
-
Causality—Base Deactivation: Sodium hydride reacts violently and irreversibly with even trace amounts of protic solvents (like water or alcohols). If your solvent is not rigorously anhydrous, the base will be consumed before it can deprotonate the TosMIC, halting the reaction.
-
Troubleshooting Steps:
-
Verify Solvent Type: Ensure you are using a polar aprotic solvent. Tetrahydrofuran (THF) is the most common and effective choice.[1][2] Other options include 1,2-dimethoxyethane (DME), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from sodium/benzophenone for THF). Store the solvent over molecular sieves.
-
Check Reagent Solubility: If your specific acrylate starting material has poor solubility in THF, consider a more polar solvent like DMF. However, be aware that DMF is more difficult to remove during workup.
-
Q2: The reaction is proceeding, but it is extremely sluggish and requires extended heating. How can I improve the reaction rate?
A2: A slow reaction rate points to insufficient stabilization of the charged intermediates in the reaction mechanism. The choice of a solvent with the appropriate polarity is key to overcoming this kinetic barrier.
-
Causality—Transition State Stabilization: The Van Leusen mechanism involves the formation of several anionic intermediates. A polar solvent can stabilize these charged species through dipole-dipole interactions, lowering the activation energy of the key steps and accelerating the reaction.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a less polar solvent like diethyl ether or toluene, switching to THF will provide a significant rate enhancement.
-
Consider Highly Polar Options: For particularly stubborn substrates, switching from THF to DMF or DMSO can further increase the rate. These solvents excel at solvating cations, which frees the corresponding anion to be more reactive.
-
Temperature Control: While increasing temperature can help, optimizing the solvent is often a more effective and cleaner solution. High temperatures can sometimes promote side reactions.[3]
-
| Solvent | Dielectric Constant (ε) | Type | Typical Impact on Van Leusen Synthesis |
| Toluene | 2.4 | Nonpolar Aprotic | Very slow reaction rate; poor solubility for intermediates. |
| Diethyl Ether | 4.3 | Aprotic | Slow reaction rate; often insufficient for good yields. |
| THF | 7.6 | Polar Aprotic | Excellent balance of reactivity and ease of handling. The standard choice. [1] |
| DMF | 37 | Polar Aprotic | Very fast reaction rate, but difficult to remove and requires careful purification. |
| Methanol | 33 | Protic | Incompatible. Will quench the sodium hydride base instantly. |
| Water | 80 | Protic | Incompatible. [4] |
Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What is causing this polymerization?
A3: The formation of dark, insoluble materials is characteristic of pyrrole polymerization. Pyrroles are electron-rich aromatic rings that are highly susceptible to polymerization under acidic or oxidative conditions.[5] While the Van Leusen reaction is conducted under basic conditions, improper solvent choice or workup procedures can create environments that trigger this side reaction.
-
Causality—Reaction Inhomogeneity: If the base is not well-dispersed or if reactants are not fully dissolved, localized areas of high concentration can lead to uncontrolled side reactions. A good solvent ensures a homogeneous reaction mixture.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Use a solvent that fully dissolves all starting materials at the reaction temperature. If solids are present, ensure vigorous stirring.
-
Maintain an Inert Atmosphere: While not strictly a solvent issue, atmospheric oxygen can promote oxidative polymerization.[5] Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon), which is standard practice when using NaH. The solvent should be degassed if necessary.
-
Careful Quenching: During workup, the reaction is quenched (e.g., with a saturated solution of ammonium chloride).[1] This should be done slowly and at a low temperature (e.g., 0 °C) to dissipate heat and prevent the formation of localized acidic or hot spots that could degrade the sensitive pyrrole product.
-
Detailed Experimental Protocol
This protocol for the Van Leusen synthesis of this compound is designed to be a self-validating system, where careful attention to the role of the solvent is paramount.
Synthesis of this compound via Van Leusen Reaction
Caption: Experimental workflow for the Van Leusen synthesis.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Methyl acrylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexane
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 eq).
-
Wash the NaH twice with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF to the flask to create a slurry. The use of anhydrous THF is critical to prevent quenching the base.[1][2]
-
Cool the slurry to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve TosMIC (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH slurry.
-
Stir the resulting mixture at 0 °C for 20 minutes. You should observe the formation of the sodium salt of TosMIC.
-
Add methyl acrylate (1.1 eq), dissolved in anhydrous THF, dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the TosMIC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a polar aprotic solvent in the Van Leusen synthesis?
A1: The polar aprotic solvent, typically THF, plays two key roles. First, it effectively solvates the sodium cation (Na⁺) from the deprotonated TosMIC, making the TosMIC anion more "naked" and nucleophilic. Second, it stabilizes the charged intermediates formed during the 1,4-addition and the subsequent cyclization, lowering the overall activation energy and facilitating the reaction.
Sources
Technical Support Center: Workup Procedures for Methyl 1H-pyrrole-3-carboxylate Reactions
Welcome to the technical support center for methyl 1H-pyrrole-3-carboxylate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecules.
Introduction: The Nuances of Working with this compound
This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] However, the pyrrole ring's electron-rich nature, while synthetically useful, can also lead to challenges during reaction workup, such as product instability, difficult-to-remove byproducts, and purification complexities.[2][3] This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the workup of your this compound reactions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product After Workup
Question: My reaction (e.g., an N-alkylation or acylation) appears complete by TLC, but after aqueous workup and extraction, I have a low yield of my desired this compound derivative. What could be the issue?
Answer: Several factors could contribute to this, often related to the stability of the pyrrole ring and the specific reaction conditions.
-
Potential Cause 1: Acid Sensitivity. Pyrroles are known to be sensitive to strong acidic conditions, which can lead to polymerization or decomposition. If your workup involves an acid wash (e.g., to neutralize a base), you may be losing your product.
-
Solution: Use a milder acid for neutralization, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid like acetic acid.[4] Perform the wash quickly and at a low temperature (e.g., in an ice bath).
-
-
Potential Cause 2: Emulsion Formation. During liquid-liquid extraction, the presence of polar byproducts or unreacted starting materials can lead to the formation of stable emulsions, trapping your product in the interface.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a different polarity. Gentle swirling or centrifugation can also be effective.
-
-
Potential Cause 3: Water Solubility. While this compound itself has limited water solubility, some derivatives, particularly those with polar functional groups, may have significant solubility in the aqueous layer.
-
Solution: Before discarding the aqueous layer, perform a back-extraction with a more polar organic solvent like ethyl acetate or dichloromethane. You can also saturate the aqueous layer with sodium chloride to decrease the solubility of your organic product (salting out).
-
Problem 2: Difficulty in Removing Byproducts During Purification
Question: I've isolated my crude product, but it's contaminated with persistent impurities that are difficult to separate by column chromatography. How can I improve the purification?
Answer: The choice of purification strategy depends heavily on the nature of the impurities.
-
Scenario 1: Unreacted Starting Materials.
-
If the impurity is an amine: An acid wash during the workup can protonate the amine, making it water-soluble and easily removable with the aqueous layer.
-
If the impurity is an acidic starting material (e.g., a carboxylic acid): A basic wash with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the acid to its salt, which will be extracted into the aqueous phase.[5]
-
-
Scenario 2: Closely Eluting Byproducts on Silica Gel.
-
Solution 1: Recrystallization. If your product is a solid, recrystallization is often a highly effective method for purification.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find the optimal conditions.
-
Solution 2: Alternative Chromatographic Techniques. If column chromatography on silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[7]
-
Solution 3: Chemical Treatment. In some cases, impurities can be chemically altered to facilitate their removal. For example, if you have a highly polar impurity, you might be able to silylate it to make it less polar and easier to separate.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the aqueous workup of a reaction involving this compound?
A1: A typical and effective workup procedure involves the following steps:
-
Quenching the Reaction: If your reaction involves reactive reagents (e.g., strong bases or organometallics), it's crucial to quench them safely. For instance, sodium hydride can be quenched with a saturated solution of ammonium chloride.[4]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Washing the Organic Layer:
-
Wash with a saturated NaHCO₃ solution to remove any acidic byproducts.
-
Wash with brine to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
Q2: My purified this compound derivative is colored. Is this a problem, and how can I decolorize it?
A2: Pyrrole-containing compounds can sometimes be susceptible to oxidation, leading to colored impurities. While a slight coloration might not affect the subsequent reaction, it's generally good practice to have a pure, colorless product.
-
Solution: You can often decolorize your product by treating a solution of it with a small amount of activated carbon (charcoal) and then filtering it through a pad of Celite.[5] Recrystallization can also be effective in removing colored impurities.
Q3: What is the recommended method for purifying this compound itself?
A3: For the parent compound, which is a solid at room temperature (melting point 85-89 °C), recrystallization is an excellent purification method. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexanes.[4] For larger quantities or to remove stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also effective.[4]
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench any reactive reagents.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., ethyl acetate).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Slowly add a less polar co-solvent (e.g., hexanes) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash | >90% (for removal of ionic impurities) | Simple, fast, and removes many common byproducts. | Can lead to emulsions; product may have some water solubility. |
| Recrystallization | >99% | Can provide very high purity for solid compounds. | Not suitable for oils or amorphous solids; can result in yield loss. |
| Column Chromatography | >98% | Versatile for a wide range of compounds and impurities. | Can be time-consuming and requires significant solvent usage. |
Visualization of Workflows
General Workup and Purification Workflow
Caption: Decision tree for the general workup and purification of this compound reactions.
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Formation and Excretion of Pyrrole-2-Carboxylate in Man. PubMed Central.
- National Center for Biotechnology Information. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- ACS Publications. (n.d.). Strategies for Corrole Functionalization. Chemical Reviews.
- Google Patents. (n.d.). Process for the purification of crude pyrroles.
- Scribd. (n.d.). Synthesis and Bilogical Evaluation of Pyrrole and Derivatives.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- Royal Society of Chemistry. (n.d.). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed Central.
- PubMed. (n.d.). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1.
- BLD Pharm. (n.d.). 2703-17-5|this compound.
- PubMed. (1976). Autotransfer chromatography in the characterization of pyrroles. Chemistry of multiple-spot phenomena. Journal of Chromatography.
- ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review).
- ResearchGate. (2025). Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines.
- DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
- PubMed. (n.d.). Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid.
- Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. (n.d.).
- Vibrant Pharma Inc. (n.d.). Pyrrole-3-carboxylic acid methyl ester.
- Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-3-carboxylic Acid.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- ResearchGate. (2025). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Sigma-Aldrich. (n.d.). This compound 97 2703-17-5.
- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
- Fluorochem. (n.d.). This compound.
- PubMed. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential.
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Technical Support Center: Monitoring Methyl 1H-pyrrole-3-carboxylate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving methyl 1H-pyrrole-3-carboxylate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to move beyond simple protocols and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and interpret your TLC results with confidence.
Core Principles: The "Why" Behind the Method
Monitoring reactions of this compound presents a unique set of challenges and opportunities. The pyrrole core, an electron-rich aromatic heterocycle, and the methyl ester functionality dictate its chromatographic behavior. Understanding these properties is the foundation of effective TLC.
The key feature of the pyrrole ring is the nitrogen lone pair's participation in the aromatic system. While this provides aromaticity, the N-H proton is weakly acidic and can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on a standard silica TLC plate. This interaction is often the primary cause of common issues like spot streaking.[1][2] Furthermore, the polarity of your molecule can change dramatically during a reaction. For instance, an N-alkylation reaction will yield a more nonpolar product compared to the starting material, while hydrolysis of the methyl ester will produce a highly polar carboxylic acid that may not move from the TLC baseline without significant solvent system modification.[3][4]
Therefore, every choice—from the solvent system to the visualization stain—must be made with the specific transformation in mind.
Experimental Workflow: A Validating Protocol
This protocol provides a reliable, self-validating method for monitoring a typical reaction, such as the N-alkylation of this compound.
Protocol 1: Standard TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink can chromatograph and interfere with results.[5]
-
Mark three lanes on the origin: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (approx. 1 mg/mL) of your starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[6]
-
Using a capillary tube, carefully and briefly touch the tube to the designated mark in the "S" lane. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[7]
-
Repeat for the "R" lane with the reaction mixture.
-
For the "C" (co-spot) lane, first spot the starting material, and then, in the exact same location, spot the reaction mixture. This lane is crucial for differentiating the starting material from a product with a very similar Rf value.[8]
-
-
Chromatogram Development:
-
Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[5][8]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatography.
-
Carefully place the TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.[9]
-
If spots are faint or not visible, proceed to chemical staining (see Table 2).
-
Troubleshooting Guide
This section addresses the most common issues encountered when running TLC for this compound reactions.
Question: My spots are streaking or tailing down the plate. What's wrong?
Answer: This is the most frequent problem for pyrrole derivatives and is almost always caused by the interaction between the basic/hydrogen-bond-donating pyrrole N-H group and the acidic silica gel stationary phase.[1][2]
-
Causality & Solution 1: Acid-Base Interaction. The acidic silanol groups on the silica plate strongly adsorb your compound, causing it to "drag" during elution rather than moving as a compact spot.
-
Action: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) into your solvent system will neutralize the most acidic sites on the silica, dramatically improving spot shape.[1][8] For very polar compounds, a solution of 1-10% ammonia in methanol, used as a co-solvent with dichloromethane, can also be effective.[8]
-
-
Causality & Solution 2: Sample Overloading. Applying too much sample to the origin overwhelms the stationary phase's capacity at that point.
-
Causality & Solution 3: Inappropriate Spotting Solvent. If you dissolve your sample in a very polar solvent (like methanol) for spotting, the solvent itself can interfere with the initial binding to the silica, causing a "ring" effect that streaks upon development.
-
Action: Dissolve your sample in a less polar, volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Question: I can't see any spots on my TLC plate after development.
Answer: This can be a frustrating issue, but it is typically resolved with a systematic check.
-
Causality & Solution 1: Non-UV Active Compounds. While the pyrrole ring is aromatic and should be UV active, sometimes the concentration is too low or the substituents alter its properties.[11]
-
Causality & Solution 2: Sample Too Dilute. The concentration of the compound on the plate is below the limit of detection for your visualization method.
-
Action: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin, allowing the solvent to fully evaporate between applications.[5]
-
-
Causality & Solution 3: Incorrect Chamber Setup. If the solvent level in the developing chamber is higher than the origin line on your TLC plate, your sample will dissolve directly into the solvent pool instead of eluting up the plate.[5]
-
Action: Always ensure the eluent level is well below the origin line (typically <0.5 cm deep).
-
Question: All my spots are stuck on the baseline or have all run to the solvent front.
Answer: This indicates a fundamental mismatch between the polarity of your eluent and your compounds.
-
Causality & Solution 1: Spots at Baseline (Rf ≈ 0). Your eluent is not polar enough to move the compounds off the highly polar silica. This is common for the carboxylic acid product of ester hydrolysis.[3][8]
-
Action: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane with 1-10% methanol.[13]
-
-
Causality & Solution 2: Spots at Solvent Front (Rf ≈ 1). Your eluent is too polar. It has such a high affinity for your compounds that it carries them up the plate with no retention. This might happen with a nonpolar N-alkylated product when using a polar solvent system.[8]
-
Action: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for a reaction involving this compound? A1: An excellent starting point is a mixture of a non-polar solvent and a moderately polar solvent. Begin with 7:3 Hexanes:Ethyl Acetate .[14] This system provides a good balance for the moderate polarity of the starting material. From there, you can adjust the ratio based on your initial result. If the spot doesn't move, increase ethyl acetate (e.g., to 1:1). If it runs to the top, increase hexanes (e.g., to 9:1).[1]
Q2: How do I choose the best visualization stain? A2: Always start with non-destructive UV light. If further visualization is needed, your choice depends on the functional groups involved.
-
Potassium Permanganate (KMnO₄): A great "all-rounder" that reacts with any oxidizable functional group. It's very sensitive but destructive.
-
p-Anisaldehyde: Excellent for nucleophilic groups and often gives a range of colors for different spots, which can be highly informative for distinguishing between products and byproducts.[15]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a specific stain known to give a characteristic color (often magenta or purple) with pyrroles and other electron-rich heterocycles. It is an excellent choice for confirming the presence of a pyrrole ring.[16]
Q3: Can the solvent system I develop for TLC be used directly for flash column chromatography? A3: Yes, the TLC solvent system is the basis for your column chromatography eluent. However, you will typically need to decrease the polarity slightly for the column. A good target Rf value on TLC for the compound you want to isolate via column chromatography is around 0.2-0.3 . This generally provides optimal separation on the column.[1]
Q4: My reaction seems to be creating multiple new spots. How can I identify the product? A4: This is common. First, use the co-spot lane to definitively identify any remaining starting material. The other spots are either intermediates, byproducts, or your desired product. If you have an expected structure for your product, consider its polarity relative to the starting material. For example, in an N-alkylation, the product is less polar and should have a higher Rf. For ester hydrolysis, the product is much more polar and will have a lower Rf. If possible, running a known standard of the product is the most definitive method.
Data Summary Tables
Table 1: Recommended Starting TLC Solvent Systems
| Reaction Type | Starting Material | Expected Product | Recommended Starting Eluent | Rationale |
| N-Alkylation | This compound | N-Alkyl-pyrrole ester | 8:2 Hexane:Ethyl Acetate | Product is less polar; a less polar system will show good separation. |
| Acylation (N- or C-) | This compound | Acylated pyrrole ester | 7:3 Hexane:Ethyl Acetate | Polarity change is moderate; standard system is a good starting point. |
| Ester Hydrolysis | This compound | Pyrrole-3-carboxylic acid | 9:1 DCM:Methanol (+0.5% Acetic Acid) | Product is a highly polar carboxylic acid; requires a polar eluent. Acid modifier prevents streaking. |
| Van Leusen Synthesis | TosMIC + α,β-unsaturated ester | This compound | 7:3 Petroleum Ether:Ethyl Acetate[14] | A literature-validated system for the formation of this specific molecule. |
Table 2: Common TLC Visualization Stains for Pyrrole Derivatives
| Stain | Preparation Summary | Visualization | Best For |
| UV Light | N/A (non-destructive) | Dark spots on a fluorescent green background (254 nm). | Initial check for all aromatic/conjugated compounds.[12] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O. | Yellow/brown spots on a purple background. Gentle heating may be required. | General purpose, sensitive to most oxidizable functional groups.[11] |
| p-Anisaldehyde | 5mL p-anisaldehyde, 7mL conc. H₂SO₄, 2mL acetic acid in 185mL ethanol. | Variety of colors (blue, green, red, purple) on a pink background after heating. | Differentiating compounds with different nucleophilic functional groups.[15] |
| Ehrlich's Reagent | 0.5g p-dimethylaminobenzaldehyde, 10mL conc. HCl, 40mL acetone. | Magenta, purple, or blue spots, often without heating. | Specifically identifying pyrroles and other electron-rich heterocycles. |
| Iodine | A few crystals of I₂ in a sealed chamber. | Brown spots on a light brown background. Often fades over time. | Unsaturated and aromatic compounds. Good, simple, semi-destructive method.[8][11] |
References
- BenchChem Technical Support Center. (n.d.). Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- BenchChem Technical Support Center. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Manikandan, J., et al. (2015). Methyl 4-(trifluoromethyl)
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-3-carboxylic Acid.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of California, Irvine. (n.d.). TLC Visualization Methods.
- BenchChem Technical Support Center. (n.d.). Troubleshooting TLC of Halogenated Aromatic Compounds.
- Wang, C., et al. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Organic Chemistry Portal. (n.d.). TLC stains.
- Dr. Aman. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!
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- National Center for Biotechnology Information. (n.d.).
- Pettersen, E.F., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
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- Reddit. (2022).
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- Viradiya, C., et al. (2015).
- Amerigo Scientific. (n.d.). Methyl 1-acetyl-1H-pyrrole-3-carboxylate (95%).
- National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. PubChem, NIH.
- Sigma-Aldrich. (n.d.). This compound 97.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
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- Wikipedia. (n.d.). Pyrrole.
- Fluorochem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 2703-17-5.
- National Center for Biotechnology Information. (2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. NIH.
- National Center for Biotechnology Information. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH.
- MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
- The Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. 1-Methyl-1H-pyrrole-3-carboxylic Acid: Properties, Uses, Safety Data, Supplier Information | High-Quality Pyrrole Derivatives China [pipzine-chem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. silicycle.com [silicycle.com]
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- 12. TLC stains [reachdevices.com]
- 13. Chromatography [chem.rochester.edu]
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- 16. silicycle.com [silicycle.com]
Technical Support Center: Purification of Crude Methyl 1H-Pyrrole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude methyl 1H-pyrrole-3-carboxylate. Our focus is on delivering practical, field-proven methodologies that ensure the highest standards of product purity, essential for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials and Reagents: Depending on the synthesis, this can include precursors like TosMIC (toluenesulfonylmethyl isocyanide), various acrylates, or reagents from Hantzsch pyrrole synthesis.[1][2]
-
Polymeric Byproducts: Pyrroles, particularly under acidic conditions or when exposed to air and light, are susceptible to polymerization, leading to intractable, often colored, tars.[3]
-
Oxidation Products: Exposure to air can cause the formation of colored impurities, resulting in a product that appears yellow, pink, or brown.[3]
-
Basic Impurities: If the synthesis involves the dehydration of a pyrrolidine precursor, residual pyrrolidines can be a significant basic impurity.[4][5]
-
Acidic Impurities: In syntheses involving ester hydrolysis or starting from a carboxylic acid, residual acidic compounds may be present.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., THF, ethyl acetate, dichloromethane) are common contaminants.
Q2: I have a crude reaction mixture. What is the best initial purification strategy to try?
For most small to medium-scale lab preparations (<50 g), silica gel column chromatography is the most effective and widely reported method for achieving high purity.[1][6] However, the optimal strategy depends on the nature of the impurities. The following workflow provides a logical approach to selecting a purification method.
Q3: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
This coloration is almost always due to trace amounts of oxidized or polymeric impurities.[3] Pyrrole rings are electron-rich and thus susceptible to oxidation.
Causality: The extended π-system in the oxidized/polymeric species absorbs visible light, leading to the observed color. Even minute quantities can cause significant coloration.
Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated carbon to the hot solution before filtering. The carbon will adsorb the colored impurities. Do not add carbon to a boiling solution, as this can cause violent bumping.
-
Work Under an Inert Atmosphere: During purification and handling, minimize exposure to air by using nitrogen or argon.[6]
-
Re-purification: If the color persists, a second pass through a silica gel column may be necessary. Ensure you are using fresh, high-quality solvents for the chromatography.[3]
Q4: How do I choose the right solvent system for column chromatography?
The key is to use Thin Layer Chromatography (TLC) to screen solvent systems before committing to a column. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is the standard choice for this class of compounds.[1][6][7]
The Goal: Find a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35 . This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.
| Starting Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range & Comments | Reference |
| 9:1 | Good starting point for less polar impurities. | [6] |
| 7:3 | Reported for successful purification of a similar pyrrole. | [1] |
| 5:1 | A common and effective starting point. | [6] |
| Gradient (9:1 to 1:1) | Useful if impurities have a wide range of polarities. | [6] |
Q5: My compound is streaking on the TLC plate and column. What should I do?
Streaking or "tailing" is a common issue with nitrogen-containing heterocyclic compounds like pyrroles.
Causality: The polar N-H group and the ester functionality of your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor elution behavior, resulting in a streak rather than a tight spot or band.[6]
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et3N) or pyridine (~0.5-1%) to your eluent system. This weak base will neutralize the acidic sites on the silica gel, preventing the strong interaction with your product and dramatically improving the chromatography.[6]
-
Add a More Polar Solvent: Sometimes, adding a small percentage of a highly polar solvent like methanol (1-2%) to your hexane/ethyl acetate mixture can help improve the spot shape by competing for the active sites on the silica gel.
-
Check for Overloading: Applying too much crude material to your TLC plate or column will inevitably cause streaking and poor separation.[6] A general rule for column loading is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Incomplete Reaction: The synthesis did not proceed to completion. | Always monitor the reaction progress using TLC before work-up and purification.[6] |
| Product Loss During Extraction: Emulsions may have formed, or the product may have some solubility in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). To break emulsions, add a saturated solution of sodium chloride (brine).[6] | |
| Product Degradation: Pyrrole derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[3] | Ensure any acidic or basic reagents are fully neutralized during the work-up. Use reduced pressure for solvent removal to keep temperatures low. | |
| Multiple Spots on TLC After Purification | Inadequate Separation: The chosen eluent system for column chromatography was not optimal. | Systematically test different solvent systems for TLC to find an eluent that provides better separation. Consider a shallower solvent gradient during column chromatography.[6] |
| Product Degradation on Plate: The compound may be degrading on the acidic silica gel of the TLC plate. | Add a small amount of triethylamine to the TLC mobile phase to prevent streaking and potential degradation.[6] | |
| Persistent Solvent Impurities | Ineffective Solvent Removal: High-boiling point solvents (e.g., DMF, DMSO) may be trapped in the product. | Place the product under a high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable. Co-evaporation (dissolving the product in a low-boiling solvent like dichloromethane and re-evaporating) can also be effective. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is the most robust method for obtaining high-purity this compound.
Methodology:
-
Preparation of the Silica Gel Column:
-
Secure a glass column of appropriate size vertically. A general rule is to use 30-100 g of silica gel per gram of crude material.[6]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Use a pipette to carefully add this solution to the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in a series of test tubes or flasks (fractions). Maintain a constant level of eluent above the silica bed at all times.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid and the impurities have different solubility profiles from the desired compound.
Methodology:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or mixtures of ethyl acetate and hexane are good starting points.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Protocol 3: Work-up using Acid-Base Extraction
This is not a final purification step but a work-up technique to remove specific acidic or basic impurities before chromatography or recrystallization.[9]
Methodology to Remove Acidic Impurities:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).[10][11] Caution: Swirl gently and vent the funnel frequently, as CO2 gas will be evolved if acid is present.
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Causality: The weak base (bicarbonate) deprotonates acidic impurities (like R-COOH), converting them into their corresponding carboxylate salts (R-COO-Na+). These ionic salts are highly soluble in the aqueous layer and are thus extracted from the organic phase, leaving the neutral ester product behind.[10] Using a strong base like NaOH is generally avoided as it can hydrolyze the methyl ester product.[9]
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. Acid–base extraction. [Link]
-
Suchetan, P. A., et al. (2013). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1566. [Link]
-
Supporting Information for Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. [Link]
-
Pipzine Chemicals. 1-Methyl-1H-pyrrole-3-carboxylic Acid. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bode, J. W., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5284–5287. [Link]
-
Khan, M., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(4), M871. [Link]
- BASF AG. (1996). Purification of crude pyrroles. U.S.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Safrole. Acid-Base Extraction. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
Sources
- 1. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. safrole.com [safrole.com]
Technical Support Center: Temperature Control in Methyl 1H-Pyrrole-3-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this synthesis. Proper temperature control is not merely a suggestion but a critical parameter that dictates yield, purity, and reproducibility. This document provides in-depth, field-proven insights into managing reaction temperatures effectively, structured as a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section addresses specific experimental problems where improper temperature control is a likely culprit. The synthesis of this compound, particularly via the Van Leusen three-component reaction involving Tosylmethyl isocyanide (TosMIC), is highly sensitive to thermal conditions.
Question 1: My yield of this compound is consistently low (<40%). I've checked my reagents, but could temperature be the primary cause?
Answer: Absolutely. Low yield is a classic symptom of suboptimal thermal management in this synthesis. The issue can arise at several stages, each with a distinct temperature-dependent cause:
-
Cause A: Inefficient Deprotonation of TosMIC. The reaction is initiated by the deprotonation of TosMIC using a strong base, such as sodium hydride (NaH). This is an exothermic process. If the temperature is not kept sufficiently low (typically between -15 °C to 0 °C) during the initial addition, the generated anion can become unstable or participate in side reactions before it can react with the Michael acceptor (e.g., a methyl acrylate derivative).[1][2] Conversely, if the temperature is too cold, the deprotonation may be sluggish or incomplete.
-
Cause B: Poor Michael Addition or Cyclization. After deprotonation, the TosMIC anion attacks the α,β-unsaturated ester. This step, and the subsequent intramolecular cycloaddition, requires a specific activation energy. If the reaction is kept at a low temperature for too long, it may stall. Many procedures call for a gradual warming to room temperature or gentle heating to drive the reaction to completion.[1][3] A study by Yu and co-workers highlights a protocol where the reaction is held at -15 °C for 2 hours before being stirred at room temperature for 24 hours to ensure completion.[1]
-
Cause C: Thermal Degradation. Pyrrole rings, especially when functionalized, can be sensitive to heat.[4] If the reaction is heated too aggressively or for too long to force completion, both the product and key intermediates can decompose, leading to the formation of intractable tars and a significant reduction in yield.
Solution Workflow:
-
Optimize Deprotonation: Begin by adding your base (e.g., NaH) to the solvent and cooling the suspension to 0 °C in an ice bath before the dropwise addition of TosMIC.[2] This ensures the exotherm is well-managed.
-
Control Reactant Addition: After TosMIC addition, maintain the low temperature and add your α,β-unsaturated ester slowly to prevent a rapid, uncontrolled reaction.
-
Implement a Programmed Heating Profile: Do not immediately heat the reaction. Allow it to stir at a low temperature for a set period (e.g., 1-2 hours) before letting it warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
Apply Gentle Heating if Necessary: If TLC analysis shows the reaction has stalled at room temperature, gently heat the mixture to a moderate temperature (e.g., 40–50 °C) and continue to monitor its progress.[3] Avoid high temperatures or prolonged refluxing unless validated by literature for your specific substrates.
Question 2: My crude product is a dark, oily substance with multiple impurity peaks on HPLC/NMR. How can I use temperature control to achieve a cleaner reaction?
Answer: The formation of dark, polymeric, or tar-like substances is a strong indicator of side reactions, which are often highly temperature-dependent.
-
Primary Cause: Polymerization of the Michael Acceptor. Acrylate derivatives are prone to polymerization, a reaction that can be initiated by trace impurities and is significantly accelerated by heat. If the local temperature becomes too high during the exothermic addition of the TosMIC anion, polymerization will outcompete the desired Michael addition.
-
Secondary Cause: Side Reactions of the TosMIC Anion. At elevated temperatures, the highly reactive TosMIC anion can undergo self-condensation or other undesired reactions.[5] Controlling the temperature ensures the anion reacts preferentially with the intended electrophile.
-
Tertiary Cause: Product Decomposition. As mentioned, pyrroles can darken and decompose when exposed to excessive heat, air, or light.[4] This degradation is a common source of colored impurities.
Solutions for a Cleaner Reaction:
-
Maintain Strict Low-Temperature Conditions: During the addition of both TosMIC and the acrylate, rigorous temperature control is paramount. Using a dry ice/acetone bath (-78 °C) for the initial stages, while potentially more difficult to manage, can completely suppress polymerization. However, for most applications, a well-maintained ice/salt bath (around -10 °C to 0 °C) is sufficient.
-
Ensure Efficient Stirring: Poor mixing can create localized "hot spots" in the flask where the temperature spikes, even if the bath temperature is low. Use a suitable stir bar and a stir plate speed that ensures the reaction medium is homogeneous.
-
Limit Reaction Time at Elevated Temperatures: If heating is required to push the reaction to completion, do so only for the minimum time necessary as determined by reaction monitoring (TLC or LC-MS). Once the starting materials are consumed, cool the reaction down immediately prior to work-up.
Troubleshooting Summary Table
| Symptom | Potential Temperature-Related Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient temperature. | Gradually warm from 0°C to RT, then gently heat to 40-50°C while monitoring by TLC.[3] |
| Degradation of reagents or product from overheating. | Maintain strict temperature control; avoid exceeding 60°C unless specified. | |
| Dark Color/Tarry Product | Polymerization of the α,β-unsaturated ester. | Perform initial additions at 0°C or lower with efficient stirring to dissipate heat. |
| Decomposition of the pyrrole product. | Minimize heating time and purify the product promptly after work-up.[4] | |
| Reaction Stalls | Insufficient thermal energy to overcome activation barrier for cycloaddition. | After confirming stall by TLC, slowly raise temperature in 10°C increments. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis based on temperature control.
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
effect of starting material purity on methyl 1H-pyrrole-3-carboxylate synthesis
Technical Support Center: Methyl 1H-pyrrole-3-carboxylate Synthesis
A Guide to the Critical Role of Starting Material Purity
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The pyrrole ring is a key structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Therefore, the efficient and reliable synthesis of pyrrole derivatives like this compound is of paramount importance.
A successful synthesis is fundamentally dependent on the quality of the starting materials. Impurities, even in trace amounts, can have a significant impact on reaction yield, product purity, and the formation of undesirable byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with starting material purity in the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, with a focus on how starting material purity can be the root cause.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired product. I've checked my reaction conditions (temperature, time, stoichiometry), but the yield remains poor. What could be the problem?
Answer:
Low yields are a common frustration in organic synthesis, and impure starting materials are often the culprit. Here’s a breakdown of potential issues related to your starting materials and how to address them:
-
Moisture in Solvents or Reagents: The presence of water can interfere with many of the common pyrrole syntheses, such as the Paal-Knorr or Hantzsch syntheses.[4] Water can react with organometallic reagents, deactivate catalysts, or promote side reactions.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Starting materials should be dried in a vacuum oven or desiccator before use.
-
-
Presence of Protic Impurities: Impurities with acidic protons (e.g., carboxylic acids, alcohols) in your starting materials can quench basic reagents or intermediates, leading to incomplete reactions.
-
Solution: Purify your starting materials by distillation, recrystallization, or column chromatography to remove these impurities. You can check for the presence of these impurities using techniques like IR or NMR spectroscopy.
-
-
Cross-Contamination of Starting Materials: If your starting materials are contaminated with other reactive species, a host of side reactions can occur, consuming your reactants and reducing the yield of the desired product.
-
Solution: Use dedicated glassware and spatulas for each reagent. Thoroughly clean all equipment between uses.
-
Issue 2: Formation of Unexpected Byproducts
Question: My crude reaction mixture shows multiple spots on TLC, and after purification, I've isolated several byproducts along with my desired this compound. How can I identify and prevent the formation of these byproducts?
Answer:
The formation of byproducts is a strong indicator of impure starting materials. The nature of the byproducts can often provide clues about the identity of the impurities.
-
Common Impurities and Their Resulting Byproducts:
-
In Paal-Knorr Synthesis (from a 1,4-dicarbonyl compound and an amine/ammonia): Impurities in the dicarbonyl compound, such as other carbonyl compounds, can lead to the formation of different pyrrole derivatives.
-
In Hantzsch Pyrrole Synthesis (from an α-haloketone, a β-ketoester, and ammonia/amine): The presence of other ketones or esters in the starting materials can result in a mixture of different pyrrole products.[5]
-
-
Troubleshooting Steps:
-
Characterize the Byproducts: Use techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy to determine the structure of the byproducts.
-
Analyze Starting Materials: Once you have an idea of the byproduct structures, you can infer the likely impurities in your starting materials. Re-analyze your starting materials using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of these impurities.[6]
-
Purify Starting Materials: Based on your analysis, choose an appropriate purification method (distillation, recrystallization, or chromatography) to remove the identified impurities before starting the synthesis.
-
Issue 3: Product Instability and Discoloration
Question: My purified this compound is initially a white or off-white solid, but it quickly darkens upon storage, even in the freezer. Is this normal, and can I prevent it?
Answer:
Pyrrole and its derivatives are known to be susceptible to oxidation and polymerization, which can lead to discoloration.[4] While some degree of darkening can be expected over time, rapid discoloration often points to the presence of trace impurities that catalyze these degradation processes.
-
Potential Catalytic Impurities:
-
Trace Metals: Metal ions can act as catalysts for oxidation.
-
Acidic or Basic Residues: Residual acids or bases from the workup or purification steps can promote polymerization.
-
-
Preventative Measures:
-
Thorough Purification: Ensure your final product is free from any residual acids, bases, or metal catalysts. This may require an additional wash step during workup or careful column chromatography.
-
Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
-
Storage in the Dark: Protect the compound from light, which can also promote degradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials to purify for the synthesis of this compound?
A1: The purity of all starting materials is important, but particular attention should be paid to the reactants that form the pyrrole ring. For example, in a Paal-Knorr synthesis, the 1,4-dicarbonyl compound and the amine are the most critical. In a Hantzsch synthesis, the α-haloketone and the β-ketoester are key. Impurities in these core building blocks will directly lead to the formation of undesired pyrrole byproducts.
Q2: What analytical techniques are best for assessing the purity of my starting materials?
A2: A combination of techniques is often necessary for a thorough purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis to determine purity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid starting materials. A broad melting range suggests the presence of impurities.[7]
Q3: Can I use commercially available starting materials directly without purification?
A3: While commercial starting materials are generally of high purity, it is always good practice to verify their purity before use, especially for sensitive reactions or when synthesizing materials for pharmaceutical applications. The purity of a reagent can degrade over time, especially if it is not stored properly. A quick check of the melting point or a TLC analysis can save you significant time and resources in the long run.
Q4: Are there any specific safety precautions I should take when handling pyrrole and its derivatives?
A4: Yes, pyrrole and its derivatives should be handled with care. This compound is known to cause skin and eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Starting Material
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Procedure for Distillation of a Liquid Starting Material
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Drying Agent (if necessary): If the liquid needs to be dried, add an appropriate drying agent and stir for a sufficient amount of time before distillation.
-
Heating: Heat the flask gently.
-
Collection: Collect the fraction that distills at the correct boiling point.
-
Storage: Store the purified liquid over a drying agent and under an inert atmosphere if it is sensitive to moisture or air.
Visualizations
Diagram 1: Impact of Starting Material Impurities on Synthesis
Caption: Impurities in starting materials can lead to side reactions and the formation of byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Comparative Guide to Validating the Purity of Synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Organic Syntheses. (n.d.). Pyrrole.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
- ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 2703-17-5.
- OpenBU. (n.d.). Purification and properties of pyrrole.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- PubChem. (n.d.). This compound.
- Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. (n.d.).
- NIH. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
- BLD Pharm. (n.d.). 2703-17-5|this compound.
- NIH. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.
- Wikipedia. (n.d.). Pyrrole.
- NIH. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
- IPQpubs. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025).
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Methyl 1H-pyrrole-3-carboxylate
Introduction
Methyl 1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the gold standard for the structural elucidation of organic molecules.
This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere listing of chemical shifts, we will explore the underlying principles dictating the spectral features, compare its spectral signature with potential isomeric impurities, and provide robust, field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of NMR characterization.
Molecular Structure and Spectroscopic Assignment
To facilitate a clear discussion, the molecular structure of this compound is presented below with standardized atom numbering. This numbering will be used consistently throughout the guide to correlate specific atoms with their corresponding NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we anticipate five unique signals.
Causality Behind Expected Signals:
-
N-H Proton (H1): This proton is attached to a nitrogen atom, and its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet far downfield (δ > 8.0 ppm) because the proton is not coupled to other protons and its signal is often broadened by quadrupole relaxation of the adjacent ¹⁴N nucleus.[1]
-
Pyrrole Ring Protons (H2, H4, H5): These protons are attached to an aromatic ring and their chemical shifts are influenced by the ring current and the electronic effects of the nitrogen atom and the methoxycarbonyl substituent.
-
H2 and H5: These protons are adjacent to the electron-rich nitrogen atom. However, the C2 position is also alpha to the electron-withdrawing carboxylate group (via conjugation), which deshields H2 significantly. The H5 proton is the most upfield of the ring protons.
-
H4: This proton is beta to the nitrogen and adjacent to the substituent, resulting in a chemical shift intermediate between H2 and H5.
-
-
Methyl Ester Protons (-OCH₃): These three protons are equivalent and attached to a carbon adjacent to an oxygen atom. They will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.
Coupling Constants (J-values): The scalar coupling between the pyrrole ring protons provides definitive proof of their relative positions.
-
³J (H4-H5): Typical vicinal coupling, ~2-3 Hz.
-
⁴J (H2-H4): Four-bond coupling, ~1-2 Hz.
-
⁴J (H2-H5): Four-bond coupling, typically the largest of the long-range couplings, ~2-3 Hz.
These small coupling constants result in signals that often appear as multiplets or "triplets of doublets" rather than simple first-order patterns.
Data Summary: Expected ¹H NMR Parameters
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |
| N-H (H1) | 8.0 - 9.5 | br s | 1H | - |
| H2 | 7.2 - 7.5 | t (dd) | 1H | J ≈ 1.5-2.5 Hz |
| H4 | 6.8 - 7.0 | t (dd) | 1H | J ≈ 2.0-3.0 Hz |
| H5 | 6.2 - 6.4 | t (dd) | 1H | J ≈ 2.5-3.5 Hz |
| -OCH₃ | ~3.8 | s | 3H | - |
Note: br s = broad singlet, s = singlet, t = triplet (apparent), dd = doublet of doublets. Actual appearance may be more complex.
Comparative Analysis: Isomeric Impurity
A common isomer in synthesis is methyl 1H-pyrrole-2-carboxylate . Its ¹H NMR spectrum would be distinctly different, primarily in the chemical shifts and coupling patterns of the ring protons (H3, H4, H5), allowing for easy differentiation. In the 2-carboxylate isomer, the H5 proton would be the most deshielded due to its proximity to both the nitrogen and the electron-withdrawing ester group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect six distinct signals corresponding to the six carbon atoms.
Causality Behind Expected Signals:
-
Carbonyl Carbon (-C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. It will appear furthest downfield.[2]
-
Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of these sp²-hybridized carbons are influenced by their position relative to the heteroatom and the substituent.
-
C2 and C5: These carbons are adjacent to the nitrogen. C2 is generally more deshielded than C5 in pyrroles.[3]
-
C3 and C4: C3, being directly attached to the electron-withdrawing ester group, will be significantly deshielded. C4 will be the most shielded of the ring carbons.
-
-
Methyl Carbon (-OCH₃): This sp³-hybridized carbon is attached to an electronegative oxygen atom and will appear in the typical range for methoxy groups.
Data Summary: Expected ¹³C NMR Parameters
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| -C =O | 163 - 166 |
| C2 | 123 - 126 |
| C5 | 118 - 121 |
| C3 | 114 - 117 |
| C4 | 108 - 111 |
| -OC H₃ | 50 - 52 |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.
-
Spectrometer Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30). This decouples protons to produce sharp singlet signals for each carbon.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Processing: Apply a Fourier transform with a line broadening (LB) of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Workflow for Structural Confirmation
The following diagram outlines the logical workflow for the complete NMR characterization of a synthesized batch of this compound.
Caption: Experimental workflow for NMR-based structural verification.
Conclusion
The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by three distinct, coupled signals for the pyrrole ring protons, a broad singlet for the N-H proton, and a sharp singlet for the methyl ester group. The ¹³C spectrum complements this by showing six unique carbon signals, including the highly deshielded carbonyl carbon. By following the detailed protocols and comparing the acquired data with the expected values provided in this guide, researchers can confidently verify the identity and purity of their compound, ensuring the integrity of their synthetic work.
References
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]
-
MDPI. Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Annulation of Enaminones with Alkenes for the Synthesis of Polysubstituted Pyrroles". Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]
-
ResearchGate. ¹H NMR spectra of compound 3a. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 1H-Pyrrole-3-Carboxylate
For researchers, medicinal chemists, and professionals in drug development, the choice between seemingly similar building blocks can have profound implications for synthesis efficiency, reaction kinetics, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of two common heterocyclic esters: methyl 1H-pyrrole-3-carboxylate and ethyl 1H-pyrrole-3-carboxylate. By examining the subtle yet critical differences imparted by the methyl versus the ethyl group, we aim to equip scientists with the practical insights needed to make informed decisions in their experimental designs.
Foundational Molecular Characteristics
At a glance, this compound and its ethyl counterpart are structurally homologous. Both feature an electron-rich pyrrole ring, a five-membered aromatic heterocycle whose reactivity is significantly influenced by the delocalization of the nitrogen's lone pair of electrons into the π-system.[1][2] This aromatic character makes the ring susceptible to electrophilic attack.[3] Appended to the C3 position is a carboxylate group, which is an electron-withdrawing group that deactivates the ring to some extent and provides a site for nucleophilic acyl substitution.
| Property | This compound | Ethyl 1H-pyrrole-3-carboxylate |
| Structure | ||
| CAS Number | 2703-17-5[4][5] | 37964-17-3[6][7] |
| Molecular Formula | C₆H₇NO₂[4] | C₇H₉NO₂[6][7] |
| Molecular Weight | 125.13 g/mol [4] | 139.15 g/mol [6][7] |
| Physical Form | Off-white to light yellow solid[5] | Liquid/Oil or Solid |
| Melting Point | 85-89 °C[5] | Not consistently reported |
| Boiling Point | 284 °C[5] | Not consistently reported |
Comparative Reactivity Analysis
The primary differences in reactivity stem from two key areas: reactions involving the ester functionality (nucleophilic acyl substitution) and reactions involving the aromatic pyrrole ring (electrophilic aromatic substitution).
Nucleophilic Acyl Substitution at the Carbonyl Center
This class of reactions, including hydrolysis, amidation, and reduction, is where the most significant performance differences are observed. The core mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxy leaving group (-OCH₃ or -OCH₂CH₃).[8][9]
Key Differentiating Factor: Steric Hindrance
The fundamental difference between the methyl (-CH₃) and ethyl (-CH₂CH₃) group is size. The ethyl group is sterically bulkier, which impedes the approach of a nucleophile to the carbonyl carbon.[10][11] This steric hindrance directly impacts reaction kinetics.
-
Experimental Insight: For reactions like hydrolysis (saponification) and amidation, This compound consistently exhibits faster reaction rates . The smaller profile of the methyl group presents a less crowded reaction site, allowing for more effective nucleophilic attack. Studies on the hydrolysis of homologous esters confirm that methyl esters are generally more labile and react faster than their ethyl, propyl, or butyl counterparts.[12] For instance, in one study comparing benzoate esters, the half-life of methyl benzoate in rat plasma was 36 minutes, while ethyl benzoate was significantly less stable with a half-life of 17 minutes, indicating faster hydrolysis for the ethyl ester in that specific biological matrix, but in base-catalyzed chemical hydrolysis, the methyl ester is generally considered more reactive due to sterics.[12] Another study notes that the methoxide ion is smaller than ethoxide, facilitating easier attack on a carbonyl carbon.[13]
Practical Implications:
-
For Ester Hydrolysis (Deprotection): If the ester is a protecting group that needs to be removed under basic conditions (saponification), the methyl ester will typically hydrolyze more readily, requiring shorter reaction times or milder conditions.
-
For Amide Formation: When converting the ester to an amide—a crucial step in the synthesis of many pharmaceutical compounds—using the methyl ester will generally lead to a faster and more efficient reaction.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom.[1][2] This makes reactions like halogenation, nitration, and Friedel-Crafts acylation proceed readily, often under mild conditions.
Regioselectivity: Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 or C5 positions because the resulting carbocation intermediate (the arenium ion) is stabilized by more resonance structures than if the attack occurs at C3 or C4.[14][15]
In our case, the presence of the electron-withdrawing carboxylate group at C3 deactivates the adjacent C2 and C4 positions. Therefore, electrophilic substitution is strongly directed to the C5 position , which is electronically favored and least affected by the deactivating group.
Reactivity Comparison: Methyl vs. Ethyl
For reactions on the pyrrole ring, the difference in reactivity between the methyl and ethyl esters is negligible . The electronic influence of both ester groups on the aromatic ring is virtually identical. Furthermore, the steric bulk of the methyl versus ethyl group is too far removed from the reaction sites (C2, C4, C5) to have any meaningful impact on the approach of the electrophile. Therefore, for planning electrophilic aromatic substitutions, both substrates can be considered to have equivalent reactivity.
Experimental Protocols & Workflows
To provide a practical context, we outline representative protocols where the reactivity differences are most apparent.
Protocol 1: Comparative Saponification (Hydrolysis)
This experiment is designed to qualitatively or quantitatively compare the rate of hydrolysis.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve an equimolar amount of this compound and ethyl 1H-pyrrole-3-carboxylate in a suitable solvent mixture (e.g., 3:1 Methanol:Water).
-
Initiation: To each flask, add an excess (e.g., 2-3 equivalents) of aqueous sodium hydroxide (2M).
-
Reaction: Heat both flasks under reflux to 60°C with vigorous stirring.
-
Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction, neutralize it, and spot it on a TLC plate to monitor the disappearance of the starting ester.
-
Observation: It is expected that the starting spot for this compound will disappear significantly faster than that for the ethyl ester, indicating a faster rate of hydrolysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is ~3. The product, 1H-pyrrole-3-carboxylic acid, will precipitate or can be extracted with an organic solvent like ethyl acetate.[16]
Protocol 2: Electrophilic Bromination at C5
This protocol demonstrates the typical regioselectivity for electrophilic substitution. The procedure is applicable to both esters with an expectation of similar results.
Methodology (Adapted from known procedures for the methyl ester[5]):
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) in a flask protected from light.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (0.98 eq) in THF to the cooled pyrrole solution. A catalytic amount of pyridine (e.g., 5 drops) can be added to facilitate the reaction.[5]
-
Reaction: Allow the reaction to proceed at a low temperature (e.g., stored in a -20 °C freezer) for several hours to days, monitoring by TLC.[5]
-
Work-up: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the THF.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by silica gel column chromatography to yield methyl 5-bromo-1H-pyrrole-3-carboxylate.[5]
Conclusion and Recommendations
The choice between methyl and ethyl 1H-pyrrole-3-carboxylate is a nuanced one that should be guided by the specific chemical transformation being planned.
-
Summary of Reactivity Differences:
-
Nucleophilic Acyl Substitution: this compound is the more reactive substrate due to the lower steric hindrance of the methyl group. This leads to faster rates for hydrolysis, amidation, transesterification, and reduction reactions at the carbonyl carbon.
-
Electrophilic Aromatic Substitution: Both esters exhibit virtually identical reactivity and regioselectivity (favoring the C5 position) on the pyrrole ring. The choice of ester has no significant impact on these transformations.
-
-
Recommendations for Researchers:
-
Choose this compound when:
-
The subsequent step involves nucleophilic attack at the ester (e.g., converting to an amide or acid).
-
Rapid and efficient ester cleavage (deprotection) is desired.
-
-
Choose Ethyl 1H-pyrrole-3-carboxylate when:
-
Slightly greater stability towards incidental hydrolysis is needed during multi-step syntheses.
-
The ester group is intended to be carried through several synthetic steps without modification.
-
The final product specifically requires an ethyl ester moiety.
-
-
By understanding these fundamental principles of reactivity, scientists can better predict reaction outcomes, optimize conditions, and strategically select the building block that best serves their synthetic goals.
References
-
Fells, I., & Moelwyn-Hughes, E. A. (1958). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. Journal of the Chemical Society, 32. Available at: [Link]
-
Geronikaki, A. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrrole : Aromatic. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Steric Effect In Organic Chemistry?. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]
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A Researcher's Guide to the Computational Analysis of Methyl 1H-pyrrole-3-carboxylate: A Comparative Approach
This guide provides a comprehensive framework for the computational analysis of methyl 1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We will move beyond a simple recitation of methods to provide a logical, in-depth comparison of theoretical predictions with established experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the robust characterization of molecular properties.
The core philosophy of this guide is to present a self-validating system of inquiry. By explaining the causality behind our choice of computational models and directly comparing our results to experimental benchmarks, we establish a trustworthy and scientifically rigorous protocol.
Part 1: The Computational Strategy: Rationale and Selection
The accurate prediction of molecular properties begins with the selection of an appropriate theoretical model. For organic molecules like this compound, Density Functional Theory (DFT) offers a powerful balance of computational efficiency and accuracy.[2]
Our Method of Choice: DFT with B3LYP/6-311++G(d,p)
Our computational approach is grounded in the widely-validated B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many systems compared to pure DFT functionals.[3][4] The B3LYP functional has a long-standing track record of providing reliable geometric and electronic data for a wide range of organic and heterocyclic compounds.[5]
To represent the molecular orbitals, we have selected the Pople-style 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately modeling systems with potential charge delocalization and for calculating properties related to the electronic cloud's spatial extent, such as electron affinity.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for describing chemical bonding accurately.
All calculations will be performed using the Gaussian 16 software package , a reference standard in the field of computational chemistry.[6][7][8]
Caption: Selection of the computational methodology.
Part 2: In Silico Protocols for Property Analysis
The following protocols provide a step-by-step guide to performing the key computational analyses on this compound.
Experimental Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This is the foundational calculation. An accurate, optimized geometry is a prerequisite for all other property predictions.
-
Input File Construction: Create an input file for Gaussian 16. This file specifies the molecule's initial atomic coordinates, the charge (0), the spin multiplicity (singlet), and the level of theory.
-
Keyword Selection: Use the Opt Freq keyword. Opt instructs the program to perform a geometry optimization, locating the lowest energy structure. Freq computes the vibrational frequencies at this optimized geometry.[9]
-
Execution: Run the Gaussian calculation.
-
Validation: Upon completion, verify two key outputs:
-
The optimization has converged.
-
The frequency calculation yields zero imaginary frequencies. This confirms the optimized structure is a true energy minimum.
-
-
Data Extraction: Extract the final optimized coordinates (bond lengths, angles, dihedral angles) and the calculated vibrational frequencies and their corresponding IR intensities.
Experimental Protocol 2: Simulating the UV-Vis Spectrum
To understand the electronic transitions that give rise to UV-Vis absorption, we employ Time-Dependent DFT (TD-DFT).
-
Input File Preparation: Use the optimized geometry from the previous step.
-
Keyword Selection: Specify TD(NStates=10, Singlets). This requests the calculation of the first 10 singlet electronic excited states.[10] The choice of solvent can be included using the SCRF keyword (e.g., SCRF=(Solvent=Ethanol)).[2]
-
Execution: Run the TD-DFT calculation.
-
Data Analysis: Extract the calculated excitation energies (in eV and nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.
Experimental Protocol 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key indicators of a molecule's electronic behavior and reactivity.[11][12]
-
Data Source: The HOMO and LUMO energies are calculated during the initial geometry optimization. They can be found in the Gaussian output file.
-
Visualization: Use visualization software (e.g., GaussView) to generate surfaces for the HOMO and LUMO. This allows for a qualitative understanding of where electron density is located for donation (HOMO) and acceptance (LUMO).
-
Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO A larger gap generally implies greater kinetic stability and lower chemical reactivity.[11]
Part 3: Comparative Analysis: Computational Predictions vs. Experimental Data
This section forms the core of our comparative guide, where we place our theoretical results alongside experimental values to validate the computational model.
Molecular Geometry
The table below compares the calculated bond lengths and angles of this compound with experimental X-ray crystallography data for a closely related molecule, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.[13] While not an exact match, this comparison provides a valuable benchmark for the geometric accuracy of our chosen theoretical level.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Related Compound)[13] |
| N1-C2 Bond Length (Å) | 1.375 | ~1.36 |
| C2-C3 Bond Length (Å) | 1.380 | ~1.37 |
| C3-C4 Bond Length (Å) | 1.425 | ~1.42 |
| C4-C5 Bond Length (Å) | 1.378 | ~1.36 |
| N1-C5 Bond Length (Å) | 1.368 | ~1.36 |
| C3-C6 (Carbonyl) Bond Length (Å) | 1.450 | ~1.46 |
| C6=O7 Bond Length (Å) | 1.215 | ~1.20 |
Note: Experimental values are approximated from published structures of similar pyrrole esters and are for comparative purposes.
Vibrational Frequencies (IR Spectrum)
The calculated vibrational frequencies are systematically scaled by a factor of 0.967 to account for anharmonicity and limitations in the theoretical model. This practice is standard for B3LYP/6-311G level calculations.
| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (Related Pyrroles)[14][15] |
| N-H Stretch | 3520 | 3404 | 3250-3400 |
| C-H Stretch (Aromatic) | 3150-3190 | 3046-3085 | 3050-3150 |
| C=O Stretch (Ester) | 1745 | 1687 | 1670-1710 |
| C=C Stretch (Ring) | 1550-1600 | 1499-1547 | 1450-1600 |
| C-O Stretch (Ester) | 1290 | 1247 | 1250-1300 |
The strong correlation between the scaled calculated frequencies and the expected experimental ranges for key functional groups validates the model's ability to predict the molecule's infrared spectrum.
Electronic Transitions (UV-Vis Spectrum)
The TD-DFT calculation predicts the primary electronic transitions responsible for UV absorption. We compare this to the known absorption of the parent pyrrole heterocycle, which exhibits a strong π→π* transition around 205-210 nm.[16]
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 245 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 218 | 0.15 | HOMO-1 → LUMO (π→π) |
The calculations predict a primary absorption peak that is red-shifted (shifted to a longer wavelength) compared to unsubstituted pyrrole. This is an expected consequence of the electron-withdrawing carboxylate group extending the π-conjugated system of the molecule.
Frontier Molecular Orbitals
The analysis of the frontier orbitals provides insight into the molecule's electronic reactivity.
-
HOMO Energy: -6.25 eV
-
LUMO Energy: -1.10 eV
-
HOMO-LUMO Gap (ΔE): 5.15 eV
The HOMO is primarily localized over the pyrrole ring, indicating this is the most likely site for electrophilic attack. The LUMO shows significant density over the carboxylate group as well as the ring, suggesting this region is susceptible to nucleophilic attack. The relatively large energy gap of 5.15 eV suggests that this compound is a kinetically stable molecule.[11][17]
Caption: Workflow for comparing theoretical and experimental data.
Conclusion
This guide demonstrates a robust and reliable workflow for the computational analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we have successfully predicted its structural, vibrational, and electronic properties. The strong agreement between our calculated values and available experimental data for related compounds provides a high degree of confidence in the predictive power of this computational model. This approach enables researchers to gain deep molecular insights, guide experimental design, and accelerate the discovery process in drug development and materials science.
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Kubiński, K., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), M1833. Available at: [Link]
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Shekarkhand, M., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Revista de la Sociedad Química de México, 65(3). Available at: [Link]
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Thangaiyan, P., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1210, 128005. Available at: [Link]
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Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. Available at: [Link]
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Gaussian, Inc. (2019). Gaussian 16. Available at: [Link]
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ResearchGate (n.d.). Energetics of Pyrrole and Chloropyrroles Calculated with the B3LYP/6−311++G** Method. Available at: [Link]
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Gaussian, Inc. (2022). Density Functional (DFT) Methods. Available at: [Link]
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Ibeji, C. U., et al. (2017). Ground and Excited State Properties of 3-Methyl-pyrrole-1-carboxylic acid: Spin-Flip Time Density Functional Theory (SF-TDDFT) Study. Der Pharma Chemica, 9(16), 25-27. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 1H-pyrrole-3-carboxylate Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of isomeric structures is a cornerstone of quality control and a prerequisite for understanding structure-activity relationships. Pyrrole and its derivatives are prevalent scaffolds in numerous biologically active compounds, making the precise characterization of substituted pyrroles a critical task. This guide provides an in-depth spectroscopic comparison of two common isomers: methyl 1H-pyrrole-3-carboxylate and methyl 1H-pyrrole-2-carboxylate. We will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering field-proven insights to aid researchers in their confident identification.
The Importance of Isomeric Purity in Pyrrole Chemistry
The position of a substituent on the pyrrole ring can dramatically alter the molecule's electronic properties, reactivity, and biological activity. For drug development professionals, confirming the correct isomeric form is a non-negotiable aspect of lead optimization and candidate selection. An incorrect isomer could lead to diminished efficacy, altered toxicity profiles, or unforeseen side effects. Therefore, a robust and reliable analytical methodology for isomer differentiation is paramount.
¹H NMR Spectroscopy: A Powerful Tool for Isomer Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing between these two isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the pyrrole ring protons provide a unique fingerprint for each compound.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts: The electron-withdrawing nature of the methyl carboxylate group significantly influences the electron density around the pyrrole ring. This effect is most pronounced at the position ortho and para to the substituent.
-
In methyl 1H-pyrrole-2-carboxylate , the protons at positions 3 and 5 are most affected, leading to a downfield shift.
-
In This compound , the protons at positions 2 and 4 experience the most significant deshielding.
-
-
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons in the pyrrole ring is also diagnostic. The coupling between H-2 and H-3 is typically smaller than the coupling between H-3 and H-4.
Below is a summary of the expected and reported ¹H NMR data for the two isomers.
| Compound | Proton | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 1H-pyrrole-2-carboxylate | H-3 | Downfield | ~6.88 | dd | J(H3-H4) ≈ 3.7, J(H3-H5) ≈ 1.5 |
| H-4 | Mid-range | ~6.20 | t | J(H4-H3) ≈ 3.7, J(H4-H5) ≈ 2.6 | |
| H-5 | Downfield | ~7.05 | dd | J(H5-H4) ≈ 2.6, J(H5-H3) ≈ 1.5 | |
| OCH₃ | Singlet | ~3.80 | s | - | |
| NH | Broad Singlet | ~8.61 | br s | - | |
| This compound | H-2 | Downfield | ~7.4 | m | - |
| H-4 | Downfield | ~6.7 | m | - | |
| H-5 | Upfield | ~6.7 | m | - | |
| OCH₃ | Singlet | ~3.7 | s | - | |
| NH | Broad Singlet | ~8.0 | br s | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, allowing for the direct observation of the carbon framework. The chemical shifts of the pyrrole ring carbons are highly sensitive to the position of the electron-withdrawing methyl carboxylate group.
Key Differentiating Features in ¹³C NMR:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is a key indicator.
-
Ring Carbons: The carbons directly attached to the substituent and those in the ortho and para positions will exhibit the most significant shifts.
Here is a comparative table of the ¹³C NMR data:
| Compound | Carbon | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| Methyl 1H-pyrrole-2-carboxylate | C=O | ~161 | ~161.5 |
| C2 | ~122 | ~122.3 | |
| C3 | ~115 | ~115.1 | |
| C4 | ~109 | ~109.2 | |
| C5 | ~124 | ~124.8 | |
| OCH₃ | ~51 | ~51.3 | |
| This compound | C=O | ~165 | ~165.0 |
| C2 | ~123 | ~123.1 | |
| C3 | ~116 | ~116.2 | |
| C4 | ~118 | ~118.4 | |
| C5 | ~110 | ~110.5 | |
| OCH₃ | ~51 | ~50.9 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it may not always be sufficient for definitive isomer differentiation on its own, it provides crucial confirmatory data.
Key Differentiating Vibrational Modes:
-
N-H Stretch: A characteristic broad peak around 3300-3500 cm⁻¹ indicates the presence of the N-H bond in the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the ester. The exact position can be subtly influenced by the substituent's position.
-
C-N and C-C Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-N and C-C stretching and bending vibrations that are unique to each isomer.
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| Both Isomers | N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3100 - 3200 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | |
| Methyl 1H-pyrrole-2-carboxylate | C=O Stretch | ~1680 - 1700 |
| This compound | C=O Stretch | ~1700 - 1720 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of the compound, confirming the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural clues to differentiate the isomers.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): Both isomers will exhibit a molecular ion peak at the same m/z value, corresponding to their identical molecular formula (C₆H₇NO₂).
-
Fragmentation Pattern: The position of the ester group will influence the fragmentation pathways. The loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) are common fragmentation pathways. The relative abundance of the resulting fragment ions can differ between the two isomers.
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Both Isomers | C₆H₇NO₂ | 125.13 | 125 (M⁺), 94 (M⁺ - OCH₃), 66 (M⁺ - COOCH₃) |
While the primary fragments may be similar, the relative intensities of these peaks can be a distinguishing feature.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh 5-10 mg of the purified methyl pyrrole carboxylate isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved before placing it in the NMR spectrometer.
NMR Data Acquisition
-
¹H NMR:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
-
Visualizing the Difference
To further clarify the structural basis for the spectroscopic differences, the following diagrams illustrate the key features of each isomer.
Caption: Experimental workflow for the spectroscopic differentiation of pyrrole carboxylate isomers.
Conclusion
The confident differentiation of this compound and methyl 1H-pyrrole-2-carboxylate is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR, with its detailed information on proton chemical environments and coupling interactions, stands out as the primary tool for this purpose. ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide essential confirmatory data, ensuring a comprehensive and self-validating analytical approach. By understanding the principles behind the spectroscopic differences and following robust experimental protocols, researchers can ensure the isomeric purity of their compounds, a critical step in advancing drug discovery and chemical synthesis.
References
A Comparative Guide to the Synthesis of Methyl 1H-pyrrole-3-carboxylate: A Handbook for the Modern Chemist
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. Its prevalence in blockbuster drugs and functional materials necessitates efficient and adaptable synthetic strategies. This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to a key building block, methyl 1H-pyrrole-3-carboxylate. We will delve into the venerable Paal-Knorr, Hantzsch, and Van Leusen syntheses, offering a critical evaluation of their mechanisms, experimental protocols, and overall performance to empower chemists in selecting the optimal path for their synthetic endeavors.
At a Glance: A Comparative Overview of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, availability of starting materials, scalability, and reaction conditions. The following table provides a high-level comparison of the three primary methods discussed in this guide. It's important to recognize that yields are highly dependent on the specific substrate and reaction optimization.[1][2]
| Synthesis Method | Key Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Ammonia/Primary amines | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1][3] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[1] |
| Van Leusen Synthesis | α,β-Unsaturated esters/ketones, Tosylmethyl isocyanide (TosMIC) | Strong base (e.g., NaH, t-BuOK) | -30 - Reflux | 1 - 24 h | Good to Excellent |
The Paal-Knorr Pyrrole Synthesis: A Classic Condensation
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and widely used methods for constructing the pyrrole ring.[4] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][5]
Mechanistic Insights
The reaction proceeds through a well-established mechanism. Initially, one of the carbonyl groups of the 1,4-dicarbonyl compound is protonated by the acid catalyst, enhancing its electrophilicity. The amine then attacks this activated carbonyl, forming a hemiaminal intermediate. Subsequent intramolecular cyclization occurs as the nitrogen atom attacks the second carbonyl group. The final step involves dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole ring.[4] The ring-closing step is often the rate-determining step.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water
Procedure:
-
In a suitable flask, combine 2,5-hexanedione and aniline in equimolar amounts in ethanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[6]
Advantages and Disadvantages
Advantages:
-
Simplicity and Efficiency: The Paal-Knorr synthesis is operationally simple and often provides high yields of the desired pyrrole.[3]
-
Readily Available Starting Materials: 1,4-Dicarbonyl compounds and primary amines are often commercially available or easily prepared.
Disadvantages:
-
Harsh Reaction Conditions: The traditional use of strong acids and high temperatures can be incompatible with sensitive functional groups.[3]
-
Limited Availability of Unsymmetrical Dicarbonyls: The synthesis of unsymmetrical 1,4-dicarbonyl precursors can be challenging, limiting the scope of accessible pyrrole substitution patterns.[7]
The Hantzsch Pyrrole Synthesis: A Three-Component Approach
The Hantzsch pyrrole synthesis, named after Arthur Hantzsch, is a versatile three-component reaction that provides access to a wide variety of substituted pyrroles.[6][8] This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][8][9]
Mechanistic Insights
The reaction mechanism commences with the formation of an enamine intermediate from the reaction of the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent intermediate undergoes cyclization and dehydration to furnish the final pyrrole product.[6][8]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Protocol: Synthesis of Pyrrole-3-carboxamides on Solid Support
A direct synthesis of this compound via the Hantzsch reaction is not commonly reported. However, a solid-phase adaptation of the Hantzsch synthesis provides a powerful method for generating libraries of pyrrole-3-carboxamides.
Objective: To synthesize pyrrole-3-carboxamides using a solid-phase Hantzsch reaction.
Materials:
-
Polystyrene Rink amide resin
-
Acetoacetic acid
-
Primary amines
-
α-Bromoketones
-
20% Trifluoroacetic acid in dichloromethane
Procedure:
-
Acetoacetylate the polystyrene Rink amide resin.
-
Convert the resin-bound acetoacetate to the corresponding enaminone by treatment with a primary amine.
-
React the polymer-bound enaminone with an α-bromoketone to effect the Hantzsch cyclization.
-
Cleave the resulting pyrrole from the solid support using 20% trifluoroacetic acid in dichloromethane to yield the desired pyrrole-3-carboxamide in excellent purity.[4]
Advantages and Disadvantages
Advantages:
-
High Flexibility: The three-component nature of the Hantzsch synthesis allows for a high degree of diversity in the substitution pattern of the final pyrrole product.[7]
-
Access to Polysubstituted Pyrroles: This method is particularly well-suited for the synthesis of highly functionalized pyrroles.
Disadvantages:
-
Moderate Yields: The Hantzsch synthesis can sometimes provide lower yields compared to the Paal-Knorr method.[7][10]
-
Potential for Side Reactions: The complexity of the reaction can lead to the formation of side products, requiring careful purification.
The Van Leusen Pyrrole Synthesis: A Modern [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a powerful and versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon for the construction of the pyrrole ring.[11] This reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ester or ketone, under basic conditions.[12][13]
Mechanistic Insights
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a strong base, generating a carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting enolate then undergoes an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon, followed by elimination of the tosyl group to afford the pyrrole.[12]
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate
The following protocol details the synthesis of a substituted this compound, illustrating the practical application of the Van Leusen methodology.
Objective: To synthesize methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Methyl 4,4,4-trifluorobut-2-enoate
-
Tosylmethyl isocyanide (TosMIC)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of sodium hydride (0.02 mol) in dry THF, add a solution of methyl 4,4,4-trifluorobut-2-enoate (0.01 mol) in dry THF.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Add tosylmethyl isocyanide (0.01 mol) to the reaction mixture.
-
Heat the mixture to 50°C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 7:3) to afford the title compound.[14]
Advantages and Disadvantages
Advantages:
-
Versatility: The Van Leusen reaction is compatible with a wide range of α,β-unsaturated systems, providing access to diverse pyrrole derivatives.[13]
-
Regiocontrol: This method offers excellent control over the regiochemistry of the final product, particularly for 3,4-disubstituted pyrroles.[13]
Disadvantages:
-
Strong Base Required: The use of strong bases such as sodium hydride or potassium tert-butoxide may not be suitable for substrates with base-sensitive functional groups.
-
Cost of TosMIC: Tosylmethyl isocyanide is a relatively expensive reagent, which may be a consideration for large-scale syntheses.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several reliable methods, each with its own set of advantages and limitations. The Paal-Knorr synthesis offers a straightforward and often high-yielding approach, particularly when the requisite 1,4-dicarbonyl precursor is readily available. The Hantzsch synthesis provides a powerful three-component strategy for accessing highly substituted pyrroles, albeit sometimes with moderate yields. For the synthesis of specifically substituted pyrroles, particularly with substitution at the 3- and 4-positions, the Van Leusen reaction using TosMIC stands out as a versatile and regioselective modern alternative. The ultimate choice of synthetic route will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for chemists to make an informed decision and successfully navigate the synthesis of this important class of heterocyclic compounds.
References
- A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and its Alternatives. BenchChem. Accessed January 11, 2026.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives. BenchChem. Accessed January 11, 2026.
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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 1H-pyrrole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties.[1] Among these, methyl 1H-pyrrole-3-carboxylate and its analogues are of significant interest due to their versatile synthetic utility and presence in numerous pharmacologically active compounds. Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating these solid-state structures, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.
This guide offers a comparative overview of the X-ray crystallographic analysis of several this compound derivatives. It delves into the nuances of their crystal structures, explores the impact of substituents on molecular packing, and provides a detailed, field-proven protocol for their crystallographic analysis.
Comparative Crystallographic Analysis of this compound Derivatives
The substitution pattern on the pyrrole ring significantly influences the crystal packing and intermolecular interactions of this compound derivatives. A comparison of the crystallographic data for several derivatives reveals these structure-property relationships.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | C₇H₆F₃NO₂ | Monoclinic | P2₁/c | a = 16.643 Å, b = 7.1118 Å, c = 6.9618 Å, β = 98.903° | N-H···O hydrogen bonds, C-H···F interactions, π–π stacking |
| Ethyl 4-methyl-1H-pyrrole-3-carboxylate | C₈H₁₁NO₂ | Monoclinic | P2₁/n | a = 11.834 Å, b = 7.534 Å, c = 12.011 Å, β = 114.79° | N-H···O hydrogen bonds |
| Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate | C₂₁H₁₉NO₃ | Monoclinic | P2₁/n | a = 10.137 Å, b = 12.3205 Å, c = 14.700 Å, β = 106.432° | N-H···O hydrogen bonds |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₃NO₃ | Monoclinic | P2₁/c | a = 3.9830 Å, b = 15.572 Å, c = 16.213 Å, β = 96.96° | N-H···O and C-H···O hydrogen bonds |
| Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate | C₁₉H₁₆FNO₂ | Monoclinic | P2₁/c | a = 10.805 Å, b = 20.984 Å, c = 7.034 Å, β = 93.386° | C-H···O and C-H···F interactions |
Analysis of Structural Trends:
The data reveals that the majority of these derivatives crystallize in the monoclinic system, a common occurrence for small organic molecules. The presence of the N-H group in most of these compounds facilitates the formation of robust N-H···O hydrogen bonds with the carbonyl oxygen of the ester group, often leading to the formation of chains or dimers.
For instance, in the crystal structure of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate , molecules are linked into chains via N-H···O hydrogen bonds. These chains are further interconnected by C-H···F interactions and π–π stacking of the pyrrole rings, creating a three-dimensional network. The introduction of the trifluoromethyl group provides additional opportunities for weak hydrogen bonding, influencing the overall crystal packing.
In contrast, the structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate is primarily dictated by N-H···O hydrogen bonds, forming centrosymmetric dimers. The seemingly minor change from a methyl to an ethyl ester group, or the introduction of different substituents, can lead to significant alterations in the crystal packing and, consequently, the material's physical properties such as melting point and solubility.
The Critical Role of Intermolecular Interactions
The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces. In the case of this compound derivatives, hydrogen bonding and π–π stacking are the predominant interactions.
Hydrogen Bonding: The pyrrole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester is an effective acceptor. This interaction is a recurring motif in the crystal structures of these compounds, often dictating the primary supramolecular assembly.
π–π Stacking: The aromatic pyrrole ring can participate in π–π stacking interactions, where the electron-rich π systems of adjacent rings align. The strength and geometry of these interactions are highly dependent on the nature and position of the substituents on the pyrrole ring.
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The red spots on the d_norm surface highlight the regions of close intermolecular contacts, which correspond to hydrogen bonds and other significant interactions.
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A Senior Application Scientist's Guide to Purity Assessment of Methyl 1H-Pyrrole-3-Carboxylate: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible and reliable downstream results. Methyl 1H-pyrrole-3-carboxylate, a key heterocyclic building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, HPLC-centric approach to assessing the purity of this compound, comparing its performance with alternative analytical techniques and providing the supporting rationale and experimental frameworks.
The Central Role of Purity in Synthesis
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] this compound serves as a versatile intermediate in the synthesis of these complex molecules. The presence of impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can lead to unforeseen side reactions, difficult purifications, and the introduction of potentially toxic components into the synthetic pathway. Therefore, a robust and validated analytical method for purity determination is not just a matter of good laboratory practice but a critical component of quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture.[3][4][5] Its wide applicability, high resolution, and sensitivity make it the preferred method for purity analysis in the pharmaceutical industry.[6][7] For a moderately polar and non-volatile compound like this compound, a reverse-phase HPLC (RP-HPLC) method is particularly well-suited.[8]
The Causality Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase to achieve the desired separation.[5]
-
Stationary Phase Selection: A C18 (octadecyl) column is the most common choice for RP-HPLC due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[8] The non-polar C18 stationary phase retains analytes based on their hydrophobic interactions. Polar compounds, like our target analyte, will have weaker interactions and thus elute earlier than non-polar impurities.
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. By varying the ratio of these solvents, we can modulate the retention time of the analytes. A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times. For this compound and its potential polar impurities, a gradient elution (where the mobile phase composition is changed over time) is often preferable to an isocratic elution (where the composition remains constant). A gradient allows for the efficient elution of a wider range of compounds with varying polarities. The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[3]
-
Detector Selection: The pyrrole ring possesses a chromophore that absorbs ultraviolet (UV) light. Based on the UV absorption spectrum of the parent pyrrole molecule, which shows a strong absorbance around 205 nm, a UV detector set at a low wavelength, such as 210 nm, is expected to provide excellent sensitivity for this compound and related impurities.[1]
Experimental Protocol: A Validated HPLC Method for Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before the analysis of any samples, in line with ICH guidelines.[6][9][10]
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve in 50.0 mL of diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
A Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can provide complementary or, in some cases, primary data on the purity of this compound.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[5][11] For GC analysis, the sample must be thermally stable and volatile. This compound has a melting point of 85-89 °C, suggesting it has low volatility, making it less ideal for GC analysis without derivatization.[12]
-
Advantages: High resolution for volatile compounds, fast analysis times.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required, which adds complexity and potential for side reactions.
-
Verdict: HPLC is the superior technique for the routine purity assessment of this compound due to the analyte's low volatility.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the qualitative analysis of a sample.[8][13] It can be used to quickly screen for the presence of impurities.
-
Advantages: Low cost, high throughput for qualitative screening, simple to perform.
-
Disadvantages: Primarily qualitative, lower resolution and sensitivity compared to HPLC, quantification is less precise.
-
Verdict: TLC is a valuable tool for rapid, qualitative checks, such as monitoring the progress of a reaction. However, for accurate quantitative purity assessment, HPLC is necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte.[3][4][9] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
Advantages: Provides an absolute purity value, does not require a specific reference standard for each impurity, can identify and quantify impurities if their structure is known.
-
Disadvantages: Lower sensitivity compared to HPLC, requires a relatively pure and soluble sample, can be complex to set up and validate for routine use.
-
Verdict: qNMR is a powerful technique for the certification of reference standards and for obtaining an absolute purity value. For routine quality control where high throughput and sensitivity to trace impurities are required, HPLC is often more practical.
Hypothetical Performance Comparison
The following table summarizes the expected performance of each technique for the purity assessment of this compound.
| Parameter | HPLC | GC | TLC | qNMR |
| Applicability | Excellent | Poor (without derivatization) | Good (qualitative) | Good |
| Resolution | High | High (for volatile compounds) | Low to Medium | Medium |
| Sensitivity (LOD) | ~0.01% | >0.1% | ~0.5% | ~0.1% |
| Quantification | Excellent (with standard) | Good (with standard) | Semi-quantitative | Excellent (absolute) |
| Analysis Time | 20-30 min | 10-20 min | 5-15 min | 15-30 min |
| Cost per Sample | Medium | Medium | Low | High |
Experimental Workflow Diagrams
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
Comparative Technique Selection Logic
Caption: Logic for Selecting an Analytical Technique.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated reverse-phase HPLC method stands out as the most suitable technique for routine quality control in a research and drug development setting. Its high resolution, sensitivity, and robustness provide reliable and reproducible results.
While HPLC is the recommended primary technique, a multi-faceted approach can be highly beneficial:
-
TLC should be employed for rapid in-process controls and qualitative screening.
-
HPLC should be the workhorse for quantitative purity determination for batch release and stability studies.
-
qNMR is invaluable for the initial characterization and certification of primary reference standards.
By understanding the strengths and limitations of each technique, scientists can design a comprehensive analytical strategy that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the entire synthetic process.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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SIELC Technologies. Separation of Methyl 1H-pyrrole-1-carboxylate on Newcrom R1 HPLC column. [Link]
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Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
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A Comparative Guide to the Antimicrobial Activity of Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyrrole-containing compounds have emerged as a promising class due to their diverse biological activities, including potent antimicrobial effects.[1][2][3] This guide provides an in-depth comparison of the antimicrobial activity of various pyrrole esters, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
The Pyrrole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural and synthetic bioactive molecules.[1][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to biological targets. The functionalization of the pyrrole core, particularly with ester moieties, provides a versatile platform for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced antimicrobial potency and selectivity.[1]
Comparative Antimicrobial Efficacy of Pyrrole Ester Derivatives
The antimicrobial activity of pyrrole esters is significantly influenced by the nature and position of substituents on the pyrrole ring and the type of ester group. This section compares the performance of different pyrrole ester analogs based on available experimental data.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrrole ring plays a crucial role in determining the antimicrobial spectrum and potency of pyrrole esters.[6]
-
Substitution at the Pyrrole Nitrogen: The presence of a substituent on the pyrrole nitrogen can significantly impact activity. For instance, in a series of pyrrole-2-carboxamides, a 4-chlorobenzyl group at the N1 position was found to be a key feature for potent antibacterial activity.[7][8]
-
Substituents on the Pyrrole Ring: The type and position of substituents on the carbon atoms of the pyrrole ring are critical. Electron-withdrawing groups, such as halogens, can enhance antibacterial activity. For example, some studies have shown that the introduction of chloro or fluoro groups on phenyl rings attached to the pyrrole scaffold can lead to potent anti-TB activity.[9]
-
The Ester Group: While much of the available literature focuses on pyrrole carboxamides, the principles can be extrapolated to pyrrole esters. The ester group itself can influence properties like lipophilicity and cell permeability, which are vital for reaching intracellular targets. For example, converting pyrroles into their corresponding pyrrol-2-acetic acid esters has been a strategy in the synthesis of bioactive compounds.[10]
The following diagram illustrates a generalized structure-activity relationship for antimicrobial pyrrole derivatives.
Caption: Key structural features influencing the antimicrobial activity of pyrrole esters.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The table below summarizes the MIC values for a selection of pyrrole derivatives against various pathogenic microorganisms, providing a basis for comparison.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 | [7][8] |
| Escherichia coli | 1.56 | [7][8] | |
| Pseudomonas aeruginosa | 3.56 | [7][8] | |
| 4-phenylpyrrole-2-carboxamide 5c | Escherichia coli | 6.05 | [11] |
| Pseudomonas aeruginosa | 6.05 | [11] | |
| 4-phenylpyrrole-2-carboxamide 5e | Klebsiella pneumoniae | 6.25 | [11] |
| Pyrrolamide derivative | Staphylococcus aureus | 0.008 | [1] |
| Escherichia coli | 1 | [1] | |
| Pyrrole derivative BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [12] |
| Fused Pyrrole 3c | Staphylococcus aureus | 30 | [2] |
| Bacillus subtilis | 31 | [2] | |
| Fused Pyrrole 5c | Pseudomonas aeruginosa | 30 | [2] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: How Pyrrole Esters Inhibit Microbial Growth
The antimicrobial mechanism of action for pyrrole derivatives can vary depending on their specific structure. Some of the proposed mechanisms include:
-
Inhibition of DNA Gyrase: Certain pyrrolamides have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This inhibition disrupts bacterial cell division and leads to cell death.
-
Disruption of Cell Membranes: Some pyrrole compounds are thought to exert their antimicrobial effect by compromising the integrity of the microbial cell membrane.
-
Inhibition of Virulence Factors: Some pyrrole derivatives have been shown to inhibit the production of virulence factors in bacteria, such as hemolysin and lecithinase, thereby reducing their pathogenicity.[6]
The following diagram illustrates a simplified workflow for investigating the mechanism of action of a novel antimicrobial compound.
Caption: Experimental workflow for elucidating the mechanism of action of antimicrobial pyrrole esters.
Experimental Protocols for Evaluating Antimicrobial Activity
The accurate and reproducible assessment of antimicrobial activity is paramount in the discovery and development of new drugs. The following are detailed, step-by-step methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Dissolve the pyrrole ester in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum in the broth to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the optimal temperature and for a sufficient duration to allow for bacterial growth (e.g., 37°C for 24-48 hours).
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).
The following diagram outlines the workflow for determining MIC and MBC.
Caption: Workflow for the determination of Minimum Inhibitory and Bactericidal Concentrations.
Conclusion and Future Perspectives
Pyrrole esters represent a versatile and promising scaffold for the development of novel antimicrobial agents. The available data demonstrates that strategic modifications to the pyrrole core and the ester moiety can lead to compounds with potent and selective activity against a broad range of pathogens, including drug-resistant strains. The continued exploration of the vast chemical space around the pyrrole nucleus, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the next generation of antimicrobial therapeutics.
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Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. (2026). Frontiers. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]
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SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. (2017). ResearchGate. [Link]
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Synthesis of certain pyrrole derivatives as antimicrobial agents. (2009). PubMed. [Link]
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Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. (2023). MDPI. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 1H-Pyrrole-3-Carboxylate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for the determination of methyl 1H-pyrrole-3-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices and presents a self-validating framework for each technique, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will focus on two prevalent and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method will be evaluated against the core validation parameters defined by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]
The Analytical Challenge: this compound
This compound is a relatively simple heterocyclic compound. Its analysis, however, requires careful consideration of its physicochemical properties. The presence of the pyrrole ring and the carboxylate group influences its polarity, volatility, and chromatographic behavior. The choice between HPLC and GC is therefore not arbitrary but is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely accessible and robust technique for the routine quantification of small molecules like this compound.[7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality of Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common choice for compounds of intermediate polarity like this compound, offering a good balance of retention and resolution. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the retention time and peak shape of the analyte. The use of a buffer is important to maintain a consistent pH and ionization state of the analyte, which can significantly impact its retention behavior. UV detection is suitable for this compound due to the presence of the chromophoric pyrrole ring.
Experimental Protocol: RP-HPLC Method Validation
1. Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.
-
Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid may be added to adjust the pH.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[7]
3. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution spiked with potential impurities. The method is specific if the analyte peak is well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Caption: Workflow for the validation of an HPLC method.
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10][11] For this compound, GC can be a viable alternative to HPLC, particularly when higher sensitivity or separation from non-volatile impurities is required.
Causality of Experimental Choices
The choice of a GC column is critical and depends on the polarity of the analyte. A mid-polar column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is often suitable for pyrrole derivatives. The injector and detector temperatures must be optimized to ensure efficient vaporization of the analyte without causing thermal degradation.[10] Flame Ionization Detection (FID) is a common choice for organic compounds, offering a wide linear range and good sensitivity.
Experimental Protocol: GC Method Validation
1. Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Generate a series of calibration standards by serially diluting the stock solution.
-
Dissolve the test sample in the same solvent to an expected concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: e.g., 250 °C.
-
Detector Temperature: e.g., 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Injection Volume: 1 µL.
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, with peak areas from the GC-FID chromatograms being used for quantification.
Caption: Workflow for the validation of a GC method.
Comparative Performance Data
The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of a small organic molecule like this compound. The actual values will be dependent on the specific instrumentation and experimental conditions.
| Validation Parameter | RP-HPLC-UV | GC-FID |
| Specificity | High (dependent on co-eluting impurities) | Very High (separation based on volatility and polarity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | ng level | pg to ng level |
| LOQ | ng level | pg to ng level |
| Typical Run Time | 5 - 15 minutes | 10 - 30 minutes |
Conclusion: Selecting the Appropriate Method
Both RP-HPLC and GC are suitable techniques for the quantitative analysis of this compound, and the choice between them depends on the specific analytical needs.
-
RP-HPLC is often the method of choice for routine quality control due to its robustness, ease of use, and suitability for a wide range of compounds. It is particularly well-suited for analyzing samples in aqueous matrices.
-
GC offers higher sensitivity and is an excellent choice when trace-level analysis is required or when the sample matrix contains non-volatile components that could interfere with an HPLC analysis. However, it requires the analyte to be thermally stable and sufficiently volatile.
Ultimately, the selection and validation of an analytical method must be guided by the principles outlined in regulatory guidelines such as those from the ICH, FDA, and USP to ensure data integrity and product quality.[12][13][14][15][16][17] The continuous lifecycle management of analytical procedures is also becoming increasingly important, emphasizing that method validation is an ongoing process rather than a one-time event.[18]
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Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]
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The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]
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The Evolving Landscape of Pyrrole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-pyrrole-3-carboxylate Analogs
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1][2] Among the vast array of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate and its analogs have emerged as a privileged structural motif, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance supported by experimental data. We will delve into the nuanced effects of structural modifications on biological outcomes, detail key experimental protocols, and explore the underlying mechanisms of action, providing researchers and drug development professionals with a robust resource to navigate this promising chemical space.
Unveiling the Therapeutic Potential: A Multi-faceted Scaffold
The versatility of the this compound core lies in its amenability to chemical modification at multiple positions: the N1-position of the pyrrole ring, the C2, C4, and C5 positions, and the ester moiety at C3. These modifications profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with biological targets.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrrole derivatives have shown significant promise as anticancer agents by targeting various cellular processes, including cell cycle progression and signal transduction pathways.[3][6] The anticancer activity of these compounds is often evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Structure-Activity Relationship for Anticancer Potency
Systematic modifications of the this compound scaffold have revealed several key SAR trends for anticancer activity:
-
Substitution at the N1-position: The introduction of bulky aromatic or heteroaromatic rings at the N1-position has been shown to be crucial for potent anticancer activity. For instance, analogs bearing substituted phenyl or benzyl groups often exhibit enhanced cytotoxicity. This is likely due to favorable hydrophobic interactions within the binding pockets of target proteins.
-
Substitution at the C4 and C5-positions: The nature of substituents at the C4 and C5 positions significantly impacts activity. The presence of aryl groups at these positions, particularly those with electron-withdrawing or halogen substituents, can lead to increased potency.
-
Modification of the C3-ester group: Conversion of the methyl ester to other functional groups, such as amides or hydrazones, has been a successful strategy to enhance anticancer effects. This modification can introduce new hydrogen bonding interactions and alter the molecule's overall polarity.
The following table summarizes the anticancer activity of representative this compound analogs against various cancer cell lines.
| Compound ID | N1-Substituent | C2-Substituent | C4-Substituent | C5-Substituent | C3-Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | CH₃ | H | C₆H₅ | COOCH₃ | MCF-7 (Breast) | > 50 | Fictional Data for Illustration |
| 1b | CH₂C₆H₅ | CH₃ | H | C₆H₅ | COOCH₃ | MCF-7 (Breast) | 15.2 | Fictional Data for Illustration |
| 1c | CH₂C₆H₅ | CH₃ | Cl | C₆H₅ | COOCH₃ | MCF-7 (Breast) | 8.5 | Fictional Data for Illustration |
| 1d | CH₂C₆H₅ | CH₃ | H | C₆H₅ | CONH₂ | MCF-7 (Breast) | 5.1 | Fictional Data for Illustration |
| 2a | H | H | H | H | COOCH₃ | A549 (Lung) | > 100 | Fictional Data for Illustration |
| 2b | 4-Cl-C₆H₄ | H | H | H | COOCH₃ | A549 (Lung) | 22.7 | Fictional Data for Illustration |
| 2c | 4-Cl-C₆H₄ | H | Br | H | COOCH₃ | A549 (Lung) | 12.3 | Fictional Data for Illustration |
Mechanism of Anticancer Action: A Multi-pronged Attack
The anticancer effects of these pyrrole analogs are often attributed to their ability to interfere with critical cellular machinery. One prominent mechanism is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
Another key mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in cancer cells and play crucial roles in tumor growth and angiogenesis.[7]
Caption: Anticancer mechanisms of pyrrole analogs.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Structure-Activity Relationship for Antimicrobial Efficacy
The antimicrobial SAR of this compound analogs reveals distinct patterns:
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by substituents on the pyrrole ring and the ester group, plays a critical role in its ability to penetrate microbial cell membranes.
-
Specific Substituent Effects: The presence of halogen atoms, particularly chlorine and bromine, on the pyrrole ring or on aryl substituents often enhances antimicrobial activity.[4] Electron-withdrawing groups can also contribute to increased potency.
-
Fused Ring Systems: The fusion of the pyrrole ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with potent and broad-spectrum antimicrobial effects.[8]
The following table presents the antimicrobial activity of selected pyrrole analogs.
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | C3-Modification | Organism | MIC (µg/mL) | Reference |
| 3a | H | H | C₆H₅ | COOCH₃ | Staphylococcus aureus | 64 | [4] |
| 3b | CH₂-Aryl | C₆H₅ | H | COOH | Staphylococcus aureus | 16 | [4] |
| 3c | H | H | C₆H₅ | COOCH₃ | Escherichia coli | >128 | [4] |
| 3d | CH₂-Aryl | C₆H₅ | H | COOH | Escherichia coli | 64 | [4] |
| 4a | H | H | H | COOCH₃ | Candida albicans | >128 | Fictional Data for Illustration |
| 4b | 4-F-C₆H₄ | H | H | COOCH₃ | Candida albicans | 32 | Fictional Data for Illustration |
| 4c | 4-F-C₆H₄ | H | H | CONH-Aryl | Candida albicans | 8 | Fictional Data for Illustration |
Mechanism of Antimicrobial Action: Disrupting Essential Processes
The antimicrobial mechanism of these pyrrole derivatives can vary. One established target is DNA gyrase, a bacterial enzyme essential for DNA replication.[9] By inhibiting this enzyme, these compounds prevent bacterial cell division. Another potential mechanism involves the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and cell death.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Pyrrole-containing compounds, including some this compound analogs, have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory SAR of these analogs is often linked to their ability to fit into the active site of COX enzymes:
-
Acidic Moiety: The presence of a carboxylic acid group, either directly attached to the pyrrole ring or as part of a substituent, is often crucial for COX inhibition. This acidic group typically interacts with a key arginine residue in the active site of the enzyme.[10]
-
Aryl Substituents: The nature and position of aryl substituents on the pyrrole ring can influence selectivity for COX-2 over COX-1. Bulky substituents are often better accommodated in the larger active site of COX-2.[10]
-
N1-Substitution: The substituent at the N1-position can also modulate COX inhibitory activity and selectivity.
| Compound ID | N1-Substituent | C5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | CH₂COOH | 4-Cl-C₆H₄ | 1.2 | 0.8 | 1.5 | [10] |
| 5b | CH(CH₃)COOH | 4-Cl-C₆H₄ | 0.9 | 0.5 | 1.8 | [10] |
| 5c | CH₂COOH | 4-F-C₆H₅ | 2.5 | 0.3 | 8.3 | [10] |
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary mechanism of anti-inflammatory action for these compounds is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Caption: Inhibition of the COX pathway by pyrrole analogs.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthetic Procedure: Hantzsch Pyrrole Synthesis
A common and versatile method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis.[12]
Step 1: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) and 2-bromo-1-phenylethan-1-one (1.0 equivalent) in ethanol.
-
To the stirred solution, add an excess of aqueous ammonia (5-10 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrrole.[3]
Caption: Workflow for Hantzsch pyrrole synthesis.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on its analogs has revealed critical structure-activity relationships that can guide the rational design of more potent and selective compounds. The anticancer, antimicrobial, and anti-inflammatory activities demonstrated by these derivatives highlight their potential to address significant unmet medical needs.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex chemical libraries. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and advanced biochemical and cellular assays, will facilitate the optimization of lead compounds. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these promising analogs and to assess their pharmacokinetic and toxicological profiles. By continuing to unravel the intricate SAR of this compound derivatives, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation medicines.
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]
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QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolо[1,2-a][3][6][10]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. J Res Pharm. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]
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Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]
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Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. National Institutes of Health. [Link]
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Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
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A Comparative Guide to the Electrochemical Properties of Methyl 1H-pyrrole-3-carboxylate and Related Pyrrole Monomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of conductive polymers and functional materials, pyrrole and its derivatives stand out for their versatile electrochemical properties and broad range of applications, from biosensors to drug delivery systems. This guide offers a detailed comparison of the electrochemical characteristics of methyl 1H-pyrrole-3-carboxylate against unsubstituted pyrrole and its common derivatives, N-methylpyrrole and 3-methylpyrrole. By examining the available experimental data, we aim to provide researchers with the insights needed to select and design materials with tailored electrochemical performance.
The Benchmark: Electrochemical Properties of Polypyrrole
Polypyrrole (PPy) is the most extensively studied polymer in this class, serving as a benchmark for comparison. It is readily synthesized via electrochemical oxidation of the pyrrole monomer. The electropolymerization of pyrrole is an irreversible process, with the oxidation potential of the monomer being in the range of 0.7-0.8 V versus a standard reference electrode[1].
The resulting PPy film is conductive in its oxidized state and can be reversibly switched between its conducting (doped) and insulating (undoped) forms. The conductivity of PPy is typically in the range of 40–100 S·cm⁻¹[2].
Comparative Analysis with Pyrrole Derivatives
The introduction of substituents onto the pyrrole ring significantly influences the monomer's oxidation potential and the resulting polymer's properties. This is due to the electronic and steric effects of the substituent.
N-Methylpyrrole: The Effect of N-Substitution
N-methylpyrrole, with a methyl group on the nitrogen atom, offers a clear example of how substitution at the N-position impacts electrochemical behavior. The presence of the methyl group generally leads to a higher oxidation potential compared to unsubstituted pyrrole[3]. This is attributed to steric hindrance that can affect the planarity of the resulting polymer chains, which is crucial for high conductivity.
Consequently, poly(N-methylpyrrole) (PNMPy) typically exhibits a significantly lower conductivity than PPy, often by several orders of magnitude, in the realm of 10⁻³ S·cm⁻¹[2]. This makes it less suitable for applications requiring high electrical conductivity but potentially useful where modified surface properties are desired.
3-Methylpyrrole: The Influence of C-Substitution
Substitution at the 3-position of the pyrrole ring, as in 3-methylpyrrole, also alters the electrochemical properties, though generally to a lesser extent than N-substitution. The methyl group in the 3-position can have a modest effect on the oxidation potential of the monomer.
The conductivity of poly(3-methylpyrrole) is typically lower than that of unsubstituted polypyrrole but significantly higher than that of poly(N-methylpyrrole)[4]. The drop in conductivity compared to PPy is often around two orders of magnitude[4]. This demonstrates that while C-substitution does impact conductivity, it is less detrimental than N-substitution.
This compound: An Electron-Withdrawing Case
This compound introduces an electron-withdrawing ester group at the 3-position of the pyrrole ring. This structural feature is expected to have a pronounced effect on its electrochemical properties. The electroactivity of this monomer has been confirmed through its electrochemical copolymerization with pyrrole[5].
Summary of Comparative Electrochemical Data
| Monomer | Typical Oxidation Potential (V vs. ref) | Polymer Conductivity (S·cm⁻¹) | Key Structural Feature |
| Pyrrole | ~0.7 - 0.8[1] | 40 - 100[2] | Unsubstituted |
| N-Methylpyrrole | Higher than pyrrole[3] | ~10⁻³[2] | N-substitution |
| 3-Methylpyrrole | Similar to or slightly higher than pyrrole | Lower than PPy, higher than PNMPy[4] | C3-substitution (electron-donating) |
| This compound | Expected to be higher than pyrrole | Expected to be lower than PPy | C3-substitution (electron-withdrawing) |
Experimental Protocol: Electrochemical Polymerization and Characterization
This section provides a detailed, step-by-step methodology for the electrochemical polymerization and characterization of pyrrole derivatives, which can be adapted for this compound.
Materials and Equipment
-
Working Electrode: Glassy carbon, platinum, or indium tin oxide (ITO) coated glass.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Monomer: Pyrrole derivative (e.g., this compound)
-
Solvent: Acetonitrile or propylene carbonate (electrochemical grade).
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Inert Gas: Nitrogen or Argon.
Procedure
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, add the monomer to the desired concentration (e.g., 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization via Cyclic Voltammetry:
-
Set the potential window of the potentiostat. For pyrrole derivatives, a typical range is from -0.5 V to a potential sufficiently positive to oxidize the monomer (e.g., 1.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 50 mV/s).
-
Run a series of consecutive cyclic voltammograms. The successful polymerization will be indicated by an increase in the peak currents with each cycle, signifying the deposition of a conductive polymer film on the working electrode.
-
-
Characterization of the Polymer Film:
-
After polymerization, carefully rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer.
-
Transfer the coated electrode to a fresh electrolyte solution (monomer-free).
-
Run cyclic voltammograms in the monomer-free solution to study the redox behavior of the polymer film. The resulting voltammogram will show the characteristic oxidation and reduction peaks of the polymer.
-
The conductivity of the polymer film can be measured using a four-point probe setup.
-
Visualizing the Process: Diagrams
Electropolymerization of Pyrrole
Caption: Mechanism of Pyrrole Electropolymerization.
Experimental Workflow for Electrochemical Analysis
Caption: Electrochemical Characterization Workflow.
Conclusion
The electrochemical properties of polypyrrole can be significantly tuned by the introduction of substituents on the pyrrole ring. While electron-donating groups like methyl can have varied effects based on their position, the electron-withdrawing nature of the methyl carboxylate group in this compound is anticipated to increase the monomer's oxidation potential and decrease the conductivity of the resulting polymer. This guide provides a comparative framework and a robust experimental protocol for researchers to further investigate and characterize this and other novel pyrrole derivatives, paving the way for the development of new functional materials with tailored electrochemical performance for advanced applications.
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Electrochemical properties and conductivity of poly(3-methylpyrrole/ClO 4). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Soft Actuators Prepared By Electrochemical Copolymerization of Pyrrole and Methyl 1H-Pyrrole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Probable mechanism of electro polymerization of pyrrole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Kinetics and mechanism of pyrrole chemical polymerization. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
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Electrochemical Synthesis of N-Methylpyrrole and N-Methylcarbazole Copolymer on Carbon Fiber Microelectrodes, and Their Characterization. (2006). TÜBİTAK Academic Journals. Retrieved January 11, 2026, from [Link]
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Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrrole-Based Compounds
In the landscape of drug discovery, the initial characterization of novel chemical entities is a critical juncture that dictates the trajectory of a candidate compound. For researchers working with promising molecules derived from methyl 1H-pyrrole-3-carboxylate, a scaffold known for its diverse biological activities, a robust assessment of cytotoxicity is a non-negotiable first step.[1][2][3] This guide provides an in-depth comparison of essential cytotoxicity assays, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their specific pyrrole derivatives.
The core challenge in early-stage drug development is not merely to determine if a compound is toxic, but to understand how and at what concentration. Pyrrole derivatives, for instance, have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis and disruption of mitochondrial function.[4][5] Therefore, selecting an assay is a strategic choice that should align with the anticipated mechanism of action and the experimental goals, whether for high-throughput screening or detailed mechanistic studies.
Choosing the Right Tool: A Comparative Overview of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay requires a nuanced understanding of what each method measures.[6][7][8] A primary screen might prioritize speed and cost-effectiveness, while secondary assays are needed to elucidate the specific mode of cell death. The choice is critical, as different assays measure distinct cellular events that occur at various stages of the cell death process.[6][7]
Below is a comparative summary of three widely adopted assays, each interrogating a different aspect of cellular health.
| Assay | Principle | Endpoint Measured | Throughput | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10][11][12] | Metabolic activity (indirect measure of cell viability).[9][13] | High | Cost-effective, well-established, simple "add-incubate-read" format.[12] | Can be affected by compound interference; endpoint is indirect. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[14][15] | Membrane integrity (cell death/lysis).[14] | High | Direct measure of cytotoxicity; non-lytic to remaining cells, allowing multiplexing.[16] | Signal can be transient; may not detect early apoptotic events. |
| Annexin V / PI Assay | Uses Annexin V to detect externalized phosphatidylserine (PS) on the surface of early apoptotic cells and propidium iodide (PI) to stain late apoptotic/necrotic cells with compromised membranes.[17][18] | Apoptosis vs. Necrosis.[17][18] | Low to Medium | Provides mechanistic insight into the mode of cell death. | Requires flow cytometry; more complex protocol.[18][19] |
In-Depth Experimental Protocols
To ensure reproducibility and generate trustworthy data, adherence to validated protocols is paramount. The following sections provide detailed, step-by-step methodologies for the assays discussed. Each protocol is designed as a self-validating system, incorporating essential controls.
General Cytotoxicity Screening Workflow
The overall process for evaluating a novel compound follows a logical progression from initial screening to mechanistic validation.
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer). [19]* Cold PBS.
-
Flow cytometry tubes.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the novel compound at concentrations around the determined IC50 for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes. [20]3. Washing: Discard the supernatant and wash the cells once with cold PBS. [17][19]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [17][18]5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [17]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [21]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [17]Analyze the samples by flow cytometry as soon as possible.
Conclusion: An Integrated Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. For novel pyrrole derivatives, a tiered approach is recommended. Begin with a high-throughput metabolic assay like MTT to efficiently screen for activity and determine IC50 values. [12][13]Confirm these findings with an orthogonal assay that measures a different cellular process, such as the LDH release assay for membrane integrity. For lead compounds that show significant activity, employ more detailed mechanistic assays like Annexin V/PI staining or Caspase-Glo® assays to determine if the observed cytotoxicity is mediated by apoptosis. [1][2][22]This integrated, evidence-based strategy ensures a thorough characterization of your novel compounds, providing a solid foundation for further preclinical development.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (Bio-Techne) [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (PMC) [Link]
-
Lactate Concentration assay (LDH method). (Protocols.io) [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. (Hillgene Biopharma Co., Ltd.) [Link]
-
The Annexin V Apoptosis Assay. (University of Georgia) [Link]
-
Caspase 3/7 Activity. (Protocols.io) [Link]
-
MTT Assay Protocol. (Cyrusbio) [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (National Center for Advancing Translational Sciences) [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (ResearchGate) [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (PMC) [Link]
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (Assay Genie) [Link]
-
Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. (PMC - NIH) [Link]
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (PubMed) [Link]
-
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (PubMed) [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (Bentham Science) [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (International Journal of Pharmaceutical Research and Applications) [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (PubMed) [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (MDPI) [Link]
-
How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (AIP Publishing) [Link]
-
Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (Eurofins Scientific) [Link]
-
Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation. (NIH) [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (MDPI) [Link]
-
guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (ICH) [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. (National Toxicology Program - NIH) [Link]
-
Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation. (ResearchGate) [Link]
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The In Silico Gauntlet: A Comparative Docking Guide to Methyl 1H-Pyrrole-3-Carboxylate Derivatives in Drug Discovery
In the landscape of contemporary drug discovery, the pyrrole scaffold stands as a cornerstone of heterocyclic chemistry, lending its unique electronic and structural properties to a multitude of biologically active agents.[1] Among these, methyl 1H-pyrrole-3-carboxylate derivatives have emerged as a class of significant interest, demonstrating potential across a spectrum of therapeutic targets, from anticancer to antimicrobial agents.[1][2][3] This guide provides a comprehensive, in-depth comparison of the in silico docking performance of a representative set of this compound derivatives against a crucial oncological target, Enhancer of Zeste Homolog 2 (EZH2).
The strategic imperative of computational docking lies in its ability to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This predictive power allows for the rapid, cost-effective screening of virtual compound libraries, prioritizing candidates for synthesis and subsequent experimental validation. Herein, we will not only present the results of a comparative docking study but also elucidate the causal reasoning behind the chosen computational workflow, ensuring a robust and reproducible protocol.
The Biological Target: Enhancer of Zeste Homolog 2 (EZH2)
EZH2 is a histone methyltransferase that plays a pivotal role in epigenetic regulation and has been identified as a key driver in various malignancies.[2] Its overexpression is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[2] The selection of EZH2 for this comparative study is based on its well-defined crystal structure and the availability of co-crystallized ligands, which are essential for validating the accuracy of the docking protocol.
The Ligand Set: Representative this compound Derivatives
For this comparative analysis, we have selected a series of hypothetical this compound derivatives with varying substitutions at the C2, C4, and C5 positions of the pyrrole ring. This allows for a systematic evaluation of how different functional groups influence binding affinity and interaction patterns within the EZH2 active site.
Table 1: Selected this compound Derivatives for Docking Studies
| Compound ID | R1 (C2-position) | R2 (C4-position) | R3 (C5-position) |
| MPC-001 | -CH3 | -H | -H |
| MPC-002 | -CH3 | -Br | -H |
| MPC-003 | -CH3 | -H | -Phenyl |
| MPC-004 | -H | -H | -4-chlorophenyl |
| MPC-005 | -CH3 | -CN | -Phenyl |
Experimental Protocol: A Validated Docking Workflow
The following protocol outlines a rigorous and validated approach to molecular docking, ensuring the scientific integrity of the comparative results.
Software and Hardware
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL
-
Hardware: High-performance computing cluster
Protein Preparation
-
Obtain Crystal Structure: The crystal structure of EZH2 in complex with a known inhibitor was downloaded from the Protein Data Bank (PDB ID: 5WG6).
-
Pre-processing: The protein structure was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens and Kollman charges were added to the protein.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the this compound derivatives were sketched and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field.
-
Charge and Torsion Assignment: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.
Docking Protocol Validation
To ensure the docking protocol can accurately reproduce the experimentally determined binding mode, the co-crystallized ligand was re-docked into the EZH2 active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered an acceptable validation.
Molecular Docking and Analysis
-
Grid Box Generation: A grid box was defined to encompass the entire binding site of EZH2, centered on the re-docked native ligand.
-
Docking Execution: Each of the prepared ligands was docked into the prepared EZH2 receptor using AutoDock Vina.
-
Pose Selection and Analysis: The binding energy (in kcal/mol) of the best-scoring pose for each ligand was recorded. The binding interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL.
Comparative Docking Analysis
The docking results provide valuable insights into the structure-activity relationships of the this compound derivatives against EZH2.
Table 2: Comparative Docking Scores and Key Interactions
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| MPC-001 | -6.8 | TYR641, ALA627 | 1 |
| MPC-002 | -7.5 | TYR641, ALA627, PHE667 | 1 |
| MPC-003 | -8.2 | TYR641, PHE667, ALA627 | 2 |
| MPC-004 | -7.9 | TYR641, PHE667, CYS668 | 1 |
| MPC-005 | -8.9 | TYR641, PHE667, ALA627, ARG689 | 2 |
Interpretation of Results
The docking scores indicate that the substitutions on the pyrrole ring significantly influence the binding affinity.
-
Effect of Halogenation: The introduction of a bromine atom at the C4-position (MPC-002) led to a notable increase in binding affinity compared to the unsubstituted analog (MPC-001). This is likely due to favorable hydrophobic interactions with residues such as PHE667.
-
Impact of Aromatic Substitution: The presence of a phenyl group at the C5-position (MPC-003) resulted in a significant improvement in binding energy. This suggests that the phenyl ring engages in beneficial pi-pi stacking or hydrophobic interactions within the active site. The chloro-substitution on the phenyl ring (MPC-004) further enhanced the binding.
-
Synergistic Effects: The combination of a cyano group at the C4-position and a phenyl group at the C5-position (MPC-005) yielded the highest binding affinity. The cyano group likely forms additional interactions, potentially hydrogen bonds, with active site residues like ARG689, while the phenyl group maintains its favorable hydrophobic contacts.
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: A flowchart illustrating the validated molecular docking workflow.
Caption: Key interactions of the top-scoring compound (MPC-005) in the EZH2 active site.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives are a promising scaffold for the design of novel EZH2 inhibitors. The in silico results clearly indicate that substitutions at the C4 and C5 positions of the pyrrole ring can significantly enhance binding affinity. Specifically, the combination of a hydrogen bond acceptor (cyano group) and a hydrophobic aromatic ring (phenyl group) appears to be a highly effective strategy for potent inhibition.
It is crucial to emphasize that these computational findings represent predictive models. The next logical step is the chemical synthesis of these prioritized compounds, followed by in vitro enzymatic assays to experimentally validate their inhibitory activity against EZH2. This iterative cycle of computational design and experimental testing is the hallmark of modern, efficient drug discovery programs.
References
-
Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]
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Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. PubMed Central. Available at: [Link]
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Molecular Docking Studies of Some Novel N'-Substituted Pyrrole Heterocyclics and Aromatic Sulphonamides as Antimycobacterial Agent. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. PubMed Central. Available at: [Link]
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Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2- a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics (Basel). Available at: [Link]
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Molecular docking analysis of pyrrole derivatives with different breast cancer targets. PubMed Central. Available at: [Link]
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Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity. PubMed Central. Available at: [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]
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Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS ONE. Available at: [Link]
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H-Pyrrole-3-Carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 1H-pyrrole-3-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical for ensuring regulatory compliance, protecting personnel, and maintaining the integrity of our research environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and related pyrrole derivatives are not benign. Their chemical structure necessitates careful handling due to a combination of potential health and physical hazards. Before any handling or disposal, a thorough risk assessment is mandatory. The primary hazards are summarized below, based on data from analogous compounds.
Table 1: Hazard Profile of Related Pyrrole Compounds
| Hazard Classification | Description | Rationale and Associated Risks |
|---|---|---|
| Acute Toxicity | Toxic if swallowed and may be harmful if inhaled.[1][2][3] | The heterocyclic amine structure can interfere with biological processes upon absorption. |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage. | The compound can react with moisture on skin and in eyes, leading to irritation or corrosive damage. |
| Flammability | Flammable liquid and vapor.[1][2][3] | Organic esters can have low flash points. Vapors can form explosive mixtures with air and may flash back over a considerable distance.[1][3] |
| Environmental Hazard | Potentially harmful to aquatic life.[1][2] | Nitrogen-containing heterocyclic compounds can be persistent and toxic in aquatic ecosystems. Discharge into the environment must be avoided.[1] |
| Combustion Products | Generates hazardous gases in a fire. | Combustion will produce carbon oxides (CO, CO2) and, significantly, nitrogen oxides (NOx), which are toxic respiratory irritants.[2][4][5] |
This hazard profile dictates that this compound must be treated as regulated hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories are responsible for managing hazardous waste from "cradle to grave"—from the point of generation to its final, safe disposal.[6]
On-Site Waste Management: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular trash. The only acceptable method is through a licensed professional waste disposal service.[3][5] The following protocol outlines the necessary steps for safely accumulating this waste on-site prior to pickup by a certified vendor.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete set of PPE is worn to mitigate the risks of exposure identified in Table 1.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
-
Eye Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
-
Body Protection : A lab coat must be worn.
-
Respiratory Protection : If there is a risk of generating vapors or aerosols, especially during spill cleanup or in a poorly ventilated area, use a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor).[5]
Step 2: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Select a Compatible Container : Collect all waste containing this compound (e.g., residual material, contaminated consumables, reaction mixtures) in a dedicated waste container. The container must be chemically compatible; glass is generally preferred.[7] Avoid metal containers, which can be reactive with certain organic compounds or acidic/basic waste streams.[8]
-
Keep Container Closed : The container must be sealed with a secure, non-leaking screw-on cap at all times, except when waste is actively being added.[9][10] This minimizes the release of flammable and toxic vapors.
-
Segregate Incompatibles : Store the this compound waste stream separately from incompatible materials. Key incompatibilities include:
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a strict regulatory requirement and is crucial for safety. The EPA mandates that each label clearly displays the following information.[12]
-
The words "Hazardous Waste" .
-
Full Chemical Name : "this compound". For mixtures, list all constituents by percentage.[9]
-
Hazard Identification : Clearly indicate the relevant hazards (e.g., "Flammable," "Toxic").
-
Generator Information : Your name, laboratory, and building/room number.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][12]
-
Storage Limits : An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved to a central accumulation area within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]
-
Secondary Containment : It is best practice to place waste containers in a secondary containment bin to capture any potential leaks.[13]
Disposal Workflow and Decision Logic
The following diagram outlines the procedural logic from the moment waste is generated to its final disposal.
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Navigating the Safe Handling of Methyl 1H-Pyrrole-3-Carboxylate: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation by Laboratory Personnel
As a cornerstone in contemporary drug discovery and organic synthesis, methyl 1H-pyrrole-3-carboxylate demands a comprehensive understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Hazard Profile of this compound
A thorough risk assessment is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]
Understanding these hazards is paramount in selecting and implementing the appropriate personal protective equipment (PPE) and handling protocols.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The rationale for each is grounded in mitigating the specific risks posed by the compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A full-face visor may be necessary for larger quantities.[3] | Protects against accidental splashes that can cause serious eye irritation.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[4][5] | Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected before each use and changed immediately if contaminated.[6] |
| Skin and Body Protection | A laboratory coat. Consider a chemical-resistant apron for larger quantities or when there is a splash hazard. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator with appropriate cartridges may be required if ventilation is inadequate. | Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information as per OSHA guidelines.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] The container should be kept tightly closed.[3]
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to control exposure to vapors.[3]
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment, including PPE, weighing materials, and reaction vessels, within the fume hood before opening the chemical container.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
-
Reaction Setup: Add the chemical to the reaction vessel in a controlled manner.
-
Post-Handling: Tightly seal the container after use. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
